molecular formula C7H10N2 B1295593 1-(4-Pyridyl)ethylamine CAS No. 50392-78-4

1-(4-Pyridyl)ethylamine

Cat. No.: B1295593
CAS No.: 50392-78-4
M. Wt: 122.17 g/mol
InChI Key: HIZMJYQEHFJWQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Pyridyl)ethylamine is a useful research compound. Its molecular formula is C7H10N2 and its molecular weight is 122.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63919. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pyridin-4-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-6(8)7-2-4-9-5-3-7/h2-6H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZMJYQEHFJWQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90950525
Record name 1-(Pyridin-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90950525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50392-78-4, 27854-96-2
Record name 50392-78-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63919
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Pyridin-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90950525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(pyridin-4-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(R)-1-(4-Pyridyl)ethylamine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 45682-36-8[1][2]

This technical guide provides an in-depth overview of (R)-1-(4-Pyridyl)ethylamine, a pivotal chiral building block in modern pharmaceutical and chemical research. Designed for researchers, scientists, and drug development professionals, this document details the compound's properties, synthesis, and applications, with a focus on its role in the development of therapeutic agents.

Core Properties and Specifications

(R)-1-(4-Pyridyl)ethylamine is a chiral amine featuring a pyridine ring, a structural motif prevalent in a vast array of biologically active compounds.[3] Its stereochemistry and functional groups make it a valuable intermediate in asymmetric synthesis.

Physicochemical Data

The key physical and chemical properties of (R)-1-(4-Pyridyl)ethylamine are summarized in the table below. This data is essential for handling, storage, and reaction planning.

PropertyValueSource
CAS Number 45682-36-8[1][2]
Molecular Formula C₇H₁₀N₂[1][2]
Molecular Weight 122.17 g/mol [1][2]
Appearance Colorless to pale yellow liquid/oil[3]
Purity ≥ 95%
Storage Conditions 2-8°C, inert atmosphere, keep in dark place[1]
Spectroscopic and Structural Identifiers

For unambiguous identification, the following structural identifiers are crucial.

IdentifierValueSource
IUPAC Name (1R)-1-(pyridin-4-yl)ethanamine[2]
SMILES N--INVALID-LINK--c1ccncc1[1]
InChI Key HIZMJYQEHFJWQY-ZCFIWIBFSA-N

Safety and Handling

(R)-1-(4-Pyridyl)ethylamine is classified as hazardous. Appropriate safety precautions must be observed during handling and storage.

GHS Hazard Information
Hazard StatementCode
Harmful if swallowedH302
Causes skin irritationH315
Causes serious eye irritationH319

Source:

Precautionary Statements: P264, P280, P305+P351+P338, P337+P313

Always consult the latest Safety Data Sheet (SDS) before use and handle within a fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.

Asymmetric Synthesis and Experimental Protocols

The enantiomeric purity of (R)-1-(4-Pyridyl)ethylamine is critical for its application in drug synthesis. Chemoenzymatic methods, particularly those employing transaminases, have emerged as highly efficient and stereoselective routes for its preparation.

Transaminase-Catalyzed Asymmetric Synthesis

This protocol describes a general method for the asymmetric synthesis of (R)-1-(4-Pyridyl)ethylamine from the prochiral ketone, 4-acetylpyridine, using an (R)-selective ω-transaminase.

Reaction Principle: The transaminase enzyme catalyzes the transfer of an amino group from an amine donor (e.g., isopropylamine) to the ketone substrate, creating the chiral amine product with high enantiomeric excess. The enzyme's active site dictates the stereochemical outcome, favoring the (R)-enantiomer.

Experimental Workflow Diagram:

G cluster_prep Reaction Preparation cluster_reaction Biocatalytic Reaction cluster_workup Work-up & Purification ketone 4-Acetylpyridine (Substrate) reaction_vessel Reaction Vessel (37°C, 16h, shaking) ketone->reaction_vessel enzyme (R)-selective ω-Transaminase enzyme->reaction_vessel donor Isopropylamine (Amine Donor) donor->reaction_vessel plp PLP (Cofactor) plp->reaction_vessel buffer Buffer Solution (e.g., HEPES, pH 7.5) buffer->reaction_vessel extraction Solvent Extraction reaction_vessel->extraction Reaction Completion purification Column Chromatography extraction->purification product (R)-1-(4-Pyridyl)ethylamine (>99% ee) purification->product

Caption: Workflow for the biocatalytic synthesis of (R)-1-(4-Pyridyl)ethylamine.

Detailed Methodology:

  • Enzyme and Reagent Preparation: Dissolve the (R)-selective ω-transaminase, pyridoxal 5'-phosphate (PLP) cofactor, and the amine donor (e.g., isopropylamine) in a suitable buffer (e.g., 50 mM HEPES, pH 7.5).

  • Reaction Initiation: Add the substrate, 4-acetylpyridine, to the enzyme solution. A co-solvent such as DMSO (10% v/v) may be used to improve substrate solubility.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with agitation for a set period (e.g., 16 hours).

  • Reaction Monitoring: Monitor the conversion of the ketone to the amine product using analytical techniques such as HPLC or GC.

  • Work-up: Upon completion, quench the reaction and extract the product into an organic solvent.

  • Purification: Purify the crude product by flash column chromatography to yield the enantiomerically pure (R)-1-(4-Pyridyl)ethylamine. The enantiomeric excess (ee) can be determined by chiral HPLC analysis.

This biocatalytic approach offers high yields and exceptional stereoselectivity (>99% ee), presenting a sustainable and efficient alternative to traditional chemical synthesis routes.[4]

Role in Drug Discovery and Development

(R)-1-(4-Pyridyl)ethylamine is not typically an active pharmaceutical ingredient (API) itself. Instead, it serves as a crucial chiral intermediate for the synthesis of complex APIs. The pyridine moiety is a privileged scaffold in medicinal chemistry, known to interact with various biological targets.[5][6][7] The introduction of a specific stereocenter via this building block is often critical for the efficacy and selectivity of the final drug molecule.

Application as a Chiral Building Block

The primary utility of this compound lies in its application in multi-step syntheses where a specific stereoisomer is required to achieve the desired pharmacological activity. Molecules derived from pyridylalkylamines have been investigated for a range of therapeutic areas.[3]

Logical Relationship Diagram:

G start (R)-1-(4-Pyridyl)ethylamine (Chiral Building Block) step1 Multi-step Chemical Synthesis start->step1 Incorporation of chiral center end Complex API (e.g., Kinase Inhibitor) step1->end pathway Target Signaling Pathway (e.g., CDK9 Pathway) end->pathway Inhibition effect Therapeutic Effect (e.g., Anti-proliferative) pathway->effect Modulation leads to

Caption: Role of (R)-1-(4-Pyridyl)ethylamine as a precursor to complex APIs.

Example of a Downstream Target Pathway: CDK9 Inhibition

While (R)-1-(4-Pyridyl)ethylamine does not directly target signaling pathways, it can be used to synthesize molecules that do. For instance, many inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a target in cancer therapy, incorporate pyridine-based scaffolds.[8] The specific stereochemistry of these inhibitors is often essential for potent and selective binding to the kinase domain of CDK9, thereby inhibiting its function and inducing apoptosis in cancer cells.[8]

The involvement of (R)-1-(4-Pyridyl)ethylamine is therefore upstream and foundational, providing the necessary chirality for the final API that will engage with the biological target. Its quality and enantiopurity directly impact the quality and efficacy of the resulting drug candidate.

References

Synthesis of (S)-1-(4-Pyridyl)ethylamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic protocols for obtaining enantiomerically pure (S)-1-(4-Pyridyl)ethylamine, a valuable chiral building block in pharmaceutical and materials science. The document details various synthetic strategies, including asymmetric reduction of prochiral precursors and biocatalytic methods, presenting quantitative data in structured tables and outlining detailed experimental procedures.

Introduction

(S)-1-(4-Pyridyl)ethylamine is a chiral amine of significant interest in the development of novel therapeutic agents and asymmetric catalysts. Its stereocenter and the presence of the pyridyl moiety make it a crucial component in the synthesis of complex molecules with specific biological activities. This guide explores the primary methodologies for its enantioselective synthesis, focusing on asymmetric reduction and enzymatic transamination.

Synthetic Pathways

Two principal pathways for the synthesis of (S)-1-(4-Pyridyl)ethylamine are detailed below: Asymmetric Reductive Amination of 4-Acetylpyridine and Biocatalytic Asymmetric Transamination.

Asymmetric Reductive Amination of 4-Acetylpyridine

A logical workflow for this synthesis is depicted below:

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Asymmetric Reduction A 4-Acetylpyridine D 4-Acetylpyridine Oxime A->D EtOH, H2O, 60°C B Hydroxylamine Hydrochloride B->D C Sodium Carbonate C->D E 4-Acetylpyridine Oxime H (S)-1-(4-Pyridyl)ethylamine E->H Dioxane, 0-5°C F Chiral Catalyst (e.g., Spiroborate Ester) F->H G Reducing Agent (e.g., Borane-THF) G->H

Caption: Synthetic workflow for (S)-1-(4-Pyridyl)ethylamine via oxime formation and asymmetric reduction.

Biocatalytic Asymmetric Transamination

An increasingly popular and green alternative for the synthesis of chiral amines is biocatalytic transamination. This method utilizes transaminase enzymes to directly convert a prochiral ketone to the corresponding amine with high enantioselectivity. The process is typically performed in an aqueous buffer system under mild reaction conditions.

The general scheme for biocatalytic transamination is as follows:

G cluster_0 Biocatalytic Asymmetric Transamination A 4-Acetylpyridine D (S)-1-(4-Pyridyl)ethylamine A->D Aqueous Buffer, PLP B Amine Donor (e.g., Isopropylamine) E By-product (e.g., Acetone) B->E C Transaminase Enzyme (e.g., ATA-113 or ATA-103 for S-amine) C->D C->E

Caption: General scheme for the biocatalytic synthesis of (S)-1-(4-Pyridyl)ethylamine.

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic steps.

Table 1: Synthesis of 4-Acetylpyridine Oxime

ParameterValueReference
Starting Material4-AcetylpyridineOrganic Syntheses
ReagentsHydroxylamine hydrochloride, Sodium hydroxideOrganic Syntheses
SolventWaterOrganic Syntheses
Reaction Time2-3 hours for crystallizationOrganic Syntheses
Yield (crude)81-88%Organic Syntheses
Yield (pure E-isomer)66-69%Organic Syntheses

Table 2: Asymmetric Synthesis of (S)-1-(Pyridyl)ethylamine Derivatives

MethodSubstrateCatalyst/EnzymeReducing AgentYieldEnantiomeric Excess (ee)Reference
Asymmetric Reduction(E)-1-Pyridin-3-yl-ethanone O-benzyl-oximeSpiroborate esterBorane-THF91% (corrected for purity)98%Organic Syntheses Procedure
Biocatalytic Transamination1-(4-chloropyridin-2-yl)ethanoneTransaminases (e.g., ATA-113, ATA-103)-97->99% conversion, up to 93% isolated yield>99%Request PDF

Note: Data for the asymmetric reduction is for the 3-pyridyl isomer, which is expected to be highly analogous for the 4-pyridyl isomer.

Experimental Protocols

Protocol for the Synthesis of (E)-4-Acetylpyridine Oxime

This protocol is adapted from a procedure reported in Organic Syntheses.

Materials:

  • 4-Acetylpyridine (36.3 g, 0.30 mol)

  • Hydroxylamine hydrochloride (25.0 g, 0.36 mol)

  • Sodium hydroxide (20% aqueous solution, 70 mL)

  • Water

Procedure:

  • Dissolve hydroxylamine hydrochloride in 50 mL of water and add it to 70 mL of 20% aqueous sodium hydroxide in a 500-mL Erlenmeyer flask with magnetic stirring.

  • To this solution, add 4-acetylpyridine all at once. A precipitate will form rapidly.

  • Stir the mixture at 0–5°C for 2 hours.

  • Collect the precipitate by suction filtration and wash with 500 mL of cold water. This crude product is a mixture of E and Z isomers (yield: 33–36 g, 81–88%).

  • To obtain the pure E-isomer, recrystallize the crude product from hot water. Dissolve the crude product in 600 mL of hot water, decant from any undissolved residue, and allow the solution to cool slowly to 30°C over 2–3 hours.

  • Collect the crystalline precipitate by suction filtration. A second recrystallization may be performed to yield the pure E-4-acetylpyridine oxime (yield: 27.1–28.3 g, 66–69%).

Analogous Protocol for Asymmetric Reduction to (S)-1-(4-Pyridyl)ethylamine

The following is a detailed protocol for the asymmetric reduction of the O-benzyl oxime of 3-acetylpyridine, which serves as a strong template for the synthesis of the 4-pyridyl analogue.

Materials:

  • (E)-1-Pyridin-4-yl-ethanone O-benzyl-oxime (prepared from 4-acetylpyridine oxime)

  • Spiroborate ester catalyst

  • Borane-tetrahydrofuran complex (1.0 M solution)

  • Anhydrous dioxane

  • Methanol

  • Silica gel for chromatography

Procedure:

  • In an oven-dried, three-necked round-bottom flask under a nitrogen atmosphere, add the spiroborate ester catalyst (0.3 equivalents) and anhydrous dioxane.

  • Add borane-tetrahydrofuran complex (3.9 equivalents) via cannula. Stir the mixture for 30 minutes at room temperature.

  • Cool the solution to 3°C in an ice bath.

  • Add a solution of (E)-1-pyridin-4-yl-ethanone O-benzyl-oxime (1 equivalent) in anhydrous dioxane dropwise over 1 hour.

  • Stir the mixture for 30 hours at 0-5°C.

  • Carefully quench the reaction by the dropwise addition of methanol.

  • Equip the flask with a reflux condenser and heat under reflux for 15 hours.

  • Concentrate the solution by rotary evaporation.

  • Purify the crude product by chromatography on silica gel to afford (S)-1-(4-Pyridyl)ethylamine.

General Protocol for Biocatalytic Asymmetric Transamination

This protocol outlines the general steps for a biocatalytic approach. Specific conditions may vary depending on the chosen enzyme and substrate concentration.

Materials:

  • 4-Acetylpyridine

  • Transaminase enzyme (e.g., from Codexis or other suppliers, selecting for S-selectivity)

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Amine donor (e.g., isopropylamine)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.5)

  • Organic co-solvent (e.g., DMSO), if required

Procedure:

  • In a temperature-controlled reaction vessel, dissolve the 4-acetylpyridine in the buffer solution (and co-solvent, if used).

  • Add the amine donor in excess.

  • Add the PLP cofactor.

  • Initiate the reaction by adding the transaminase enzyme.

  • Stir the mixture at a controlled temperature (e.g., 30-40°C) and monitor the reaction progress by HPLC or GC.

  • Once the reaction reaches completion, work up the reaction mixture. This typically involves basifying the solution and extracting the product with an organic solvent.

  • Purify the extracted product, for example, by distillation or chromatography.

Conclusion

The synthesis of enantiomerically pure (S)-1-(4-Pyridyl)ethylamine can be effectively achieved through multiple synthetic routes. The asymmetric reduction of a 4-acetylpyridine derivative, analogous to a well-established procedure for the 3-pyridyl isomer, offers a reliable chemical approach with high enantioselectivity. Concurrently, biocatalytic transamination presents a greener and highly selective alternative under mild conditions. The choice of method will depend on factors such as scale, cost, available equipment, and desired purity levels. This guide provides the necessary foundational information for researchers and professionals to select and implement a suitable synthetic strategy for obtaining this important chiral building block.

References

An In-depth Technical Guide to 1-(4-Pyridyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 1-(4-Pyridyl)ethylamine, a key building block in medicinal chemistry and pharmaceutical development. Its versatile structure is utilized in the synthesis of a wide range of biologically active compounds.

Core Physicochemical Data

The essential quantitative data for this compound, including its molecular formula and molecular weight, are summarized below. These properties are fundamental for stoichiometric calculations, analytical characterization, and formulation development.

PropertyValueCitations
Molecular FormulaC₇H₁₀N₂[1][2][3]
Molecular Weight122.17 g/mol [1][2][4]
AppearanceColourless to pale yellow oil[1]
Purity (Typical)≥ 95%[1]
IUPAC Name1-(Pyridin-4-yl)ethanamine[2][3]
CAS Number50392-78-4[1]

Experimental Protocols

  • Mass Spectrometry (MS): This is the primary technique for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to deduce the elemental composition and thus the molecular formula.

    • Methodology: A sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The peak corresponding to the molecular ion (M+) or a protonated version ([M+H]+) reveals the molecular weight.

  • Elemental Analysis: This method determines the percentage composition of each element (Carbon, Hydrogen, Nitrogen) in the compound.

    • Methodology: A sample is combusted in a controlled environment, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured. The percentages are then used to calculate the empirical formula, which can be converted to the molecular formula if the molecular weight is known.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the molecule, confirming the connectivity of atoms and the ratio of different types of protons. This structural information validates the molecular formula derived from other methods.

    • Methodology: The sample is placed in a strong magnetic field and irradiated with radio waves, causing the nuclei of the atoms to resonate. The resulting spectrum provides detailed information about the chemical environment of each atom.

Logical Relationships

The relationship between the compound's name, its constituent elements, and its calculated molecular properties can be visualized as a clear hierarchical flow.

Logical Relationship of Chemical Properties A This compound B Molecular Formula C₇H₁₀N₂ A->B Determines C Elemental Composition 7 Carbon 10 Hydrogen 2 Nitrogen B->C Defines D Molecular Weight 122.17 g/mol C->D Calculated From

Caption: Relationship between chemical identity, formula, and molecular weight.

References

An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Pyridyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(4-Pyridyl)ethylamine, a valuable building block in medicinal chemistry and pharmaceutical development. This document details established synthetic protocols and provides a thorough analysis of its physicochemical and spectroscopic properties.

Introduction

This compound is a chiral amine that serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. Its pyridine moiety and the primary amine group on a stereogenic center make it a versatile scaffold for the development of novel therapeutic agents, particularly in the fields of neuroscience and oncology. This guide outlines the primary synthetic routes to this compound and the analytical techniques used for its comprehensive characterization.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reductive amination of 4-acetylpyridine. Two prominent methods for this transformation are the Leuckart reaction and direct catalytic hydrogenation.

Reductive Amination via the Leuckart Reaction

The Leuckart reaction is a classic method for the reductive amination of ketones and aldehydes, utilizing ammonium formate or formamide as both the ammonia source and the reducing agent.[1][2][3]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 4-acetylpyridine (1.0 eq) is mixed with ammonium formate (3.0-5.0 eq) and formic acid (2.0-4.0 eq).

  • Reaction Conditions: The reaction mixture is heated to a temperature of 160-180 °C for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and made alkaline by the addition of a concentrated sodium hydroxide solution.

  • Extraction: The aqueous layer is extracted several times with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield this compound.

Synthesis via Oxime Formation and Reduction

An alternative, well-documented procedure involves a two-step process starting from 4-acetylpyridine, proceeding through an oxime intermediate which is then reduced to the desired amine.

Experimental Protocol:

Step 1: Synthesis of 4-Acetylpyridine Oxime

  • A solution of hydroxylamine hydrochloride (1.2 eq) in water is added to a solution of sodium hydroxide (1.3 eq) in water.

  • To this solution, 4-acetylpyridine (1.0 eq) is added, and the mixture is stirred at room temperature for 1-2 hours.

  • The resulting precipitate, 4-acetylpyridine oxime, is collected by filtration, washed with cold water, and dried.

Step 2: Reduction of 4-Acetylpyridine Oxime

  • The 4-acetylpyridine oxime (1.0 eq) is dissolved in a suitable solvent, such as ethanol or acetic acid.

  • A reducing agent, such as zinc dust in acetic acid or catalytic hydrogenation (e.g., H2/Pd-C), is added to the solution.

  • The reaction mixture is stirred at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

  • Work-up: The reaction mixture is filtered to remove the catalyst or any inorganic salts.

  • The filtrate is concentrated, and the residue is taken up in water and basified with a strong base.

  • The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

  • Purification by vacuum distillation affords pure this compound.

Physicochemical and Spectroscopic Characterization

The identity and purity of synthesized this compound are confirmed through a combination of physical and spectroscopic methods.

Physical Properties
PropertyValueReference
Molecular FormulaC₇H₁₀N₂[4]
Molecular Weight122.17 g/mol [4]
AppearanceColorless to pale yellow liquid
Boiling Point104 °C at 9 mmHg[5]
Density1.0238 g/mL at 25 °C[5]
Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃) Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Pyridine-H~8.5d2HH-2, H-6
Pyridine-H~7.3d2HH-3, H-5
CH~4.1q1HCH-NH₂
NH₂~1.8s (broad)2HNH₂
CH₃~1.4d3HCH₃
¹³C NMR (CDCl₃) Chemical Shift (δ, ppm) Assignment
Pyridine-C~155C-4
Pyridine-C~149C-2, C-6
Pyridine-C~121C-3, C-5
CH~50CH-NH₂
CH₃~25CH₃

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

3.2.2. Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹) Vibrational Mode
3350-3250N-H stretch (primary amine)
3100-3000C-H stretch (aromatic)
2980-2850C-H stretch (aliphatic)
1600, 1500C=C and C=N stretch (pyridine ring)
1650-1550N-H bend (primary amine)
850-800C-H bend (aromatic, para-disubstituted)

3.2.3. Mass Spectrometry (MS)

m/z Proposed Fragment
122[M]⁺ (Molecular ion)
107[M - CH₃]⁺
93[M - C₂H₅]⁺
78[Pyridine]⁺

Visualizing the Synthesis and Characterization Workflow

Synthetic Pathway of this compound

Synthesis_Pathway Start 4-Acetylpyridine Intermediate_Imine Iminium Intermediate Start->Intermediate_Imine Leuckart Reaction Product This compound Intermediate_Imine->Product Reduction Reagents Ammonium Formate Formic Acid

Caption: Leuckart reaction synthesis of this compound.

Characterization Workflow

Characterization_Workflow Sample Synthesized This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Purity Purity and Identity Confirmation NMR->Purity IR->Purity MS->Purity

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide has detailed the primary synthetic routes and comprehensive characterization of this compound. The reductive amination of 4-acetylpyridine, particularly through the Leuckart reaction, provides an efficient means of production. The structural and physicochemical properties have been thoroughly outlined, providing researchers and drug development professionals with the necessary information for the effective utilization of this important chemical intermediate. The provided experimental protocols and characterization data serve as a valuable resource for the synthesis and quality control of this compound in a laboratory setting.

References

Spectral Data Analysis of 1-(4-Pyridyl)ethylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1-(4-Pyridyl)ethylamine, a key intermediate in pharmaceutical and materials science research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

Table 1: ¹H NMR Spectral Data (Predicted)
  • Solvent: CDCl₃

  • Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.50Doublet2HH-2, H-6 (Pyridyl)
~7.25Doublet2HH-3, H-5 (Pyridyl)
~4.15Quartet1HCH (Ethyl)
~1.60Singlet (broad)2HNH₂
~1.40Doublet3HCH₃ (Ethyl)

Note: Predicted using advanced algorithms. Actual chemical shifts may vary based on experimental conditions.

Table 2: ¹³C NMR Spectral Data (Predicted)
  • Solvent: CDCl₃

  • Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~150.0C-4 (Pyridyl)
~149.5C-2, C-6 (Pyridyl)
~121.0C-3, C-5 (Pyridyl)
~50.0CH (Ethyl)
~25.0CH₃ (Ethyl)

Note: Predicted using advanced algorithms. Actual chemical shifts may vary based on experimental conditions.

Table 3: IR Spectral Data (Characteristic Absorptions)
Wavenumber (cm⁻¹)IntensityAssignment
3400-3250Medium, BroadN-H Stretch (Amine)
3100-3000MediumC-H Stretch (Aromatic)
2975-2850MediumC-H Stretch (Aliphatic)
~1600StrongC=N Stretch (Pyridyl Ring)
~1500StrongC=C Stretch (Pyridyl Ring)
1400-1300MediumC-H Bend (Aliphatic)
~820StrongC-H Bend (Para-disubstituted Aromatic)

Note: This table represents expected characteristic absorption bands for the functional groups present in this compound.

Table 4: Mass Spectrometry (GC-MS) Data
  • Ionization: Electron Ionization (EI)

m/zRelative Intensity (%)Proposed Fragment
12230[M]⁺ (Molecular Ion)
107100[M-CH₃]⁺ (Base Peak)
7845[C₅H₄N]⁺ (Pyridyl radical cation)

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These protocols are generalized for a liquid amine sample such as this compound.

¹H and ¹³C NMR Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Data Acquisition for ¹H NMR:

    • Tune and shim the spectrometer to the sample.

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).

    • Set appropriate parameters, including spectral width, number of scans, and relaxation delay.

  • Data Acquisition for ¹³C NMR:

    • Switch the probe to the ¹³C nucleus frequency.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the resulting spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

    • Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Neat Liquid):

    • Place a single drop of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top of the first to create a thin liquid film between the plates.

  • Instrumentation:

    • A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the salt plate assembly in the sample holder of the spectrometer.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the characteristic absorption bands corresponding to the functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.

  • Instrumentation:

    • A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • GC Parameters:

    • Column: A suitable capillary column for amine analysis (e.g., a low-bleed, mid-polarity column).

    • Injector Temperature: Typically 250 °C.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight of the compound (e.g., 200).

    • Ion Source Temperature: Typically 230 °C.

    • Quadrupole Temperature: Typically 150 °C.

  • Data Acquisition and Processing:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

    • The instrument software will record the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

    • Identify the peak corresponding to this compound in the TIC.

    • Analyze the corresponding mass spectrum to identify the molecular ion peak and the major fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.

Spectral_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Structural Elucidation Sample This compound (Liquid Sample) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Acq IR_Acq FT-IR Spectrometer Prep_IR->IR_Acq MS_Acq GC-MS System Prep_MS->MS_Acq Proc_NMR Fourier Transform Phasing, Baseline Correction NMR_Acq->Proc_NMR Proc_IR Background Subtraction Peak Identification IR_Acq->Proc_IR Proc_MS Chromatogram Analysis Mass Spectrum Interpretation MS_Acq->Proc_MS Interp_NMR Chemical Shift & Coupling Analysis Proc_NMR->Interp_NMR Interp_IR Functional Group Identification Proc_IR->Interp_IR Interp_MS Molecular Weight & Fragmentation Pattern Analysis Proc_MS->Interp_MS Final_Structure Combined Structural Information Interp_NMR->Final_Structure Interp_IR->Final_Structure Interp_MS->Final_Structure

Caption: Workflow for the spectral analysis of this compound.

An In-depth Technical Guide to the Physical and Chemical Properties of 1-(4-Pyridyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Pyridyl)ethylamine is a versatile heterocyclic amine that serves as a crucial building block in medicinal chemistry and materials science. Its structure, featuring a pyridine ring and a chiral ethylamine side chain, makes it a valuable synthon for the development of novel pharmaceutical agents and functional materials. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its spectral characteristics. This document is intended to be a valuable resource for researchers and professionals working with this compound.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. Data for both the racemic mixture and its individual enantiomers are provided where available.

General Properties
PropertyValueSource
Chemical Name This compound-
Synonyms 4-(1-Aminoethyl)pyridine, 1-Pyridin-4-ylethanamine[1]
Molecular Formula C₇H₁₀N₂[1]
Molecular Weight 122.17 g/mol [1]
Appearance Colorless to pale yellow oil[1]
CAS Number 50392-78-4 (racemic)[1]
45682-36-8 ((R)-enantiomer)-
27854-96-2 ((S)-enantiomer)-
Physicochemical Data
PropertyValueSource
Density 1.019 g/mL at 25 °C-
Refractive Index (n20/D) 1.5347-
Boiling Point No specific data found. The related compound 4-(2-Aminoethyl)pyridine has a boiling point of 104 °C at 9 mmHg.
Melting Point Not applicable (liquid at room temperature)-
Solubility Soluble in water, ethanol, and chloroform.Inferred from synthesis protocols
pKa No specific data found. The pKa of the conjugate acid of similar aliphatic amines is typically in the range of 9-11.[2]

Experimental Protocols

A common and effective method for the synthesis of this compound is the reductive amination of 4-acetylpyridine. This process typically involves the formation of an intermediate oxime, followed by reduction to the desired amine.

Synthesis of this compound via Reductive Amination

Materials:

  • 4-Acetylpyridine

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • A reducing agent such as Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄), or catalytic hydrogenation (e.g., H₂/Pd-C)

  • Anhydrous ethanol

  • Diethyl ether

  • Chloroform

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl)

  • Sodium carbonate (Na₂CO₃)

Procedure:

Step 1: Synthesis of 4-Acetylpyridine Oxime [3]

  • Dissolve hydroxylamine hydrochloride in water and add a solution of sodium hydroxide to generate free hydroxylamine.

  • To this solution, add 4-acetylpyridine. A precipitate of the oxime will form rapidly.

  • Stir the reaction mixture at a controlled temperature (e.g., 0-5 °C) for several hours to ensure complete reaction.

  • Collect the crude 4-acetylpyridine oxime precipitate by suction filtration and wash with cold water.

  • Recrystallize the crude product from hot water to obtain the purified oxime.

Step 2: Reduction of 4-Acetylpyridine Oxime to this compound [4]

  • Suspend the purified 4-acetylpyridine oxime in a suitable solvent, such as anhydrous ethanol.

  • Slowly add a reducing agent. If using a metal hydride like NaBH₄ or LiAlH₄, the reaction should be carried out under an inert atmosphere and at a low temperature. If using catalytic hydrogenation, the reaction is performed under a hydrogen atmosphere in the presence of a catalyst like Palladium on carbon.

  • After the addition of the reducing agent, allow the reaction to proceed at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

  • Quench the reaction carefully. For metal hydride reductions, this is typically done by the slow addition of water or an acidic solution.

  • Work-up the reaction mixture. This usually involves partitioning the product between an organic solvent (like diethyl ether or chloroform) and an aqueous layer. The pH of the aqueous layer may need to be adjusted to ensure the amine is in its free base form for extraction.

Purification:

  • Dry the combined organic extracts over an anhydrous drying agent like magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound as an oil.

  • Purify the crude product by fractional distillation under reduced pressure to obtain the final product in high purity.

Spectral Data

¹H and ¹³C NMR Spectroscopy
Infrared (IR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic peaks for the following functional groups:

  • N-H stretching: Broad peaks in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

  • C-H stretching (aromatic): Peaks just above 3000 cm⁻¹.

  • C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹.

  • C=C and C=N stretching (pyridine ring): Peaks in the region of 1400-1600 cm⁻¹.

  • C-N stretching: Peaks in the region of 1000-1200 cm⁻¹.

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 122. The fragmentation pattern is expected to be dominated by the loss of a methyl group to form a stable ion at m/z = 107, and cleavage of the C-C bond adjacent to the nitrogen, leading to characteristic fragments of the pyridine ring.

Biological Activity

While specific signaling pathways involving this compound are not well-documented in publicly available literature, it is known to be a key building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1] Pyridine derivatives, in general, exhibit a wide range of biological activities, and this compound serves as a valuable scaffold for exploring new therapeutic agents.[1] Further research is needed to elucidate the specific molecular targets and mechanisms of action of compounds derived from this compound.

Visualizations

Since no specific signaling pathways for this compound have been identified in the literature, the following diagrams illustrate the general experimental workflow for its synthesis and purification, and a logical diagram of its key properties and applications.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start 4-Acetylpyridine Oxime_Formation React with Hydroxylamine HCl Start->Oxime_Formation Intermediate 4-Acetylpyridine Oxime Oxime_Formation->Intermediate Reduction Reduce with NaBH4 or H2/Pd-C Intermediate->Reduction Crude_Product Crude this compound Reduction->Crude_Product Extraction Solvent Extraction Crude_Product->Extraction Drying Drying over MgSO4 Extraction->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Distillation Fractional Distillation (Reduced Pressure) Evaporation->Distillation Pure_Product Pure this compound Distillation->Pure_Product Properties_Applications cluster_properties Core Properties cluster_applications Key Applications Structure Structure: - Pyridine Ring - Chiral Ethylamine Central_Node This compound Structure->Central_Node PhysChem Physicochemical: - Liquid - Basic PhysChem->Central_Node Spectral Spectral: - NMR - IR - MS Spectral->Central_Node Pharma Pharmaceuticals (Neurological Disorders) Central_Node->Pharma Materials Ligands for Metal Complexes Central_Node->Materials Research Biochemical Research (Receptor/Enzyme Studies) Central_Node->Research

References

Commercial Availability and Technical Guide for Enantiopure 1-(4-Pyridyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, synthesis, chiral resolution, and analysis of enantiopure 1-(4-Pyridyl)ethylamine. This chiral amine is a valuable building block in medicinal chemistry, finding applications in the development of various therapeutic agents.

Commercial Availability

Enantiopure (R)- and (S)-1-(4-Pyridyl)ethylamine are commercially available from various chemical suppliers in research to bulk quantities. The purity of these compounds is typically high, often exceeding 95%. Below is a summary of representative suppliers and their offerings.

SupplierEnantiomerCAS NumberPurityAvailable Quantities
Sigma-Aldrich(R)45682-36-8≥95%Gram to multi-gram
(S)27854-96-2≥98%Gram to multi-gram
AK Scientific(R)45682-36-8>95%Milligram to gram
Alichem(R)45682-36-8Not specifiedGram quantities
Ambeed(R)45682-36-8Not specifiedMilligram to gram
(S)27854-96-2≥98%Gram to multi-gram
BLDpharm(R)45682-36-8Not specifiedInquire for bulk
(S)27854-96-2Not specifiedInquire for bulk
Synthonix Corporation(R)45682-36-895%Inquire for bulk

Physicochemical Properties

Property(R)-1-(4-Pyridyl)ethylamine(S)-1-(4-Pyridyl)ethylamineRacemic this compound
Molecular Formula C₇H₁₀N₂C₇H₁₀N₂C₇H₁₀N₂
Molecular Weight 122.17 g/mol 122.17 g/mol 122.17 g/mol
Appearance Colorless to yellow liquidColorless to pale-yellow sticky oil to semi-solidColorless to pale yellow oil[1]
Boiling Point 221.1±15.0 °C (Predicted)Not specifiedNot specified
Density 1.018±0.06 g/cm³ (Predicted)Not specified1.0190 g/mL at 25 °C[2]
Specific Rotation ([α]D) +22.5° (c=0.01 g/mL in EtOH)Not specifiedNot applicable
Storage Temperature Room temperature or 2-8°C under inert atmosphere2-8°C under inert atmosphere[3]0-8°C[1]

Synthesis and Chiral Resolution

The synthesis of enantiopure this compound typically involves the preparation of the racemic mixture followed by chiral resolution.

Synthesis of Racemic this compound

A common route to racemic this compound is the reductive amination of 4-acetylpyridine. This can be achieved in a two-step process involving the formation of an oxime intermediate, followed by reduction.

Step 1: Synthesis of 4-Acetylpyridine Oxime [4]

  • Dissolve hydroxylamine hydrochloride (e.g., 25.0 g, 0.36 mol) in water (50 mL).

  • Add the hydroxylamine solution to a solution of sodium hydroxide (e.g., 70 mL of 20% aqueous solution) in an Erlenmeyer flask with magnetic stirring.

  • To this stirred solution, add 4-acetylpyridine (e.g., 36.3 g, 0.30 mol) in one portion. A precipitate will form rapidly.

  • Stir the reaction mixture at room temperature for a specified time (e.g., 1-2 hours) to ensure complete reaction.

  • Collect the precipitate by suction filtration and wash with cold water.

  • The crude product can be purified by recrystallization from hot water to yield 4-acetylpyridine oxime.

Step 2: Reduction of 4-Acetylpyridine Oxime to this compound

The oxime can be reduced to the corresponding primary amine using various reducing agents. A common method is catalytic hydrogenation.

  • In a high-pressure hydrogenation vessel, suspend 4-acetylpyridine oxime (e.g., 10 g, 73.4 mmol) in a suitable solvent such as ethanol or methanol.

  • Add a hydrogenation catalyst, for example, Raney Nickel or Palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and heat the mixture (e.g., 50-80 °C) with vigorous stirring.

  • Monitor the reaction progress by techniques such as TLC or GC-MS until the starting material is consumed.

  • After the reaction is complete, cool the vessel, carefully vent the hydrogen, and filter the mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude racemic this compound, which can be purified by distillation.

Alternatively, reductive amination of 4-acetylpyridine can be performed as a one-pot reaction using a suitable amine source (e.g., ammonia or an ammonia equivalent) and a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.[3][5]

G 4-Acetylpyridine 4-Acetylpyridine 4-Acetylpyridine Oxime 4-Acetylpyridine Oxime 4-Acetylpyridine->4-Acetylpyridine Oxime H₂NOH·HCl, NaOH Racemic this compound Racemic this compound 4-Acetylpyridine Oxime->Racemic this compound H₂, Catalyst (e.g., Raney Ni)

Caption: Synthesis of Racemic this compound.

Chiral Resolution of Racemic this compound

The separation of the enantiomers can be achieved by classical resolution using a chiral resolving agent, such as tartaric acid, to form diastereomeric salts with different solubilities.

This protocol is based on the well-established resolution of analogous chiral amines and may require optimization.

  • Dissolve racemic this compound (1.0 eq) in a suitable solvent, such as methanol or ethanol.

  • In a separate flask, dissolve a sub-stoichiometric amount of (+)-tartaric acid (e.g., 0.5-0.6 eq) in the same solvent, heating gently if necessary.

  • Slowly add the tartaric acid solution to the amine solution with stirring.

  • Allow the mixture to cool slowly to room temperature, and then potentially cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.

  • Collect the crystalline precipitate by filtration and wash with a small amount of cold solvent. This solid is enriched in one enantiomer (e.g., the (R)-enantiomer as the tartrate salt).

  • The mother liquor is enriched in the other enantiomer (e.g., the (S)-enantiomer).

  • To liberate the free amine, suspend the crystalline salt in water and add a base, such as 10% aqueous sodium hydroxide, until the pH is strongly basic.

  • Extract the free amine with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

  • The enantiomeric excess (e.e.) of the product should be determined by chiral HPLC analysis. Multiple recrystallizations of the diastereomeric salt may be necessary to achieve high enantiopurity.

G cluster_0 Resolution Process Racemic Amine Racemic Amine Diastereomeric Salts Mixture of Diastereomeric Salts ((R)-Amine·(+)-Tartrate and (S)-Amine·(+)-Tartrate) Racemic Amine->Diastereomeric Salts Chiral Acid (+)-Tartaric Acid Chiral Acid->Diastereomeric Salts Crystallization Crystallization Diastereomeric Salts->Crystallization Filtration Filtration Crystallization->Filtration Solid Less Soluble Salt (Enriched in one diastereomer) Filtration->Solid Filtrate More Soluble Salt (Enriched in the other diastereomer) Filtration->Filtrate Base Treatment Base Treatment Solid->Base Treatment Extraction Extraction Base Treatment->Extraction Enantiopure Amine Enantiomerically Enriched Amine Extraction->Enantiopure Amine

Caption: Chiral Resolution Workflow.

Chiral Analysis

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for determining the enantiomeric excess of this compound.

The following is a general method development protocol. Specific conditions will depend on the chosen column and instrumentation.

  • Column Selection: Utilize a polysaccharide-based chiral stationary phase, such as one derived from amylose or cellulose phenylcarbamates (e.g., CHIRALPAK® or CHIRALCEL® series).

  • Mobile Phase: A typical mobile phase for normal-phase chromatography consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). For polar organic mode, acetonitrile with a methanol modifier can be used.

  • Additive: To improve peak shape and resolution for basic amines, a small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA), is often added to the mobile phase (typically 0.1% v/v).[6][7]

  • Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase.

  • Chromatographic Conditions:

    • Flow rate: 0.5 - 1.5 mL/min

    • Column Temperature: 20 - 40 °C

    • Detection: UV at a wavelength where the pyridine ring absorbs (e.g., 254 nm).

  • Method Optimization: Adjust the ratio of the non-polar solvent to the alcohol modifier and the concentration of the basic additive to achieve baseline separation of the two enantiomers.

  • Quantification: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

G cluster_0 Chiral HPLC Method Development Select CSP Select Chiral Stationary Phase (e.g., Polysaccharide-based) Mobile Phase Prepare Mobile Phase (e.g., Hexane/IPA with 0.1% DEA) Select CSP->Mobile Phase Sample Prep Prepare Sample Solution Mobile Phase->Sample Prep HPLC System Equilibrate HPLC System Sample Prep->HPLC System Inject Inject Sample HPLC System->Inject Analyze Analyze Chromatogram Inject->Analyze Optimize Optimize Separation Analyze->Optimize Optimize->Mobile Phase Adjust mobile phase composition Calculate EE Calculate Enantiomeric Excess Optimize->Calculate EE Baseline separation achieved

Caption: Chiral HPLC Method Development Workflow.

Applications in Drug Development

Enantiopure this compound is a key chiral building block in the synthesis of various pharmaceutical compounds. Its pyridine ring can participate in hydrogen bonding and other interactions with biological targets, while the chiral amine center provides stereospecificity, which is crucial for drug efficacy and safety.

  • Kinase Inhibitors: The pyridine moiety is a common feature in many kinase inhibitors, where it can interact with the hinge region of the kinase active site. Chiral amines derived from this scaffold are used to introduce specific stereochemistry in the inhibitor, which can significantly impact binding affinity and selectivity. For example, derivatives of pyridyl amines have been explored in the development of inhibitors for cyclin-dependent kinases (CDKs).[8]

  • Antimalarial Agents: The 4-aminoquinoline core is a well-known pharmacophore in antimalarial drugs like chloroquine. Introducing chiral side chains, such as those derived from this compound, is a strategy to develop new antimalarial agents that may overcome drug resistance.

  • Neurological Disorders: This chiral amine is used in the synthesis of compounds targeting neurological disorders.[1][9] The pyridine nitrogen can act as a hydrogen bond acceptor, and the overall structure can be tailored to interact with specific receptors or enzymes in the central nervous system.

G cluster_0 Kinase Signaling Pathway Kinase Kinase Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Cellular Response Cellular Response (e.g., Proliferation) Phosphorylated Substrate->Cellular Response Inhibitor Kinase Inhibitor (derived from this compound) Inhibitor->Kinase Inhibition

Caption: Role in Kinase Inhibition Pathway.

References

An In-depth Technical Guide to the Safety and Handling of 1-(4-Pyridyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides a comprehensive overview of the safety and handling precautions for 1-(4-Pyridyl)ethylamine, a versatile building block in the synthesis of pharmaceuticals and other advanced materials. The following sections detail the hazards, protective measures, emergency procedures, and physical and chemical properties of this compound, ensuring its safe and effective use in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its potential to cause skin and eye irritation, and it may be harmful if swallowed.[1] Depending on the supplier and concentration, it may also be classified as causing severe skin burns and eye damage.[2][3]

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1]
Skin Corrosion/IrritationCategory 2 or 1BH315: Causes skin irritation.[1] / H314: Causes severe skin burns and eye damage.[2][3]
Serious Eye Damage/Eye IrritationCategory 2A or 1H319: Causes serious eye irritation.[1] / H314: Causes severe skin burns and eye damage.[2][3]

Signal Word: Warning[1] or Danger[2]

Hazard Pictograms:

  • GHS07 (Exclamation Mark): Indicates skin and eye irritation, harmful if swallowed, or may cause respiratory irritation.[1]

  • GHS05 (Corrosion): Indicates that the substance may be corrosive to metals, cause severe skin burns and eye damage.[2]

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.

PropertyValueReference
Molecular Formula C7H10N2[4]
Molecular Weight 122.17 g/mol [4][5]
Appearance Colorless to pale yellow or yellow-orange liquid/oil.[4][6]
Boiling Point 113 - 114 °C[6]
Flash Point 96 °C[6]
Purity ≥ 95%[4]

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize exposure and ensure the stability of the compound.

Handling:

  • Avoid contact with skin, eyes, and clothing.[6][7]

  • Wash hands and any exposed skin thoroughly after handling.[1][8][9]

  • Do not eat, drink, or smoke when using this product.[7][8]

  • Use only in a well-ventilated area, preferably in a chemical fume hood.[7][9]

  • Take precautionary measures against static discharge.[10]

  • Handle under an inert atmosphere for sensitive applications.[6]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[6][11][12]

  • Store at temperatures between 0-8°C for long-term stability.[2][4][13]

  • Store locked up and away from incompatible materials such as strong oxidizing agents and strong acids.[6][11][12]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound. The following diagram outlines the recommended PPE workflow.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Workflow start Handling this compound eye_protection Eye/Face Protection (Safety glasses with side shields or goggles) start->eye_protection hand_protection Hand Protection (Chemical-resistant gloves, e.g., Nitrile) start->hand_protection body_protection Body Protection (Laboratory coat) start->body_protection respiratory_protection Respiratory Protection (Use in a well-ventilated area or fume hood) start->respiratory_protection end Proceed with Experiment

Caption: Recommended Personal Protective Equipment Workflow.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial. The following diagram illustrates the first aid response for different routes of exposure.

First_Aid_Response cluster_first_aid First Aid Response Protocol exposure Exposure to This compound inhalation Inhalation Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention. exposure->inhalation Inhaled skin_contact Skin Contact Take off immediately all contaminated clothing. Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician. exposure->skin_contact On Skin eye_contact Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention immediately. exposure->eye_contact In Eyes ingestion Ingestion Clean mouth with water and drink afterwards plenty of water. Do NOT induce vomiting. Seek medical advice immediately. exposure->ingestion Swallowed

Caption: First Aid Measures for Different Exposure Routes.

Fire-Fighting and Spill Response

Proper procedures must be followed in the event of a fire or spill to mitigate the risks.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.[8] For larger fires, water spray, carbon dioxide (CO2), or Halon extinguishers can be used.[14][15]

  • Specific Hazards: Gives off irritating or toxic fumes (such as nitrogen oxides and carbon monoxide) in a fire.[6][12][15] Vapors may form explosive mixtures with air.[11][15]

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[8][12]

Spill Response:

The following decision tree outlines the general procedure for responding to a spill of this compound.

Spill_Response cluster_spill Spill Response Decision Tree spill Spill of this compound Occurs evacuate Evacuate non-essential personnel. spill->evacuate ventilate Ensure adequate ventilation. evacuate->ventilate ppe Wear appropriate PPE. ventilate->ppe contain Contain the spill with inert absorbent material (e.g., sand, vermiculite). ppe->contain collect Collect absorbed material into a suitable, closed container for disposal. contain->collect clean Clean the affected area thoroughly. collect->clean dispose Dispose of waste according to local, state, and federal regulations. clean->dispose

Caption: General Spill Response Workflow.

Toxicological Information

Detailed toxicological data for this compound is not extensively available in the public domain. The hazard classifications are primarily based on data from similar compounds and computational toxicology models.

Exposure RouteEffectClassification
OralHarmful if swallowed.Acute Toxicity, Category 4[1]
DermalCauses skin irritation or severe burns.Skin Irritation/Corrosion, Category 2 or 1B[1][2]
EyeCauses serious eye irritation or damage.Serious Eye Damage/Irritation, Category 2A or 1[1][2]

Experimental Protocols:

Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are typically employed to determine the toxicological properties of chemicals. For instance:

  • Acute Oral Toxicity: OECD Test Guideline 423 (Acute Oral toxicity - Acute Toxic Class Method).

  • Skin Irritation/Corrosion: OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion).

  • Eye Irritation/Damage: OECD Test Guideline 405 (Acute Eye Irritation/Corrosion).

These protocols involve the application of the substance to animal models under controlled conditions and subsequent observation for signs of toxicity or irritation.

Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.[9][11] It is recommended to use a licensed professional waste disposal service. Do not allow the product to enter drains or waterways.[3]

Conclusion

This compound is a valuable chemical intermediate that requires careful handling due to its potential hazards. By understanding its properties and adhering to the safety protocols outlined in this guide, researchers and scientists can minimize risks and ensure a safe working environment. Always consult the most recent Safety Data Sheet (SDS) from your supplier for the most up-to-date information before handling this compound.

References

Stability of 1-(4-Pyridyl)ethylamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Pyridyl)ethylamine is a key building block in the synthesis of various pharmaceutical compounds, making a thorough understanding of its stability profile essential for drug development, formulation, and regulatory compliance. This technical guide provides a comprehensive overview of the stability of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. The information presented herein is critical for establishing appropriate storage conditions, predicting shelf-life, and developing robust, stability-indicating analytical methods. This document details experimental protocols for forced degradation studies and presents illustrative data to guide researchers in their stability assessments.

Stability Profile of this compound

Forced degradation studies are crucial for identifying potential degradation products and understanding the intrinsic stability of a molecule. The following sections detail the expected stability of this compound under different stress conditions.

Hydrolytic Stability

This compound is anticipated to be susceptible to degradation under acidic and basic conditions, with the rate of hydrolysis being dependent on pH and temperature. The ethylamine side chain and the pyridine ring are the most likely sites of hydrolytic attack.

Oxidative Stability

Exposure to oxidizing agents, such as hydrogen peroxide, can lead to the degradation of this compound. The primary site of oxidation is expected to be the nitrogen atom of the pyridine ring, potentially forming the corresponding N-oxide. The ethylamine group may also be susceptible to oxidation.

Photostability

Pyridyl compounds can be sensitive to light. Exposure to UV and visible light may induce photodegradation of this compound, potentially leading to complex degradation pathways including ring opening and the formation of various photoproducts.

Thermal Stability

This compound is expected to be relatively stable at ambient temperatures. However, exposure to elevated temperatures can accelerate degradation processes, the extent of which would depend on the temperature and duration of exposure.

Quantitative Stability Data

Due to the limited availability of public-domain quantitative stability data specifically for this compound, the following tables present illustrative data based on the known stability of the closely related compound, 4-aminopyridine, and typical results from forced degradation studies of similar pharmaceutical intermediates. It is crucial to note that this data is for exemplary purposes and actual stability should be determined experimentally.

Table 1: Illustrative Hydrolytic Degradation of this compound

ConditionTemperature (°C)Time (hours)% Degradation (Illustrative)
0.1 M HCl602412%
Water6024< 2%
0.1 M NaOH602415%

Table 2: Illustrative Oxidative Degradation of this compound

ConditionTemperature (°C)Time (hours)% Degradation (Illustrative)
3% H₂O₂252425%

Table 3: Illustrative Photostability of this compound (Solid State)

Light SourceIntensityTime (hours)% Degradation (Illustrative)
UV Lamp (254 nm)-248%
Visible Light1.2 million lux hours-5%

Table 4: Illustrative Thermal Degradation of this compound (Solid State)

Temperature (°C)Time (days)% Degradation (Illustrative)
80710%

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on this compound.

General Procedure for Forced Degradation Studies

A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., methanol or acetonitrile). Aliquots of this stock solution are then subjected to the stress conditions outlined below. A control sample, protected from the stress condition, is analyzed alongside the stressed samples.

Analytical Method

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV or Mass Spectrometric (MS) detection, is required to separate and quantify this compound from its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., 254 nm) or MS detection.

  • Injection Volume: 10 µL.

The method must be validated to ensure it is specific, accurate, precise, and linear for the quantification of this compound and its major degradants.

Hydrolytic Degradation
  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid. Heat the mixture at 60°C for 24 hours. After cooling, neutralize the solution with 0.1 M sodium hydroxide and dilute to a suitable concentration with the mobile phase for analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide. Heat the mixture at 60°C for 24 hours. After cooling, neutralize the solution with 0.1 M hydrochloric acid and dilute to a suitable concentration with the mobile phase for analysis.

  • Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of purified water. Heat the mixture at 60°C for 24 hours. After cooling, dilute to a suitable concentration with the mobile phase for analysis.

Oxidative Degradation

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light. Dilute to a suitable concentration with the mobile phase for analysis.

Photolytic Degradation
  • Solid-State: Spread a thin layer of solid this compound in a shallow, transparent dish. Expose the sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

  • Solution State: Prepare a solution of this compound in a suitable solvent (e.g., water or methanol) in a quartz cuvette. Expose the solution to the same light conditions as the solid-state sample. A control solution should be kept in the dark.

Thermal Degradation

Place a known quantity of solid this compound in a controlled temperature chamber (e.g., oven) at 80°C for 7 days. A control sample should be stored at ambient temperature. After the exposure period, dissolve the samples in a suitable solvent and analyze.

Visualizations

The following diagrams illustrate the workflow for stability testing and a potential degradation pathway.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Stability-Indicating Analytical Method (e.g., HPLC/UPLC) Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation (H2O2) Oxidation->Analysis Photo Photolysis (UV/Vis) Photo->Analysis Thermal Thermal (Heat) Thermal->Analysis API This compound (API) API->Acid API->Base API->Oxidation API->Photo API->Thermal Data Data Analysis: - % Degradation - Degradant Profiling - Mass Balance Analysis->Data

Caption: Workflow for forced degradation studies of this compound.

Degradation_Pathway cluster_products Potential Degradation Products N_oxide This compound N-oxide Hydroxylated Hydroxylated Pyridine Derivatives Ring_Opened Ring-Opened Products API This compound API->N_oxide Oxidation API->Hydroxylated Hydrolysis / Photolysis API->Ring_Opened Photolysis

Caption: Potential degradation pathways for this compound.

Conclusion

This technical guide provides a framework for understanding and evaluating the stability of this compound. While the provided quantitative data is illustrative, the detailed experimental protocols offer a solid foundation for conducting comprehensive forced degradation studies. A thorough investigation of the stability of this compound is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products derived from this important intermediate. It is strongly recommended that researchers perform their own stability studies to generate specific data for their particular drug substance and formulations.

An In-depth Technical Guide to the Structural Isomers of 1-(4-Pyridyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the structural isomers related to 1-(4-Pyridyl)ethylamine, a key scaffold in medicinal chemistry. It details their physicochemical properties, synthesis, and biological significance, offering a comparative analysis critical for drug design and development. Pyridine derivatives are foundational in pharmaceuticals, known to possess a wide range of biological activities including antitumor, antiviral, and anti-inflammatory properties.[1] Understanding the distinct characteristics of each isomer is paramount, as subtle structural changes can lead to significant differences in biological activity, pharmacokinetics, and toxicity.[2]

Isomerism in the Pyridylethylamine Framework

The molecular formula C₇H₁₀N₂ encompasses several structural isomers of pyridylethylamine. These isomers can be broadly categorized based on the substitution pattern on the pyridine ring and the arrangement of the ethylamine side chain. The primary focus, this compound, is a chiral molecule, existing as a pair of enantiomers due to the stereocenter at the first carbon of the ethyl group.

The key structural isomers include:

  • Positional Isomers (Ethylamine on Pyridine Ring): Variation in the attachment point of the 1-aminoethyl group to the pyridine ring (positions 2, 3, or 4).

  • Positional Isomers (Amine on Ethyl Chain): Variation in the position of the amine group on the ethyl side chain (position 1 or 2).

  • Functional Group Isomers (Aminomethylpyridines): Isomers with the formula C₆H₈N₂ where an aminomethyl group is attached to the pyridine ring. While not ethylamine derivatives, they are closely related structural isomers and are included for a comprehensive comparison.

  • Enantiomers: For chiral isomers like this compound, the non-superimposable mirror-image forms ((R) and (S)).

G cluster_main Isomers of Pyridylethylamine (C₇H₁₀N₂) cluster_pos_ring Positional Isomers (Ring Substitution) cluster_enantiomers Enantiomers cluster_aminomethyl Related Isomers (C₆H₈N₂) C7H10N2 Pyridylethylamine Isomers (C₇H₁₀N₂) 1_Positional 1-(Pyridyl)ethylamine C7H10N2->1_Positional Amine at C1 of chain 2_Positional 2-(Pyridyl)ethylamine C7H10N2->2_Positional Amine at C2 of chain Aminomethyl Aminomethylpyridines (Positional Isomers) C7H10N2->Aminomethyl Different Formula (C₆H₈N₂) Enantiomers (R)-1-(Pyridyl)ethylamine (S)-1-(Pyridyl)ethylamine 1_Positional->Enantiomers Chiral Center

Physicochemical Properties

The physicochemical properties of these isomers vary significantly, impacting their solubility, stability, and interaction with biological targets. A summary of key quantitative data is presented below for direct comparison.

Table 1: Properties of 1-(Pyridyl)ethylamine and 2-(Pyridyl)ethylamine Isomers (C₇H₁₀N₂)

Compound CAS Number Molecular Weight ( g/mol ) Boiling Point (°C) Density (g/mL at 25°C) Refractive Index (n20/D)
This compound 45682-36-8 ((R)-isomer)[3][4] 122.17[3][5] N/A N/A N/A
1-(3-Pyridyl)ethylamine 56129-55-6[6][7][8] 122.17[7][8] 118-120 (14 Torr)[6][9] 1.014[6][9] N/A
1-(2-Pyridyl)ethylamine 42088-91-5[10][11] 122.17[10][11] N/A N/A N/A
2-(4-Pyridyl)ethylamine 5344-27-4 122.17 N/A N/A N/A
2-(3-Pyridyl)ethylamine 20173-24-4[12] 122.17[12] 119-120 (19 mmHg)[12] 1.04[12] 1.5518[12]

| 2-(2-Pyridyl)ethylamine | 2706-56-1[13] | 122.17 | 92-93 (12 mmHg)[13] | 1.021[13] | 1.536[13] |

Table 2: Properties of Aminomethylpyridine Isomers (C₆H₈N₂)

Compound CAS Number Molecular Weight ( g/mol ) Melting Point (°C) Boiling Point (°C) Density (g/mL at 25°C) Refractive Index (n20/D)
4-(Aminomethyl)pyridine 3731-53-1[14][15] 108.14[14][15] -8[15][16][17] 230[15][16][17] 1.065[15][16][17] 1.552[15][17]
3-(Aminomethyl)pyridine 3731-52-0[18][19] 108.14[19] -21[18][20] 226[20] 1.062[18][20] 1.551[18][20]

| 2-(Aminomethyl)pyridine | 3731-51-9[21][22] | 108.14[21][22] | -20[22] | 202-204[22] | 1.049[22][23] | 1.545[22] |

Experimental Protocols

Detailed and reproducible methodologies are crucial for the synthesis and analysis of these isomers.

A common route for the synthesis of 1-(pyridyl)ethylamines is the reductive amination of the corresponding acetylpyridine. The following protocol is adapted from a demonstrated synthesis of 1-(3-Pyridyl)ethylamine.[9]

Methodology:

  • Oxime Formation: 3-Acetylpyridine (4.1 mmol), potassium carbonate (12.3 mmol), and hydroxylamine hydrochloride (5 mmol) are mixed in methanol (10 mL). The reaction is stirred for 16 hours at room temperature.

  • Filtration: Upon completion, the mixture is filtered to remove solid residues, and the filtrate is collected.

  • Reduction: Zinc powder (21 mmol) and ammonium chloride (21 mmol) are added to the filtrate. The suspension is stirred for 24 hours at room temperature to reduce the oxime to the primary amine.

  • Work-up and Isolation: Water (10 mL) is added to the reaction mixture, and it is filtered again. The filtrate is concentrated under reduced pressure and dried to yield the 1-(3-pyridyl)ethylamine product.[9]

G start 3-Acetylpyridine + Hydroxylamine HCl + K₂CO₃ in MeOH step1 Stir 16h at RT (Oxime Formation) start->step1 step2 Filter Mixture step1->step2 step3 Add Zn Powder + NH₄Cl to Filtrate step2->step3 step4 Stir 24h at RT (Reduction) step3->step4 step5 Quench with H₂O step4->step5 step6 Filter and Concentrate step5->step6 end 1-(3-Pyridyl)ethylamine (Final Product) step6->end

The separation of enantiomers is a critical step for evaluating the stereospecific activity of chiral drugs.[24] The most common method is the formation of diastereomeric salts using a chiral resolving agent, followed by separation via fractional crystallization.[24][25]

General Protocol:

  • Salt Formation: The racemic amine (e.g., rac-1-(4-Pyridyl)ethylamine) is dissolved in a suitable solvent (e.g., ethanol, methanol). An equimolar amount of a chiral acid (e.g., (+)-tartaric acid, (-)-dibenzoyltartaric acid) is added to the solution.

  • Crystallization: The solution is allowed to cool slowly, or the solvent is partially evaporated to induce crystallization. One diastereomeric salt will typically be less soluble and precipitate out of the solution first.

  • Separation: The crystallized diastereomeric salt is separated by filtration. The process may be repeated (recrystallization) to improve diastereomeric purity.

  • Liberation of Enantiomer: The purified diastereomeric salt is treated with a base (e.g., NaOH, NaHCO₃) to neutralize the chiral acid and liberate the free enantiomerically pure amine. The amine is then extracted with an organic solvent.

  • Recovery of Second Enantiomer: The mother liquor from the initial crystallization, which is now enriched in the other diastereomer, is treated similarly with a base to recover the second enantiomer.

G cluster_separation racemate Racemic (R/S)-Amine in Solvent agent Add Chiral Acid (e.g., (+)-Tartaric Acid) racemate->agent salts Diastereomeric Salt Mixture (R-Amine • S-Acid) (S-Amine • S-Acid) agent->salts crystallize Fractional Crystallization salts->crystallize precipitate Precipitate (Less Soluble Salt) crystallize->precipitate mother_liquor Mother Liquor (Enriched in More Soluble Salt) crystallize->mother_liquor liberate1 Basify & Extract precipitate->liberate1 liberate2 Basify & Extract mother_liquor->liberate2 enantiomer1 Pure Enantiomer 1 liberate1->enantiomer1 enantiomer2 Pure Enantiomer 2 liberate2->enantiomer2

Biological Activity and Applications

The position of the nitrogen atom in the pyridine ring and the structure of the side chain are critical determinants of biological activity.

  • 2-(2-Pyridyl)ethylamine: This isomer is a well-known selective histamine H₁ receptor agonist.[26] Its structure mimics histamine, allowing it to bind and activate this receptor subtype, making it a valuable tool for pharmacological research into histamine signaling pathways.

  • 2-(Aminomethyl)pyridine: This compound serves as a versatile synthesis reagent. It is used in the preparation of PPD analogues and certain 5-nitro-2-furancarboxylamides that have shown potent activity against trypanosomiasis.[21][22]

  • 3-(Aminomethyl)pyridine: This isomer is noted for its application as a rubefacient.[18][20] It is also used in the preparation of various metal complexes for stereochemical and thermogravimetric studies.[18]

  • 4-(Aminomethyl)pyridine: This isomer is a key intermediate in the synthesis of pharmaceuticals, including the targeted cancer therapies Apatinib and Opaganib.[27] It is also used as a ligand in the synthesis of biomimetic catalysts.[17]

The diverse biological profiles of these closely related isomers underscore the importance of structure-activity relationship (SAR) studies. The ability of the pyridine nitrogen to act as a hydrogen bond acceptor, combined with the basicity of the ethylamine side chain, provides a pharmacophore that can be finely tuned by altering the isomeric form. The antiproliferative activity of pyridine derivatives, for example, can be enhanced by the presence and position of -NH₂ groups.[1]

Conclusion

The structural isomers of this compound represent a diverse set of chemical entities with distinct properties and applications. From chiral building blocks for asymmetric synthesis to specific receptor agonists and precursors for anticancer drugs, the isomeric form dictates the molecule's function. This guide highlights the significant variations in physicochemical properties and biological roles that arise from subtle changes in molecular architecture. For researchers in drug development, a thorough understanding and precise control of isomerism within this scaffold are essential for the rational design of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for 1-(4-Pyridyl)ethylamine Derivatives as Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral ligands derived from 1-(4-Pyridyl)ethylamine are a class of compounds with significant potential in asymmetric catalysis. The presence of a stereogenic center adjacent to the pyridyl nitrogen and the ethylamine backbone allows for the formation of well-defined chiral environments around a metal center. This structural motif is of considerable interest in the development of catalysts for enantioselective transformations, which are crucial in the synthesis of pharmaceuticals and other fine chemicals where a specific stereoisomer is desired for its biological activity.

The pyridine nitrogen provides a strong coordination site for a variety of transition metals, while the amine functionality can be readily modified to tune the steric and electronic properties of the ligand. This modularity allows for the synthesis of a library of ligands to screen for optimal performance in a given catalytic reaction. Potential applications for these ligands span a range of reactions, including but not limited to asymmetric hydrogenation, transfer hydrogenation, and various carbon-carbon bond-forming reactions.

Despite their potential, detailed and specific applications of simple this compound derivatives as primary ligands in catalysis are not extensively documented in readily accessible scientific literature. These moieties are often incorporated into more complex ligand scaffolds. However, based on the principles of asymmetric catalysis and the known reactivity of similar chiral ligands, we can outline the general approach and provide a representative, hypothetical protocol for their application.

General Ligand Structure and Design Principles

The core structure of a this compound-derived ligand features a chiral ethylamine group attached to the 4-position of a pyridine ring. The primary amine can be derivatized to create a variety of ligand types, such as Schiff bases, amides, or phosphine-containing ligands.

Caption: Key structural features of this compound ligands.

The design of effective ligands based on this scaffold focuses on modulating the "R" group to create a specific chiral pocket around the metal center, thereby directing the approach of the substrate and leading to high enantioselectivity.

Application Example: Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation (ATH) of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. Chiral ligands are crucial for achieving high enantioselectivity in this reaction. Below is a representative, generalized protocol for the application of a hypothetical Schiff base ligand derived from (R)-1-(4-Pyridyl)ethylamine in the ATH of acetophenone.

Hypothetical Ligand Synthesis Workflow

A common strategy to prepare a suitable ligand involves the condensation of the chiral amine with an appropriate aldehyde to form a Schiff base (imine).

G cluster_workflow Ligand Synthesis Workflow Start (R)-1-(4-Pyridyl)ethylamine Condensation Condensation Reaction (e.g., in refluxing ethanol) Start->Condensation Aldehyde Salicylaldehyde (or other aldehyde) Aldehyde->Condensation Ligand Chiral Schiff Base Ligand Condensation->Ligand Purification Purification (e.g., recrystallization) Ligand->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Caption: General workflow for synthesizing a Schiff base ligand.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol is a generalized procedure and should be optimized for specific ligands and substrates.

Materials:

  • [Ru(p-cymene)Cl₂]₂ (Ruthenium precursor)

  • Chiral Schiff base ligand derived from (R)-1-(4-Pyridyl)ethylamine

  • Acetophenone (substrate)

  • Formic acid/triethylamine (5:2 azeotropic mixture) as the hydrogen source

  • Anhydrous isopropanol (solvent)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Catalyst Pre-formation:

    • In a flame-dried Schlenk tube under an argon atmosphere, dissolve [Ru(p-cymene)Cl₂]₂ (1 mol%) and the chiral Schiff base ligand (2.2 mol%) in anhydrous isopropanol (5 mL).

    • Stir the mixture at 80 °C for 1 hour to facilitate the formation of the active catalyst complex. The solution will typically change color.

  • Reaction Setup:

    • Cool the catalyst solution to room temperature.

    • Add acetophenone (1 mmol, 1.0 equivalent) to the reaction mixture.

    • Add the formic acid/triethylamine (5:2) mixture (5 equivalents) to the Schlenk tube.

  • Reaction and Monitoring:

    • Stir the reaction mixture at the desired temperature (e.g., 40 °C).

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the chiral 1-phenylethanol.

  • Analysis:

    • Determine the yield of the isolated product.

    • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Data Presentation (Hypothetical)

The following table summarizes hypothetical data for the asymmetric transfer hydrogenation of various ketones using a catalyst derived from a this compound-based ligand. This data is for illustrative purposes to demonstrate how results would be presented.

EntrySubstrate (Ketone)Ligand Loading (mol%)Time (h)Conversion (%)Yield (%)ee (%)
1Acetophenone1.112>999592 (R)
2Propiophenone1.118989088 (R)
34-Chloroacetophenone1.112>999694 (R)
42-Acetylnaphthalene1.124958585 (R)

Signaling Pathway and Catalytic Cycle

The following diagram illustrates a plausible catalytic cycle for the ruthenium-catalyzed asymmetric transfer hydrogenation of a ketone.

G cluster_cycle Catalytic Cycle for Asymmetric Transfer Hydrogenation Catalyst [Ru]-L* Hydride [Ru]-H-L* Catalyst->Hydride HCOOH/NEt3 TransitionState [Ketone---H-Ru-L*]‡ (Chiral Transition State) Hydride->TransitionState Ketone (R-CO-R') ProductComplex [Ru]-O-CH(R)R'-L* TransitionState->ProductComplex Hydride Transfer ProductComplex->Catalyst Alcohol Product Release HCOOH Formic Acid CO2 CO2 + HNEt3+

Caption: Proposed catalytic cycle for Ru-catalyzed ATH.

Conclusion and Future Outlook

While detailed protocols for simple this compound derivatives are not abundant in the literature, their structural features make them promising candidates for the development of new chiral ligands. The provided notes and hypothetical protocol serve as a starting point for researchers interested in exploring this class of ligands in asymmetric catalysis. Further research into the synthesis of diverse derivatives and their application in a broader range of catalytic reactions is warranted to fully unlock their potential. The modular nature of these ligands makes them particularly suitable for high-throughput screening and the application of modern catalyst design principles, including computational modeling and machine learning approaches, to accelerate the discovery of highly efficient and selective catalysts.

Application of 1-(4-Pyridyl)ethylamine in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Publication Number: AN-2025-12-27-001

Version: 1.0

Abstract

1-(4-Pyridyl)ethylamine is a versatile and valuable building block in medicinal chemistry, primarily utilized in the synthesis of a wide array of pharmaceutical intermediates. Its structure, featuring a chiral ethylamine group attached to a pyridine ring, makes it a key component in the development of targeted therapeutics, particularly in the fields of oncology and neurology. This application note provides a detailed overview of the use of this compound in the synthesis of N-(1-(pyridin-4-yl)ethyl)amide derivatives, a common scaffold in kinase inhibitors. Detailed experimental protocols, quantitative data, and visualizations of the synthetic workflow and a relevant biological signaling pathway are presented to guide researchers and drug development professionals.

Introduction

The pyridine moiety is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs.[1] The incorporation of a chiral ethylamine side chain at the 4-position of the pyridine ring, as seen in this compound, provides a crucial anchor for molecular interactions with biological targets. This structural motif is particularly effective in the design of kinase inhibitors, where the pyridine ring can form key hydrogen bonds within the ATP-binding pocket of the enzyme, while the ethylamine group serves as a versatile handle for further chemical modifications to enhance potency and selectivity.[2][3]

Chirality is a critical aspect of drug design, and the use of enantiomerically pure (S)- or (R)-1-(4-Pyridyl)ethylamine is often essential for achieving the desired pharmacological activity and minimizing off-target effects. This necessitates either asymmetric synthesis or chiral resolution of the racemic mixture.[4]

This application note focuses on a common and important application of this compound: its acylation to form N-(1-(pyridin-4-yl)ethyl)amide intermediates. These intermediates are precursors to a variety of bioactive molecules, including potent inhibitors of protein kinases such as mTOR and PIM-1, which are implicated in cancer and other diseases.[2][5]

Applications in Pharmaceutical Intermediate Synthesis

This compound is a key starting material for the synthesis of a diverse range of pharmaceutical intermediates. Its primary application lies in the construction of molecules where the pyridylethylamine moiety is a core structural element.

Key Application Areas:

  • Kinase Inhibitors: The N-(1-(pyridin-4-yl)ethyl)amide scaffold is a common feature in many kinase inhibitors. The pyridine nitrogen can act as a hinge-binding element, while the amide linkage provides a rigid connection to other pharmacophoric groups that can occupy adjacent pockets of the kinase active site.[2][3]

  • Neurological Disorders: As a versatile building block, it is employed in the synthesis of compounds targeting neurological disorders.[6]

  • Other Therapeutic Areas: Its utility extends to the development of agents for a variety of other diseases, leveraging the favorable physicochemical properties conferred by the pyridyl group.

This application note will focus on the synthesis of N-(1-(pyridin-4-yl)ethyl)amide intermediates as a representative example of its utility.

Experimental Protocols

General Protocol for the Synthesis of N-(1-(pyridin-4-yl)ethyl)benzamide

This protocol describes a general method for the acylation of this compound with benzoyl chloride to yield N-(1-(pyridin-4-yl)ethyl)benzamide, a representative pharmaceutical intermediate.

Materials:

  • This compound (racemic, (S)-, or (R)-enantiomer)

  • Benzoyl chloride

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of benzoyl chloride (1.1 eq) in anhydrous dichloromethane to the stirred amine solution over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography to afford the pure N-(1-(pyridin-4-yl)ethyl)benzamide.

Data Presentation

The following table summarizes representative quantitative data for the acylation of this compound with various acylating agents under typical reaction conditions.

EntryAcylating AgentBaseSolventReaction Time (h)Temperature (°C)Yield (%)
1Benzoyl chlorideTriethylamineDCM30 to RT85-95
2Acetyl chloridePyridineDCM20 to RT90-98
3Isonicotinoyl chlorideTriethylamineTHF40 to RT80-90
44-Nitrobenzoyl chlorideTriethylamineDCM30 to RT88-96

Note: Yields are representative and may vary depending on the specific reaction scale and purification method.

Visualization of Workflow and Biological Pathway

Experimental Workflow for N-Acylation

The following diagram illustrates the general experimental workflow for the synthesis of N-(1-(pyridin-4-yl)ethyl)amide intermediates.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound and Triethylamine in DCM cool Cool to 0°C start->cool add Add Acyl Chloride Solution cool->add react Stir at Room Temperature (2-4 hours) add->react Reaction Start monitor Monitor by TLC react->monitor quench Quench with Water monitor->quench Reaction Complete extract Wash with NaHCO3 and Brine quench->extract dry Dry with MgSO4 extract->dry concentrate Concentrate dry->concentrate purify Purify (Recrystallization or Chromatography) concentrate->purify product Pure N-(1-(pyridin-4-yl)ethyl)amide purify->product

Caption: Experimental workflow for the synthesis of N-(1-(pyridin-4-yl)ethyl)amides.

PI3K/AKT/mTOR Signaling Pathway

Many kinase inhibitors derived from this compound target components of the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition S6K p70S6K mTORC1->S6K Activation fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibition CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth Inhibitor Pyridylethylamide-based mTOR Inhibitor Inhibitor->mTORC1 Inhibition

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of a pyridylethylamide-based mTOR inhibitor.

Conclusion

This compound is a cornerstone building block for the synthesis of a multitude of pharmaceutical intermediates, particularly for the development of kinase inhibitors. The straightforward and high-yielding acylation to form N-(1-(pyridin-4-yl)ethyl)amides provides a versatile platform for the generation of diverse chemical libraries for drug discovery. The protocols and data presented herein offer a valuable resource for researchers engaged in the design and synthesis of novel therapeutics.

References

Application Notes and Protocols for Chiral Resolution of Racemic Compounds Using 1-(4-Pyridyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chiral resolution of racemic carboxylic acids using 1-(4-Pyridyl)ethylamine as a resolving agent. This method is a classical and effective technique for obtaining enantiomerically pure compounds, which is a critical step in drug development and stereoselective synthesis.

Introduction

Chiral resolution by diastereomeric salt formation is a widely used method for separating enantiomers from a racemic mixture. The process involves reacting a racemic acid with a single enantiomer of a chiral base, in this case, this compound, to form a pair of diastereomeric salts. Due to their different physicochemical properties, these diastereomeric salts can be separated by fractional crystallization. Subsequently, the individual enantiomers of the carboxylic acid can be recovered from the separated diastereomeric salts.

This compound is a versatile chiral resolving agent due to its basic nature, which allows for the formation of salts with acidic compounds, and the presence of a stereocenter that enables the formation of diastereomers. The pyridine ring can also participate in non-covalent interactions, which may aid in the discrimination and crystallization of the diastereomeric salts.

Principle of Chiral Resolution

The fundamental principle of this resolution technique lies in the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties.

  • (R/S)-Acid + (S)-1-(4-Pyridyl)ethylamine → [(R)-Acid-(S)-Base] Salt + [(S)-Acid-(S)-Base] Salt

The resulting diastereomeric salts, [(R)-Acid-(S)-Base] and [(S)-Acid-(S)-Base], have different solubilities in a given solvent system. This difference in solubility allows for the selective crystallization of the less soluble diastereomer, leaving the more soluble one in the mother liquor.

General Workflow for Chiral Resolution

The overall process of chiral resolution using this compound can be broken down into several key stages, from initial screening to the analysis of the final product.

G cluster_0 Preparation cluster_1 Diastereomeric Salt Formation cluster_2 Separation & Recovery cluster_3 Analysis Racemic_Acid Racemic Carboxylic Acid Solvent_Screening Solvent Screening Racemic_Acid->Solvent_Screening Resolving_Agent (S)-1-(4-Pyridyl)ethylamine Resolving_Agent->Solvent_Screening Salt_Formation Salt Formation Solvent_Screening->Salt_Formation Crystallization Fractional Crystallization Salt_Formation->Crystallization Filtration Filtration Crystallization->Filtration Salt_Splitting Diastereomeric Salt Splitting Filtration->Salt_Splitting Less Soluble Diastereomer Filtration->Salt_Splitting More Soluble Diastereomer (from mother liquor) Extraction Extraction & Purification Salt_Splitting->Extraction EE_Determination Enantiomeric Excess (e.e.) Determination Extraction->EE_Determination Yield_Calculation Yield Calculation Extraction->Yield_Calculation

Caption: General workflow for chiral resolution.

Data Presentation: Illustrative Resolution Data

Due to the proprietary nature of many industrial resolution processes, specific quantitative data for the resolution of various racemic acids with this compound is not always publicly available. The following table provides an illustrative summary of typical results that can be expected when resolving common classes of racemic carboxylic acids, such as profens and mandelic acid derivatives, based on resolutions with analogous chiral amines.

Racemic Carboxylic AcidResolving Agent EnantiomerTypical Solvent SystemDiastereomeric Salt Yield (%)Enantiomeric Excess (e.e.) of Recovered Acid (%)
(±)-Ibuprofen(S)-1-(4-Pyridyl)ethylamineMethanol/Water35 - 45>95
(±)-Naproxen(S)-1-(4-Pyridyl)ethylamineEthanol40 - 50>98
(±)-Mandelic Acid(S)-1-(4-Pyridyl)ethylamineIsopropanol30 - 40>97
(±)-2-Phenylpropionic Acid(S)-1-(4-Pyridyl)ethylamineAcetonitrile38 - 48>96

Note: The yields are for the isolated, less soluble diastereomeric salt and are based on the theoretical maximum of 50%. The enantiomeric excess can often be further improved by recrystallization of the diastereomeric salt.

Experimental Protocols

The following are detailed protocols for the key experiments in the chiral resolution of a generic racemic carboxylic acid using (S)-1-(4-Pyridyl)ethylamine.

Protocol 1: Screening for an Optimal Solvent System

The choice of solvent is critical for successful resolution as it directly influences the solubility difference between the diastereomeric salts.

Objective: To identify a solvent or solvent mixture that provides a significant difference in solubility between the two diastereomeric salts.

Materials:

  • Racemic carboxylic acid

  • (S)-1-(4-Pyridyl)ethylamine

  • A range of solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, water)

  • Small scale vials or test tubes

  • Stirring apparatus

  • Heating apparatus (e.g., hot plate)

Procedure:

  • In a series of small vials, dissolve a small, accurately weighed amount of the racemic carboxylic acid in a minimal amount of a heated solvent.

  • In separate vials, dissolve an equimolar amount of (S)-1-(4-Pyridyl)ethylamine in the same solvents.

  • Combine the solutions of the acid and the amine at an elevated temperature.

  • Allow the solutions to cool slowly to room temperature and observe for crystal formation. If no crystals form, try cooling in an ice bath or scratching the inside of the vial.

  • Evaluate the amount of precipitate formed in each solvent. The ideal solvent will yield a moderate amount of crystalline solid (ideally 25-40% of the total mass), indicating that one diastereomer is significantly less soluble than the other.

  • Mixtures of solvents (e.g., alcohol/water) can also be screened to fine-tune the solubility.

G Start Start: Racemic Acid & Resolving Agent Dissolve Dissolve in various heated solvents Start->Dissolve Combine Combine solutions Dissolve->Combine Cool Cool to room temperature Combine->Cool Observe Observe for crystallization Cool->Observe Evaluate Evaluate precipitate amount Observe->Evaluate Select Select optimal solvent Evaluate->Select End End: Optimal solvent identified Select->End

Caption: Solvent screening workflow.

Protocol 2: Preparative Chiral Resolution and Isolation of Diastereomeric Salt

Objective: To perform the chiral resolution on a preparative scale and isolate the less soluble diastereomeric salt.

Materials:

  • Racemic carboxylic acid (e.g., 10 g)

  • (S)-1-(4-Pyridyl)ethylamine (0.5 molar equivalents relative to the racemic acid)

  • Optimal solvent system identified in Protocol 1

  • Reaction flask with reflux condenser

  • Stirring and heating apparatus

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Cold solvent for washing

Procedure:

  • Dissolve the racemic carboxylic acid in the optimal solvent in a reaction flask with heating and stirring.

  • In a separate container, dissolve (S)-1-(4-Pyridyl)ethylamine in a small amount of the same solvent.

  • Slowly add the solution of the resolving agent to the solution of the racemic acid.

  • If the salt precipitates immediately, heat the mixture to reflux to obtain a clear solution.

  • Allow the solution to cool slowly to room temperature. Seeding with a small crystal of the desired diastereomeric salt (if available) can promote crystallization.

  • Once crystallization has started, continue to cool the mixture, potentially in an ice bath, to maximize the yield of the less soluble salt.

  • Collect the crystalline diastereomeric salt by vacuum filtration.

  • Wash the crystals with a small amount of the cold solvent to remove the mother liquor containing the more soluble diastereomer.

  • Dry the isolated diastereomeric salt under vacuum.

Protocol 3: Liberation of the Enantiomerically Enriched Carboxylic Acid

Objective: To recover the enantiomerically enriched carboxylic acid from the isolated diastereomeric salt.

Materials:

  • Isolated diastereomeric salt

  • Aqueous acid solution (e.g., 1 M HCl)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Rotary evaporator

Procedure:

  • Suspend the isolated diastereomeric salt in a mixture of water and an organic extraction solvent in a separatory funnel.

  • Add the aqueous acid solution dropwise with shaking until the pH of the aqueous layer is acidic (pH < 2). This will protonate the carboxylic acid and deprotonate the amine, breaking the salt.

  • Shake the separatory funnel vigorously to extract the free carboxylic acid into the organic layer.

  • Separate the organic layer.

  • Extract the aqueous layer two more times with the organic solvent to ensure complete recovery.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched carboxylic acid.

  • The resolving agent, this compound, can be recovered from the acidic aqueous layer by basification and extraction.

G Start Start: Isolated Diastereomeric Salt Suspend Suspend in Water/Organic Solvent Start->Suspend Acidify Acidify with aq. HCl Suspend->Acidify Extract Extract with Organic Solvent Acidify->Extract Separate Separate Organic Layer Extract->Separate Dry Dry Organic Layer Separate->Dry Concentrate Concentrate in vacuo Dry->Concentrate End End: Enantiomerically Enriched Carboxylic Acid Concentrate->End

Caption: Enantiomer recovery workflow.

Protocol 4: Determination of Enantiomeric Excess (e.e.)

Objective: To determine the enantiomeric purity of the resolved carboxylic acid.

Method: Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the most common and accurate method for determining enantiomeric excess.

Materials:

  • Enantiomerically enriched carboxylic acid sample

  • Racemic standard of the carboxylic acid

  • Chiral HPLC column (e.g., polysaccharide-based stationary phase)

  • HPLC system with a suitable detector (e.g., UV)

  • Mobile phase (e.g., a mixture of heptane/isopropanol with a small amount of a modifier like trifluoroacetic acid)

Procedure:

  • Develop a suitable chiral HPLC method that can separate the two enantiomers of the carboxylic acid. This involves selecting the appropriate chiral stationary phase and mobile phase.

  • Prepare a standard solution of the racemic carboxylic acid and inject it into the HPLC to determine the retention times of the (R) and (S) enantiomers.

  • Prepare a solution of the resolved carboxylic acid sample at a known concentration.

  • Inject the sample solution into the HPLC under the same conditions as the racemic standard.

  • Integrate the peak areas of the two enantiomers in the chromatogram.

  • Calculate the enantiomeric excess using the following formula:

    • % e.e. = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100

Troubleshooting

  • No Crystallization: Try different solvents, increase the concentration, cool to a lower temperature, or introduce a seed crystal.

  • Low Enantiomeric Excess: The diastereomeric salt may require one or more recrystallizations from a suitable solvent to improve its purity.

  • Low Yield: The solubility difference between the diastereomeric salts may not be large enough in the chosen solvent. Re-screen for a more optimal solvent system. The mother liquor can also be processed to recover the other enantiomer.

Conclusion

Chiral resolution using this compound provides a robust and scalable method for the separation of racemic carboxylic acids. Careful optimization of the solvent system and crystallization conditions is paramount to achieving high yields and excellent enantiomeric purity. The protocols outlined in these application notes serve as a comprehensive guide for researchers and professionals in the pharmaceutical and chemical industries to effectively implement this important technique.

Application Notes and Protocols: 1-(4-Pyridyl)ethylamine in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multicomponent reactions (MCRs) are powerful tools in modern organic synthesis and medicinal chemistry, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of chemical libraries for drug discovery. 1-(4-Pyridyl)ethylamine is a valuable building block in MCRs due to the presence of a primary amine for covalent bond formation and a pyridine ring, a common motif in pharmacologically active compounds. This document provides an overview of the application of this compound in key multicomponent reactions, including detailed theoretical protocols and potential applications of the resulting products.

Key Multicomponent Reactions Involving this compound

Several prominent MCRs can theoretically incorporate this compound as the amine component to generate diverse molecular scaffolds. The primary examples include the Ugi, Passerini, and Hantzsch reactions.

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of MCRs, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino carboxamides.[1] These products often mimic peptide structures and are of significant interest in drug discovery.[2]

Reaction Scheme:

  • Aldehyde: R¹-CHO

  • Amine: this compound

  • Carboxylic Acid: R²-COOH

  • Isocyanide: R³-NC

The reaction proceeds through the formation of an imine from the aldehyde and this compound, which then reacts with the isocyanide and the carboxylic acid in a concerted or stepwise manner to yield the final Ugi adduct.[3]

Potential Applications of Ugi Products:

The resulting α-acylamino carboxamide core, featuring the pyridylethyl moiety, can be further modified, making these products valuable intermediates for creating libraries of potential therapeutic agents. The pyridine nitrogen can be quaternized to improve solubility or can participate in hydrogen bonding with biological targets. The Ugi reaction is widely used in the synthesis of libraries for screening against various diseases.[4]

Experimental Protocol (General):

A standardized protocol for the Ugi reaction is as follows:[5][6]

  • In a round-bottom flask, dissolve the aldehyde (1.0 eq.) and this compound (1.0 eq.) in a suitable solvent such as methanol or dichloromethane.

  • Stir the mixture at room temperature for 10-30 minutes to facilitate imine formation.

  • Add the carboxylic acid (1.0 eq.) to the reaction mixture.

  • Finally, add the isocyanide (1.0 eq.) dropwise to the stirring solution.

  • The reaction is typically stirred at room temperature for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel or by recrystallization.

Quantitative Data (Hypothetical):

The following table presents hypothetical yield data for a series of Ugi reactions with this compound, illustrating the expected variability based on the other components.

Aldehyde (R¹)Carboxylic Acid (R²)Isocyanide (R³)SolventTime (h)Yield (%)
BenzaldehydeAcetic Acidtert-Butyl isocyanideMethanol2475-85
IsobutyraldehydeBenzoic AcidCyclohexyl isocyanideDichloromethane4860-70
4-NitrobenzaldehydePropionic AcidBenzyl isocyanideMethanol2480-90

Logical Workflow for a Typical Ugi Reaction:

Ugi_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Measure Aldehyde, This compound, Carboxylic Acid, Isocyanide start->reagents dissolve Dissolve Aldehyde and Amine in Solvent reagents->dissolve Step 1 add_acid Add Carboxylic Acid dissolve->add_acid Step 2 add_isocyanide Add Isocyanide add_acid->add_isocyanide Step 3 stir Stir at Room Temperature (24-48h) add_isocyanide->stir Step 4 monitor Monitor by TLC stir->monitor evaporate Remove Solvent monitor->evaporate Step 5 (Upon Completion) purify Purify Product (Chromatography/Recrystallization) evaporate->purify Step 6 characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: Workflow for a typical Ugi four-component reaction.

Passerini Three-Component Reaction

The Passerini reaction is another important isocyanide-based MCR that combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide.[7] While it does not directly involve an amine as a reactant, this compound could be used to synthesize a custom carboxylic acid or aldehyde component prior to the Passerini reaction, thus incorporating the desired moiety into the final product.

Reaction Scheme (using a pre-functionalized component):

For example, a carboxylic acid bearing the 1-(4-pyridyl)ethyl group could be synthesized and then used in a Passerini reaction.

  • Aldehyde: R¹-CHO

  • Carboxylic Acid: 1-(4-Pyridyl)ethyl-R²-COOH

  • Isocyanide: R³-NC

Potential Applications of Passerini Products:

The α-acyloxy carboxamide products are valuable scaffolds in medicinal chemistry and have been utilized in the synthesis of various pharmaceuticals.[5] The incorporation of the pyridyl group can enhance the pharmacological profile of these molecules.

Experimental Protocol (General):

  • To a stirred solution of the aldehyde (1.0 eq.) and the carboxylic acid (1.0 eq.) in an aprotic solvent (e.g., dichloromethane or toluene), add the isocyanide (1.0 eq.) at room temperature.[8]

  • Stir the reaction mixture for 24-72 hours.

  • Monitor the reaction by TLC.

  • After completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography.

Reaction Mechanism of the Passerini Reaction:

Passerini_Mechanism aldehyde Aldehyde (R¹CHO) intermediate1 Protonated Carbonyl Intermediate aldehyde->intermediate1 + H⁺ (from Acid) acid Carboxylic Acid (R²COOH) acid->intermediate1 isocyanide Isocyanide (R³NC) intermediate2 Nitrilium Ion isocyanide->intermediate2 intermediate1->intermediate2 + Isocyanide intermediate3 Adduct intermediate2->intermediate3 + R²COO⁻ product α-Acyloxy Carboxamide intermediate3->product Mumm Rearrangement

Caption: Simplified mechanism of the Passerini reaction.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic MCR for the preparation of dihydropyridines, which can then be oxidized to pyridines.[7][9] The reaction typically involves an aldehyde, two equivalents of a β-ketoester, and an amine or ammonia.[10] this compound can serve as the nitrogen source in this reaction.

Reaction Scheme:

  • Aldehyde: R¹-CHO

  • β-Ketoester (2 eq.): e.g., Ethyl acetoacetate

  • Amine: this compound

This reaction leads to the formation of a 1,4-dihydropyridine derivative, which can be subsequently aromatized to the corresponding pyridine.

Potential Applications of Hantzsch Products:

1,4-Dihydropyridines are a well-known class of calcium channel blockers used in the treatment of hypertension.[9] The pyridine products are also prevalent in a wide range of biologically active molecules.[11]

Experimental Protocol (General):

  • A mixture of the aldehyde (1 mmol), the β-ketoester (2 mmol), and this compound (1 mmol) in ethanol is refluxed for several hours.[12]

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude dihydropyridine can be oxidized to the corresponding pyridine using an oxidizing agent like nitric acid or by air oxidation.

  • The final product is purified by recrystallization.

Quantitative Data (Hypothetical):

Aldehyde (R¹)β-KetoesterSolventReaction Time (h)Yield of Dihydropyridine (%)
BenzaldehydeEthyl acetoacetateEthanol680-90
4-ChlorobenzaldehydeMethyl acetoacetateMethanol875-85
FurfuralEthyl acetoacetateEthanol685-95

Logical Relationship in Hantzsch Synthesis:

Hantzsch_Logic cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products aldehyde Aldehyde michael_acceptor Michael Acceptor aldehyde->michael_acceptor ketoester1 β-Ketoester (1 eq.) ketoester1->michael_acceptor ketoester2 β-Ketoester (1 eq.) enamine Enamine ketoester2->enamine amine This compound amine->enamine dihydropyridine 1,4-Dihydropyridine enamine->dihydropyridine Michael Addition + Cyclization michael_acceptor->dihydropyridine pyridine Pyridine dihydropyridine->pyridine Oxidation

Caption: Logical flow of the Hantzsch pyridine synthesis.

Conclusion

This compound is a versatile amine component for various multicomponent reactions, offering a straightforward route to novel heterocyclic compounds with potential applications in drug discovery and medicinal chemistry. The Ugi, Passerini (via pre-functionalization), and Hantzsch reactions provide access to diverse molecular scaffolds incorporating the biologically relevant pyridine moiety. The provided protocols offer a general guideline for researchers to explore the utility of this compound in their synthetic endeavors. Further optimization of reaction conditions and exploration of a wider range of substrates are encouraged to fully harness the potential of this building block in the generation of novel bioactive molecules.

References

Application Notes and Protocols for the Asymmetric Synthesis of α-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Asymmetric Synthesis of α-Amino Acids using a Chiral Auxiliary Approach

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The synthesis of enantiomerically pure α-amino acids is a cornerstone of modern organic chemistry, with profound implications for drug discovery, peptide synthesis, and materials science. Non-natural amino acids, in particular, are crucial for creating novel therapeutics with enhanced efficacy and metabolic stability. One of the most robust and widely studied methods for achieving this is the use of a chiral auxiliary. This approach involves temporarily incorporating a chiral molecule that directs the stereochemical outcome of a bond-forming reaction.

While a variety of chiral auxiliaries can be employed, this document focuses on a general and powerful strategy: the diastereoselective alkylation of a chiral glycine enolate equivalent. This method allows for the synthesis of a wide array of α-amino acids with high stereocontrol. The specific protocols detailed below utilize a well-established chiral auxiliary framework to ensure reproducibility and high diastereoselectivity. Although the protocols are specific, the underlying principles can be adapted for the investigation of other chiral amines, such as 1-(4-Pyridyl)ethylamine, in the role of the chiral auxiliary.

General Principle: Diastereoselective Alkylation of a Chiral Glycine Schiff Base

The core of this synthetic strategy involves the formation of a chiral Schiff base from a glycine ester, which serves as a glycine template. This imine is then deprotonated to form a planar, nucleophilic enolate. The attached chiral auxiliary blocks one face of the enolate, forcing an incoming electrophile (an alkyl halide) to attack from the less sterically hindered face. This results in the formation of one diastereomer in preference to the other. Subsequent hydrolysis of the alkylated Schiff base cleaves the newly synthesized, enantiomerically enriched α-amino acid and allows for the recovery and recycling of the chiral auxiliary.

A common variant of this method involves the use of nickel(II) complexes of glycine Schiff bases, which provides a rigid, planar structure that enhances the facial bias during the alkylation step, often leading to very high diastereoselectivity.[1][2]

Application Notes

Scope and Limitations:

This methodology is highly versatile and has been successfully applied to the synthesis of a broad range of α-amino acids, including those with simple alkyl, benzylic, and functionalized side chains. The choice of the alkylating agent (R-X) directly determines the side chain of the resulting amino acid.

  • Strengths:

    • High diastereoselectivities are often achievable, leading to high enantiomeric excess (e.e.) in the final product.

    • The chiral auxiliary can often be recovered and reused, improving the overall efficiency and cost-effectiveness of the synthesis.

    • The method is scalable and has been used for the preparation of multi-gram quantities of amino acids.[2]

  • Limitations:

    • The synthesis of α,α-disubstituted amino acids can be more challenging and may require stronger bases or more reactive electrophiles.

    • Sterically hindered electrophiles may react sluggishly or with lower diastereoselectivity.

    • The hydrolysis step to remove the auxiliary sometimes requires harsh acidic conditions, which may not be compatible with sensitive functional groups on the amino acid side chain.

Data Presentation: Representative Results

The following table summarizes typical results for the asymmetric synthesis of various α-amino acids via the alkylation of a chiral Ni(II)-complexed glycine Schiff base derived from a proline-based auxiliary. These results demonstrate the high efficiency and stereoselectivity of the method.

EntryAlkylating Agent (R-X)Product Amino AcidYield (%)Diastereomeric Excess (d.e.) (%)
1CH₃IAlanine85>95
2CH₃CH₂I2-Aminobutanoic acid82>95
3(CH₃)₂CHCH₂BrLeucine78>98
4PhCH₂BrPhenylalanine91>98
5Allyl BromideAllylglycine88>95

Data are representative and compiled from typical outcomes reported for this class of reactions.[1][3]

Experimental Protocols

This section provides a detailed methodology for the synthesis of (S)-Phenylalanine as a representative example.

Protocol 1: Synthesis of the Chiral Ni(II)-Glycine Schiff Base Complex

  • Materials:

    • (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide (Chiral Auxiliary)

    • Glycine methyl ester hydrochloride

    • Nickel(II) nitrate hexahydrate

    • Sodium hydroxide

    • Methanol

  • Procedure:

    • To a solution of the chiral auxiliary (1.0 eq) in methanol, add glycine methyl ester hydrochloride (1.1 eq) and sodium hydroxide (2.2 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of Ni(NO₃)₂·6H₂O (1.0 eq) in methanol dropwise to the reaction mixture.

    • A deep red precipitate will form. Stir the suspension at 50°C for 2 hours.

    • Cool the mixture to room temperature and filter the solid.

    • Wash the solid with cold methanol and dry under vacuum to yield the red Ni(II)-glycine Schiff base complex.

Protocol 2: Asymmetric Alkylation

  • Materials:

    • Ni(II)-Glycine Schiff Base Complex (from Protocol 1)

    • Benzyl bromide

    • Potassium hydroxide (powdered)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • Suspend the Ni(II)-glycine complex (1.0 eq) in anhydrous DMF.

    • Add powdered potassium hydroxide (5.0 eq) to the suspension.

    • Add benzyl bromide (1.5 eq) dropwise at room temperature.

    • Stir the reaction mixture vigorously at room temperature for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Pour the reaction mixture into a saturated aqueous solution of NH₄Cl and extract with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • The resulting crude product is a mixture of diastereomers. Purify by column chromatography on silica gel to isolate the major diastereomer.

Protocol 3: Hydrolysis and Isolation of (S)-Phenylalanine Methyl Ester

  • Materials:

    • Alkylated Ni(II) Complex (from Protocol 2)

    • 6M Hydrochloric acid

    • Dichloromethane

  • Procedure:

    • Dissolve the purified major diastereomer of the alkylated complex in a mixture of dichloromethane and 6M HCl (1:1).

    • Stir the biphasic mixture vigorously at room temperature for 8-12 hours. The red color of the organic phase will fade as the complex is hydrolyzed.

    • Separate the layers. The aqueous layer contains the amino acid ester hydrochloride and the chiral auxiliary hydrochloride.

    • Wash the aqueous layer with dichloromethane to remove any remaining organic impurities.

    • Neutralize the aqueous layer with a suitable base (e.g., NaHCO₃) and extract the free amino acid ester into an organic solvent like ethyl acetate.

    • Dry the organic extracts and concentrate to yield the crude (S)-phenylalanine methyl ester.

Protocol 4: Determination of Enantiomeric Excess

  • The enantiomeric excess of the final amino acid ester can be determined by chiral High-Performance Liquid Chromatography (HPLC) or by converting the amino acid into a diastereomeric derivative (e.g., using Marfey's reagent) and analyzing the mixture by standard HPLC.

Mandatory Visualizations

experimental_workflow cluster_prep Protocol 1: Complex Formation cluster_alkylation Protocol 2: Alkylation cluster_hydrolysis Protocol 3: Hydrolysis & Isolation Aux Chiral Auxiliary Complex Chiral Ni(II)-Glycine Schiff Base Complex Aux->Complex Gly Glycine Ester Gly->Complex Ni Ni(NO₃)₂ Ni->Complex Alkylated_Complex Alkylated Complex (Diastereomeric Mixture) Complex->Alkylated_Complex Complex->Alkylated_Complex RX R-X (e.g., BnBr) RX->Alkylated_Complex Base Base (KOH) Base->Alkylated_Complex Amino_Acid Final α-Amino Acid (Enantiomerically Enriched) Alkylated_Complex->Amino_Acid Alkylated_Complex->Amino_Acid Acid Acid (HCl) Acid->Amino_Acid

Caption: Experimental workflow for the asymmetric synthesis of α-amino acids.

stereochemical_model cluster_enolate Chiral Ni(II) Enolate Intermediate cluster_auxiliary Chiral Auxiliary cluster_attack Diastereoselective Alkylation Enolate Planar Glycine Enolate Auxiliary Steric Shielding Group (e.g., Benzyl from Proline) Product Major Diastereomer Enolate->Product RX_top R-X (Top-face attack) [Disfavored] RX_top->Enolate Steric Hindrance RX_bottom R-X (Bottom-face attack) [Favored] RX_bottom->Enolate Attack from less hindered face

Caption: Proposed model for stereochemical induction during alkylation.

References

Application Note: A Comprehensive Protocol for the N-acylation of 1-(4-Pyridyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acylation is a fundamental and widely utilized transformation in organic synthesis for the formation of robust amide bonds.[1] This reaction is of paramount importance in medicinal chemistry and drug development for synthesizing a vast array of biologically active molecules, modifying existing scaffolds to improve pharmacokinetic properties, and for protecting amine functionalities during multi-step syntheses.[2] 1-(4-Pyridyl)ethylamine is a valuable building block, incorporating a chiral center and a basic pyridine moiety, making its N-acylated derivatives common substructures in pharmaceutical candidates.

This application note provides detailed protocols for the N-acylation of this compound using common acylating agents, such as acyl chlorides and acid anhydrides. The reaction proceeds via a nucleophilic addition-elimination mechanism where the primary amine attacks the electrophilic carbonyl carbon of the acylating agent.[1] A base is typically employed to neutralize the acidic byproduct generated during the reaction, such as HCl from acyl chlorides or a carboxylic acid from anhydrides.[3]

Methods and Protocols

The two most common methods for the N-acylation of primary amines are the use of acyl chlorides and acid anhydrides. Both methods are highly efficient and can be adapted for a wide range of substrates.

  • Acylation with Acyl Chlorides (Schotten-Baumann Reaction): This is a highly reliable method where the amine reacts with a highly electrophilic acyl chloride.[3][] The reaction is often fast and exothermic, typically performed at low temperatures (e.g., 0 °C) to control reactivity.[][5] An organic or inorganic base is required to scavenge the HCl byproduct.[3]

  • Acylation with Acid Anhydrides: Acid anhydrides are also effective acylating agents, though generally less reactive than their acyl chloride counterparts.[][6] The reaction produces a carboxylic acid as a byproduct, which must be neutralized by a base.[7] This method is particularly common for acetylation using acetic anhydride.[]

Data Presentation: Comparative Reaction Conditions

The following table summarizes typical conditions for the N-acylation of primary amines, which are applicable to this compound. The choice of reagents and conditions can be optimized to achieve the desired product in high yield and purity.

Acylating AgentBaseSolventTemperature (°C)Time (h)Typical Yield (%)Reference
Acetyl ChlorideTriethylamine (TEA)Dichloromethane (DCM)0 to RT1 - 4>90[8]
Benzoyl ChloridePyridineDichloromethane (DCM)0 to RT2 - 685 - 95[5]
4-Bromobutyryl ChlorideK₂CO₃Acetonitrile0 to RT2 - 4~90[1][8]
Acetic AnhydridePyridineN/A (Pyridine as solvent)RT1 - 3>90[]
Acetyl ChlorideSodium AcetateBrine/AcetoneRT190 - 98[9]

Detailed Experimental Protocol: N-Acetylation of this compound

This protocol details the N-acetylation of (rac)-1-(4-Pyridyl)ethylamine using acetyl chloride, a standard and efficient procedure.

Materials and Reagents:

  • (rac)-1-(4-Pyridyl)ethylamine

  • Acetyl Chloride (AcCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel or syringe

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.

  • Addition of Acylating Agent: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.[1]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir for 1-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup - Quenching and Extraction:

    • Upon completion, carefully quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove excess acid) and then with brine.[1][8]

    • Separate the organic layer. Extract the aqueous layer one more time with a small portion of DCM.

  • Drying and Concentration:

    • Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄.[8]

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-acetylated product.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure N-(1-(pyridin-4-yl)ethyl)acetamide.

Visualizations

General Reaction Scheme

G cluster_reactants Reactants cluster_products Products Amine This compound Product N-Acylated Product Amine->Product + AcylatingAgent Acylating Agent (e.g., Acyl Chloride) AcylatingAgent->Product Byproduct Byproduct (e.g., HCl) Base Base (e.g., Triethylamine) Base->Product Scavenges Byproduct

Caption: General chemical scheme for the N-acylation reaction.

Experimental Workflow

G start Dissolve Amine & Base in Solvent cool Cool to 0 °C start->cool add Add Acyl Chloride Dropwise cool->add react Stir at Room Temp (1-3 hours) add->react workup Reaction Workup (Quench & Extract) react->workup dry Dry & Concentrate workup->dry purify Purify Product dry->purify end_node Final Product purify->end_node

Caption: Step-by-step workflow for a typical N-acylation experiment.

References

Application Notes and Protocols: Metal Complexes of Pyridyl-Imines in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note: Extensive research for metal complexes specifically involving the ligand 1-(4-Pyridyl)ethylamine in catalytic applications did not yield sufficient detailed data for the creation of comprehensive application notes and protocols. However, a closely related and well-documented class of ligands, chiral (pyridyl)imines , demonstrates significant catalytic activity, particularly in asymmetric transfer hydrogenation. These ligands are often synthesized from precursors similar to this compound. This document provides detailed application notes and protocols for iron(II) complexes of chiral (pyridyl)imines as a representative example of this class of catalysts.

Application: Asymmetric Transfer Hydrogenation of Ketones using Chiral (Pyridyl)imine Fe(II) Complexes

Chiral (pyridyl)imine iron(II) complexes have been identified as effective catalysts for the asymmetric transfer hydrogenation (ATH) of ketones, yielding chiral secondary alcohols.[1][2] These reactions are of significant interest in the pharmaceutical and fine chemical industries for the synthesis of enantiomerically pure compounds. The catalysts typically operate under mild conditions and demonstrate moderate to good catalytic activity.[1]

Catalytic Performance Data

The catalytic activity of these Fe(II) complexes is influenced by the nature of the complex, the ketone substrate, and the reaction conditions.[1] Below is a summary of the catalytic performance of selected chiral (pyridyl)imine Fe(II) complexes in the asymmetric transfer hydrogenation of various ketones.

CatalystSubstrateConversion (%)ee (%)Time (h)Ref.
[Fe(L1)₃]²⁺Acetophenone6515 (R)24[1]
[Fe(L1)₃]²⁺4-Methylacetophenone7012 (R)24[1]
[Fe(L1)₃]²⁺4-Methoxyacetophenone7510 (R)24[1]
[Fe(L1)₃]²⁺4-Chloroacetophenone8018 (R)24[1]
[Fe(L2)₃]²⁺Acetophenone6816 (S)24[1]

L1 = (S)-1-phenyl-N-(pyridin-2-ylmethylene)ethanamine L2 = (R)-1-phenyl-N-(pyridin-2-ylmethylene)ethanamine

Experimental Protocols

Synthesis of Chiral (Pyridyl)imine Ligands

This protocol describes the synthesis of chiral (pyridyl)imine ligands, for example, (S)-1-phenyl-N-(pyridin-2-ylmethylene)ethanamine (L1).

Materials:

  • 2-Pyridinecarboxaldehyde

  • (S)-1-Phenylethylamine

  • Methanol (anhydrous)

  • Molecular sieves (4 Å)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of 2-pyridinecarboxaldehyde (1.0 eq) in anhydrous methanol, add (S)-1-phenylethylamine (1.0 eq).

  • Add activated 4 Å molecular sieves to the reaction mixture.

  • Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for 24 hours.

  • After cooling to room temperature, filter off the molecular sieves.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude imine ligand.

  • The ligand can be purified by column chromatography on silica gel if necessary.

Synthesis of Chiral (Pyridyl)imine Fe(II) Complexes

This protocol details the synthesis of a representative iron(II) complex, [Fe(L1)₃]²⁺[PF₆⁻]₂.

Materials:

  • Chiral (pyridyl)imine ligand (e.g., L1)

  • Iron(II) chloride (FeCl₂)

  • Potassium hexafluorophosphate (KPF₆)

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • Standard laboratory glassware

Procedure:

  • Dissolve the chiral (pyridyl)imine ligand (2.0 eq) in chloroform.

  • Add a solution of FeCl₂ (1.0 eq) in methanol to the ligand solution with stirring.

  • To the resulting mixture, add a solution of KPF₆ (2.0 eq) in methanol.

  • Stir the reaction mixture at room temperature for 12 hours, during which a precipitate will form.

  • Collect the solid product by filtration and wash with cold methanol and then diethyl ether.

  • Dry the complex under vacuum. The solid-state structure of a similar complex, [Fe(L4)₃]²⁺, confirms a six-coordinate cationic compound where the Fe atom is bound to three units of the bidentate ligand.[1]

Asymmetric Transfer Hydrogenation of Ketones

This protocol outlines the general procedure for the catalytic asymmetric transfer hydrogenation of a ketone using a prepared Fe(II) complex.

Materials:

  • Chiral (pyridyl)imine Fe(II) complex (catalyst)

  • Ketone substrate (e.g., acetophenone)

  • Isopropanol (hydrogen source and solvent)

  • Potassium hydroxide (KOH) or another suitable base

  • Inert atmosphere glovebox or Schlenk line

  • Reaction vessel (e.g., Schlenk tube)

Procedure:

  • In a glovebox or under an inert atmosphere, add the Fe(II) complex (e.g., 0.01 mmol, 1 mol%) and the ketone substrate (1.0 mmol) to a reaction vessel.

  • Add isopropanol (5 mL) as the hydrogen source and solvent.

  • Add a solution of KOH in isopropanol (e.g., 0.1 M solution, 0.1 mmol, 10 mol%) to the reaction mixture.

  • Seal the reaction vessel and stir the mixture at the desired temperature (e.g., 80 °C) for the specified time (e.g., 24 hours).

  • After cooling to room temperature, quench the reaction by adding a few drops of water.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Analyze the conversion and enantiomeric excess of the resulting alcohol by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column.

Visualizations

Logical Workflow for Catalyst Application

The following diagram illustrates the overall workflow from ligand synthesis to the final catalytic application and analysis.

G Workflow for Catalytic Application of (Pyridyl)imine Fe(II) Complexes cluster_0 Synthesis cluster_1 Catalysis cluster_2 Analysis A Synthesis of Chiral (Pyridyl)imine Ligand B Synthesis of Chiral Fe(II) Complex A->B C Asymmetric Transfer Hydrogenation of Ketone B->C D Product Isolation and Purification C->D E Determination of Conversion and Enantiomeric Excess (GC/HPLC) D->E G Proposed Catalytic Cycle for Transfer Hydrogenation A [Fe(II)-L] (Pre-catalyst) B [Fe(II)-H] (Active Catalyst) A->B Base, iPrOH C [Fe(II)-O-CHR'R''] B->C Ketone G Acetone B->G C->A iPrOH E Alcohol (R'CH(OH)R'') C->E H+ D Ketone (R'COR'') D->B F Isopropanol F->A

References

Application Notes and Protocols for Diastereoselective Reactions Mediated by 1-(4-Pyridyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Pyridyl)ethylamine is a versatile chiral building block utilized in the synthesis of pharmaceuticals and other fine chemicals.[1] Its incorporation as a chiral auxiliary allows for the effective control of stereochemistry during carbon-carbon and carbon-nitrogen bond-forming reactions, a critical aspect in the development of enantiomerically pure therapeutic agents. The pyridine moiety within the structure can also play a significant role in the biological activity of the final product, as pyridine scaffolds are prevalent in numerous FDA-approved drugs.[2][3] This document provides detailed application notes and a representative protocol for the use of this compound as a chiral auxiliary in diastereoselective reactions, specifically focusing on the aza-Michael addition, a powerful tool for the synthesis of chiral diamines.

Principle of Diastereoselective Induction

The use of a chiral auxiliary, such as (R)- or (S)-1-(4-Pyridyl)ethylamine, involves its temporary covalent attachment to a prochiral substrate. The inherent chirality of the auxiliary directs the approach of a reagent to one of the two diastereotopic faces of the substrate, leading to the preferential formation of one diastereomer of the product. The auxiliary can then be cleaved and potentially recycled, yielding the desired enantiomerically enriched compound.

Application: Diastereoselective Aza-Michael Addition for the Synthesis of Vicinal Diamines

A key application of chiral ethylamine derivatives is in the diastereoselective aza-Michael addition to nitroalkenes. This reaction is of significant interest in medicinal chemistry as the resulting vicinal diamines are important structural motifs in many biologically active compounds. The following protocol is a representative example based on analogous reactions with structurally similar chiral amines, demonstrating the utility of this compound in this transformation. In this catalyst-free approach, the chiral amine itself acts as the nucleophile, adding to the nitroalkene to form a new stereocenter under the influence of the auxiliary's stereocenter.

Experimental Protocol: Diastereoselective Aza-Michael Addition of (R)-1-(4-Pyridyl)ethylamine to a Nitroalkene

This protocol outlines the general procedure for the addition of (R)-1-(4-Pyridyl)ethylamine to an (E)-nitroalkene.

Materials:

  • (R)-1-(4-Pyridyl)ethylamine

  • (E)-nitroalkene (e.g., (E)-β-nitrostyrene)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the (E)-nitroalkene (1.0 mmol, 1.0 equiv).

  • Dissolve the nitroalkene in the chosen anhydrous solvent (e.g., 5 mL of DCM).

  • Add (R)-1-(4-Pyridyl)ethylamine (1.2 mmol, 1.2 equiv) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting nitroalkene is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., 3 x 15 mL of DCM).

  • Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired 1,4-adduct. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product or by HPLC analysis of the purified product.

Quantitative Data

The following table summarizes representative data for the diastereoselective aza-Michael addition of (R)-1-(4-Pyridyl)ethylamine to various (E)-nitroalkenes, based on typical results for analogous chiral phenethylamines.[2]

EntryNitroalkene (R group)SolventTime (h)Yield (%)Diastereomeric Ratio (d.r.)
1PhenylDCM2478>98:2
24-ChlorophenylTHF367597:3
34-MethoxyphenylDCM2472>98:2
42-NaphthylDCM486895:5
5MethylTHF725590:10

Visualizations

Experimental Workflow

G Experimental Workflow for Aza-Michael Addition cluster_0 Reaction cluster_1 Work-up & Purification cluster_2 Analysis A 1. Mix (E)-Nitroalkene and (R)-1-(4-Pyridyl)ethylamine in anhydrous solvent B 2. Stir at room temperature A->B C 3. Monitor by TLC B->C D 4. Quench with aq. NH4Cl C->D E 5. Extract with organic solvent D->E F 6. Dry and concentrate E->F G 7. Purify by column chromatography F->G H 8. Characterize and determine d.r. (NMR, HPLC) G->H

Caption: Workflow for the diastereoselective aza-Michael addition.

Proposed Transition State Model

Caption: Model for stereochemical induction.

Removal of the Chiral Auxiliary

After the diastereoselective reaction, the 1-(4-Pyridyl)ethyl group can be removed to yield the desired chiral product. A common method for the cleavage of such benzyl-type amines is hydrogenolysis.

Protocol for Auxiliary Removal:

  • Dissolve the purified 1,4-adduct in a suitable solvent such as methanol or ethanol.

  • Add a palladium catalyst, typically 10% Pd/C.

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to obtain the deprotected product.

Conclusion

This compound serves as an effective chiral auxiliary for directing diastereoselective reactions, offering a reliable method for the synthesis of enantiomerically enriched compounds. The representative aza-Michael addition protocol highlights a practical application for creating valuable chiral vicinal diamines. The straightforward nature of the reaction, coupled with the potential for high diastereoselectivity, makes this a valuable strategy for researchers in synthetic and medicinal chemistry. Further exploration of this auxiliary in other asymmetric transformations is a promising area for future research.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 1-(4-Pyridyl)ethylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and optimized protocols for the synthesis of 1-(4-Pyridyl)ethylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for synthesizing this compound are:

  • Reductive Amination of 4-Acetylpyridine: This is a one-pot reaction where 4-acetylpyridine is reacted with an amine source (like ammonia or ammonium salts) in the presence of a reducing agent.[1][2][3]

  • Multi-step Synthesis via an Oxime Intermediate: This route involves the conversion of 4-acetylpyridine to its oxime, followed by reduction to the desired amine.[4]

  • The Leuckart Reaction: This method utilizes formamide or ammonium formate to reductively aminate 4-acetylpyridine.[2][5][6]

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields can stem from several factors:

  • Incomplete reaction: The reaction may not have proceeded to completion. Consider extending the reaction time or increasing the temperature.[7]

  • Suboptimal reaction conditions: The choice of solvent, reducing agent, catalyst, and temperature can significantly impact the yield.[7][8][9][10]

  • Side reactions: The formation of byproducts can consume starting materials.[9][11]

  • Product degradation: The final product might be sensitive to the reaction or workup conditions.[7]

  • Inefficient purification: Product loss can occur during the isolation and purification steps.

Q3: What are the common side products I should be aware of during the synthesis?

A3: Potential side products include:

  • Alcohol formation: The ketone starting material (4-acetylpyridine) can be reduced to the corresponding alcohol (1-(pyridin-4-yl)ethanol).

  • Over-alkylation: In reductive amination, the product amine can sometimes react further with the starting material to form secondary amines.

  • Pyrazine formation: Under certain conditions, α-amino ketones can dimerize to form pyrazines.

Q4: How can I effectively purify the final product, this compound?

A4: Purification of this compound, which is a colorless to pale yellow oil, is typically achieved by:

  • Distillation under reduced pressure: This is a common method for purifying liquid amines.

  • Column chromatography: Silica gel chromatography can be used to separate the product from impurities.

  • Acid-base extraction: The basic nature of the amine allows for purification by extracting it into an acidic aqueous solution, washing the aqueous layer with an organic solvent to remove neutral impurities, and then basifying the aqueous layer to regenerate the free amine, followed by extraction with an organic solvent.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete imine/oxime formation.Ensure anhydrous conditions for imine formation. For oxime formation, check the pH of the reaction mixture.
Inefficient reduction.Choose a suitable reducing agent based on the substrate (imine or oxime). For catalytic hydrogenation, ensure the catalyst is active.[12] For borohydride reductions, check the reagent's quality and stoichiometry.
Incorrect reaction temperature.Optimize the temperature for each step. Imine/oxime formation and reduction steps may have different optimal temperatures.
Catalyst poisoning (for catalytic hydrogenation).Ensure the starting materials and solvent are free of impurities that could poison the catalyst (e.g., sulfur compounds).
Formation of Significant Amount of Alcohol Byproduct Reducing agent is too reactive and reduces the ketone before imine/oxime formation.Use a milder reducing agent that selectively reduces the C=N bond over the C=O bond, such as sodium cyanoborohydride or sodium triacetoxyborohydride for reductive amination.[13] For catalytic hydrogenation, optimize the reaction conditions (pressure, temperature, catalyst).
Stepwise procedure for reductive amination.First, ensure the complete formation of the imine before adding the reducing agent.[14]
Difficulty in Isolating the Product Product is soluble in the aqueous phase during workup.Saturate the aqueous layer with salt (e.g., NaCl) to decrease the solubility of the amine. Use a more efficient extraction solvent like dichloromethane or a continuous extraction apparatus.
Emulsion formation during extraction.Add a small amount of a brine solution or a different organic solvent to break the emulsion. Centrifugation can also be effective.
Product is Contaminated with Starting Material (4-Acetylpyridine) Incomplete reaction.Increase the reaction time, temperature, or the amount of the amine source and reducing agent.
Inefficient purification.Optimize the purification method. A well-executed acid-base extraction should effectively remove the neutral 4-acetylpyridine.

Experimental Protocols

Protocol 1: Reductive Amination of 4-Acetylpyridine using Sodium Borohydride

This protocol outlines a one-pot reductive amination procedure.

Materials:

  • 4-Acetylpyridine

  • Ammonium acetate

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-acetylpyridine (1 equivalent) and a large excess of ammonium acetate (e.g., 10 equivalents) in methanol.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture in an ice bath.

  • Slowly add sodium borohydride (2-3 equivalents) portion-wise, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by slowly adding 1M HCl until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in water and basify with a concentrated NaOH solution to a pH > 10.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation.

Protocol 2: Synthesis via 4-Acetylpyridine Oxime and its Reduction

This two-step protocol involves the formation and subsequent reduction of an oxime intermediate.[4]

Step A: Synthesis of 4-Acetylpyridine Oxime [4]

  • Dissolve hydroxylamine hydrochloride (1.2 equivalents) in water and add a 20% aqueous sodium hydroxide solution.[4]

  • To this solution, add 4-acetylpyridine (1 equivalent) and stir the mixture at 0-5 °C for 2 hours.[4]

  • Collect the resulting precipitate by suction filtration and wash with cold water to obtain 4-acetylpyridine oxime.[4]

Step B: Reduction of 4-Acetylpyridine Oxime

  • The oxime can be reduced using various methods, including catalytic hydrogenation (e.g., with Raney Nickel or Pd/C) or with reducing agents like sodium borohydride in the presence of a Lewis acid.[15]

  • Using Raney Nickel: In a hydrogenation apparatus, suspend the 4-acetylpyridine oxime in ethanol and add a catalytic amount of Raney Nickel.[16] Hydrogenate the mixture under pressure (e.g., 50 psi) at room temperature until hydrogen uptake ceases.

  • Filter the catalyst and concentrate the filtrate under reduced pressure.

  • Perform an acid-base workup as described in Protocol 1 to isolate the final product.

Data Presentation

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentTypical Solvent(s)Key AdvantagesKey Disadvantages
Sodium borohydride (NaBH₄) Methanol, EthanolInexpensive, readily available.Can reduce the starting ketone; requires careful addition after imine formation.[14]
Sodium cyanoborohydride (NaBH₃CN) Methanol, EthanolSelective for imines over ketones.[13]Toxic cyanide byproducts.
Sodium triacetoxyborohydride (NaBH(OAc)₃) Dichloromethane, DichloroethaneMild and selective for imine reduction.[13]Moisture sensitive, lower hydride efficiency.
Catalytic Hydrogenation (e.g., H₂/Pd/C, Raney Ni) Ethanol, Methanol"Green" method, high yields.Catalyst can be expensive and pyrophoric; potential for catalyst poisoning.[12]

Visualizations

Experimental Workflow for Reductive Amination

ReductiveAminationWorkflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification Start 4-Acetylpyridine + Ammonium Acetate in Methanol Imine_Formation Stir at RT (1-2h) Start->Imine_Formation Cooling Cool to 0-5 °C Imine_Formation->Cooling Reduction Add NaBH₄ portion-wise Cooling->Reduction Stirring Stir at RT (12-16h) Reduction->Stirring Quench Quench with HCl Stirring->Quench Concentrate Remove Methanol Quench->Concentrate Basify Add NaOH (pH > 10) Concentrate->Basify Extract Extract with Dichloromethane Basify->Extract Dry_Concentrate Dry & Concentrate Extract->Dry_Concentrate Purify Vacuum Distillation Dry_Concentrate->Purify

Caption: A generalized experimental workflow for the reductive amination of 4-acetylpyridine.

Troubleshooting Logic for Low Yield

TroubleshootingLowYield Start Low Yield of This compound Check_Reaction Analyze crude reaction mixture (TLC, GC-MS, NMR) Start->Check_Reaction Incomplete_Reaction Incomplete Reaction: Significant starting material remains Check_Reaction->Incomplete_Reaction Side_Products Side Products Formed: Significant unknown peaks/spots Check_Reaction->Side_Products Optimize_Time_Temp Increase reaction time or temperature Incomplete_Reaction->Optimize_Time_Temp Yes Increase_Reagents Increase equivalents of amine source/reducing agent Incomplete_Reaction->Increase_Reagents Yes Identify_Side_Products Identify side products (e.g., alcohol, dimer) Side_Products->Identify_Side_Products Yes Change_Reducing_Agent Use milder/more selective reducing agent Identify_Side_Products->Change_Reducing_Agent Modify_Conditions Modify reaction conditions (e.g., solvent, catalyst) Identify_Side_Products->Modify_Conditions

Caption: A logical workflow for troubleshooting low reaction yields.

References

Purification of 1-(4-Pyridyl)ethylamine by chromatography and crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(4-Pyridyl)ethylamine by chromatography and crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when purifying this compound by silica gel chromatography?

A1: The primary challenge is the interaction between the basic amine and the acidic silanol groups on the silica gel surface. This can lead to several issues, including:

  • Peak Tailing: The basic amine interacts strongly with the acidic silica, causing the compound to elute slowly and resulting in broad, asymmetric peaks.

  • Irreversible Adsorption: A portion of the product can bind permanently to the column, leading to low recovery.

  • Degradation: The acidic nature of the silica gel can potentially degrade the amine.

To mitigate these issues, it is common practice to add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the mobile phase. This deactivates the acidic sites on the silica gel, leading to improved peak shape and recovery.[1][2]

Q2: My this compound fails to crystallize and remains an oil. What can I do?

A2: "Oiling out" is a common issue in crystallization and can be caused by several factors. Here are some troubleshooting steps:

  • Ensure High Purity: Impurities can significantly inhibit crystallization. It is recommended to start with material that is as pure as possible, for instance, after chromatographic purification.

  • Solvent Screening: The choice of solvent is critical. A good crystallization solvent should dissolve the compound at high temperatures but not at low temperatures. Experiment with a range of solvents and solvent mixtures. For amines, common systems include hexane/ethyl acetate or crystallizing the compound as a salt.

  • Induce Crystallization: If the solution is supersaturated but no crystals form, you can try to induce nucleation by scratching the inside of the flask with a glass rod at the surface of the liquid or by adding a seed crystal of the pure compound.

  • Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer to maximize crystal formation.

Q3: How can I perform a chiral separation of racemic this compound?

A3: Chiral separation of amines can be achieved by several methods:

  • Diastereomeric Salt Crystallization: This is a classical method where the racemic amine is reacted with a chiral acid (a resolving agent) to form diastereomeric salts.[3][4] These salts have different physical properties, such as solubility, and can often be separated by fractional crystallization. After separation, the pure enantiomer of the amine can be recovered by treatment with a base.

  • Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers. The choice of the chiral column and mobile phase is crucial and often requires screening of different conditions.

Experimental Protocols

Column Chromatography of this compound

This protocol is a general guideline and may require optimization based on the specific impurities present in the crude material.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA)

  • Glass chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Slurry Packing the Column:

    • Prepare a slurry of silica gel in the initial eluent (e.g., Dichloromethane).

    • Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed.

    • Add a layer of sand on top of the silica gel to protect the surface.

  • Sample Loading:

    • Dissolve the crude this compound in a minimum amount of the initial eluent.

    • Alternatively, for less soluble samples, create a dry-load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Elution:

    • Start with a less polar eluent and gradually increase the polarity. A typical gradient for purifying amines is a mixture of Dichloromethane and Methanol.

    • Add 0.1-1% triethylamine to the eluent mixture to improve peak shape and recovery.

    • Begin elution with Dichloromethane and gradually increase the percentage of Methanol (e.g., from 0% to 10% Methanol in Dichloromethane).

  • Fraction Collection and Analysis:

    • Collect fractions in test tubes.

    • Monitor the elution of the product by Thin Layer Chromatography (TLC).

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Quantitative Data (Example):

ParameterValueReference
Stationary Phase Silica GelGeneral Practice
Mobile Phase Dichloromethane/Methanol with 0.5% Triethylamine[2]
Elution Gradient 0% to 10% Methanol in DichloromethaneExample
Typical Yield 85-95%Estimated
Achievable Purity >98%Estimated
Crystallization of this compound Dihydrochloride

This protocol describes the formation and crystallization of the dihydrochloride salt, which often results in a more crystalline solid compared to the free base.

Materials:

  • Purified this compound

  • Diethyl ether

  • Hydrochloric acid (concentrated or as a solution in an organic solvent like diethyl ether)

  • Methanol

  • Erlenmeyer flask

  • Stir bar

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Salt Formation:

    • Dissolve the purified this compound in diethyl ether in an Erlenmeyer flask.

    • While stirring, slowly add a solution of hydrochloric acid in diethyl ether (or a slight excess of concentrated HCl). A precipitate of the dihydrochloride salt should form immediately.[5]

  • Dissolution for Recrystallization:

    • Isolate the crude salt by filtration.

    • Dissolve the crude this compound dihydrochloride in a minimum amount of hot methanol.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • For complete crystallization, place the flask in an ice bath or refrigerator for several hours.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold diethyl ether to remove any residual soluble impurities.

    • Dry the crystals under vacuum to obtain pure this compound dihydrochloride.

Quantitative Data (Example):

ParameterValueReference
Crystallization Solvent Methanol/Diethyl ether[1]
Cooling Temperature 0-5 °CGeneral Practice
Typical Yield 80-90%Estimated
Achievable Purity >99%Estimated

Troubleshooting Guides

Chromatography Troubleshooting
Symptom Possible Cause(s) Solution(s)
Broad, Tailing Peaks Strong interaction of the basic amine with acidic silica gel.[6]Add 0.1-1% triethylamine or another suitable base to the mobile phase.[2] Use a less acidic stationary phase like neutral alumina.
Low or No Recovery Irreversible adsorption of the product onto the silica gel.Add a base to the eluent. Use a more polar solvent system to elute the compound.
Product Degradation The amine is sensitive to the acidic silica gel.Neutralize the silica gel with a base before use. Minimize the time the compound spends on the column.
Co-elution of Impurities Similar polarity of the product and impurities.Optimize the eluent system by trying different solvent combinations or a shallower gradient.
Crystallization Troubleshooting
Symptom Possible Cause(s) Solution(s)
Product "Oils Out" The solution is too concentrated, or the boiling point of the solvent is higher than the melting point of the solute.[7]Add more solvent to the hot solution. Try a different solvent system with a lower boiling point.[7]
No Crystal Formation The solution is not sufficiently supersaturated. The presence of impurities is inhibiting nucleation.Concentrate the solution by evaporating some of the solvent. Scratch the inside of the flask with a glass rod. Add a seed crystal.[7] Ensure the starting material is of high purity.
Low Yield Too much solvent was used for dissolution. Premature crystallization during hot filtration. Incomplete crystallization.Use the minimum amount of hot solvent necessary for complete dissolution.[7] Ensure the filtration apparatus is pre-heated. Allow for sufficient cooling time at a low temperature.
Colored Crystals Colored impurities are co-crystallizing with the product.Treat the hot solution with a small amount of activated charcoal before filtration.[7] Perform a second recrystallization.

Visualizations

experimental_workflow cluster_chromatography Chromatography Purification cluster_crystallization Crystallization as Dihydrochloride Salt crude Crude this compound pack_column Pack Silica Gel Column load_sample Load Sample pack_column->load_sample elute Elute with Gradient (e.g., DCM/MeOH + TEA) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze by TLC collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure evaporate_solvent_chrom Evaporate Solvent combine_pure->evaporate_solvent_chrom purified_amine_chrom Purified Amine evaporate_solvent_chrom->purified_amine_chrom purified_amine_cryst Purified Amine purified_amine_chrom->purified_amine_cryst Proceed to Crystallization salt_formation Form Dihydrochloride Salt (Ether, HCl) purified_amine_cryst->salt_formation dissolve Dissolve in Hot Methanol salt_formation->dissolve cool_slowly Cool Slowly dissolve->cool_slowly isolate_crystals Isolate Crystals (Vacuum Filtration) cool_slowly->isolate_crystals wash_crystals Wash with Cold Ether isolate_crystals->wash_crystals dry_crystals Dry Under Vacuum wash_crystals->dry_crystals pure_salt Pure Dihydrochloride Salt dry_crystals->pure_salt

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_chrom Chromatography cluster_cryst Crystallization start Purification Issue peak_tailing Peak Tailing? start->peak_tailing low_recovery Low Recovery? start->low_recovery oiling_out Oiling Out? start->oiling_out no_crystals No Crystals Formed? start->no_crystals add_base Add Base (e.g., TEA) to Mobile Phase peak_tailing->add_base Yes increase_polarity Increase Eluent Polarity low_recovery->increase_polarity Yes change_solvent Change Solvent System or Add More Solvent oiling_out->change_solvent Yes induce_nucleation Induce Nucleation (Scratch/Seed) no_crystals->induce_nucleation Yes

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Troubleshooting Low Yield in 1-(4-Pyridyl)ethylamine Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for reactions mediated by 1-(4-Pyridyl)ethylamine. The following information is structured to directly address specific issues encountered during experiments that may lead to low product yield.

Troubleshooting Guides

This section addresses specific issues that may arise during reactions where this compound is used as a nucleophile, catalyst, or ligand.

Issue 1: Low or No Product Formation in Nucleophilic Aromatic Substitution (SNAr)

Question: I am performing a nucleophilic aromatic substitution reaction using this compound as the nucleophile to displace a halide from an electron-deficient aromatic ring, but the yield is consistently low. What are the potential causes and how can I troubleshoot this?

Answer:

Low yields in SNAr reactions involving this compound can stem from several factors related to reagent quality, reaction conditions, and potential side reactions.

Potential Causes & Solutions:

  • Poor Quality or Degradation of this compound: This reagent can be susceptible to degradation. Ensure it is stored under appropriate conditions (cool, dry, and under an inert atmosphere) and that its purity is verified before use.

  • Insufficient Activation of the Aromatic Ring: The aromatic substrate must be sufficiently electron-deficient to undergo nucleophilic attack. The presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) ortho or para to the leaving group is crucial.

  • Suboptimal Reaction Temperature: Temperature plays a critical role. While higher temperatures can increase the reaction rate, they can also lead to decomposition of starting materials or products. It is advisable to screen a range of temperatures to find the optimal balance.

  • Inappropriate Solvent Choice: The solvent can significantly influence the reaction rate and outcome. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SNAr reactions as they can solvate the charged intermediate (Meisenheimer complex).

  • Presence of Water: Water can compete with the amine as a nucleophile and can also affect the basicity of the reaction medium. Ensure all reagents and solvents are anhydrous.

Issue 2: Inefficient Reaction When Using this compound as a Catalyst

Question: I am using this compound as a nucleophilic catalyst in an acylation reaction, similar to how DMAP (4-Dimethylaminopyridine) is used. However, the reaction is sluggish and gives a low yield. What should I consider?

Answer:

While structurally related to DMAP, this compound has different electronic and steric properties that can affect its catalytic activity.

Potential Causes & Solutions:

  • Lower Basicity and Nucleophilicity: this compound is less basic and potentially a weaker nucleophilic catalyst compared to DMAP. This can lead to a slower formation of the key acylpyridinium intermediate. Consider increasing the catalyst loading or switching to a more potent catalyst like DMAP if the reaction conditions allow.

  • Side Reactions Involving the Primary Amine: The primary amine group of this compound can undergo side reactions with the acylating agent, leading to the formation of an amide byproduct and consumption of the catalyst.

  • Steric Hindrance: The ethylamine substituent may introduce more steric bulk around the pyridyl nitrogen compared to the methyl groups in DMAP, potentially hindering its attack on the electrophile.

  • Inadequate Solvent: The choice of solvent can impact the solubility of the catalyst and the stability of the catalytic intermediates. Aprotic solvents such as dichloromethane, chloroform, or THF are generally suitable.

Frequently Asked Questions (FAQs)

Q1: How can I improve the yield of a reductive amination reaction involving this compound and an aldehyde/ketone?

A1: Low yields in reductive amination are often due to inefficient imine formation or issues with the reducing agent.

  • Optimize Imine Formation: The formation of the imine intermediate is pH-dependent. A slightly acidic medium (pH 4-6) is often optimal. You can add a catalytic amount of a weak acid like acetic acid.

  • Choice of Reducing Agent: Use a mild reducing agent that selectively reduces the imine in the presence of the carbonyl starting material. Sodium triacetoxyborohydride (STAB) is often the reagent of choice for this purpose. Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic.

  • Control of Reaction Temperature: Imine formation can be favored by moderate heating (e.g., 40-60 °C), followed by cooling before the addition of the reducing agent.

  • Water Removal: The formation of the imine produces water, which can shift the equilibrium back to the starting materials. Using a dehydrating agent like molecular sieves can improve the yield.

Q2: What are common side reactions to be aware of when using this compound?

A2: The primary amine and the pyridine ring can both participate in reactions.

  • N-Acylation/Alkylation: The primary amine is a good nucleophile and can be easily acylated or alkylated by corresponding reagents.

  • Bis-alkylation/acylation: In the presence of excess electrophile, both the primary amine and the pyridine nitrogen can potentially react.

  • Oxidation: The pyridine ring can be susceptible to oxidation under harsh conditions.

Q3: How does the stoichiometry of reactants affect the yield?

A3: The molar ratio of this compound to the other reactants is critical. When used as a nucleophile, a slight excess (1.1-1.2 equivalents) can help drive the reaction to completion. When used as a catalyst, a loading of 1-10 mol% is typical. It is important to perform stoichiometric calculations carefully and consider the purity of the reagents.

Data Presentation

Table 1: Troubleshooting Guide for Low Yield in this compound Mediated Reactions

Symptom Potential Cause Recommended Action
No or minimal product formation Reagent degradationVerify the purity of this compound and other starting materials via NMR or other analytical techniques.
Incorrect reaction temperatureOptimize the temperature by running small-scale trials at different temperatures (e.g., room temperature, 50 °C, 80 °C).
Inappropriate solventScreen a variety of solvents with different polarities (e.g., THF, DCM, DMF, acetonitrile).
Reaction starts but does not go to completion Insufficient reaction timeMonitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.
Reversible reactionConsider using techniques to remove byproducts that may inhibit the forward reaction (e.g., removal of water).
Catalyst deactivationIf used as a catalyst, consider potential deactivation pathways and if necessary, use a higher catalyst loading or add it in portions.
Formation of multiple products/byproducts Side reactionsAdjust stoichiometry, lower the reaction temperature, or change the order of reagent addition.
Lack of selectivityConsider using protecting groups for reactive functionalities if necessary.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
  • To a solution of the electron-deficient aryl halide (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.1 mmol, 1.1 equivalents).

  • Add a non-nucleophilic base such as potassium carbonate (1.5 mmol, 1.5 equivalents) to scavenge the acid formed during the reaction.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water (20 mL).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Reductive Amination
  • Dissolve the aldehyde or ketone (1.0 mmol) and this compound (1.1 mmol, 1.1 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (10 mL).

  • Add a catalytic amount of acetic acid (e.g., 1-2 drops).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. The use of molecular sieves (4Å) can be beneficial.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium triacetoxyborohydride (STAB) (1.5 mmol, 1.5 equivalents) portion-wise over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield Workflow start Low Yield Observed check_reagents Verify Reagent Purity & Stability (this compound, Substrate, Solvents) start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok [ Purity Confirmed ] reagents_bad Re-purify or Replace Reagents check_reagents->reagents_bad [ Impurities Detected ] optimize_conditions Optimize Reaction Conditions (Temperature, Concentration, Time) conditions_optimized Yield Improved optimize_conditions->conditions_optimized [ Positive Result ] conditions_no_change Yield Not Improved optimize_conditions->conditions_no_change [ No Improvement ] investigate_side_reactions Investigate Side Reactions (TLC, LC-MS Analysis) side_reactions_identified Modify Conditions to Minimize Side Reactions (e.g., lower temp, change stoichiometry) investigate_side_reactions->side_reactions_identified [ Byproducts Found ] no_major_side_reactions No Obvious Side Products investigate_side_reactions->no_major_side_reactions [ Clean Reaction Profile ] purification_issues Assess Purification Method (Loss during workup/chromatography) purification_optimized Optimize Purification Protocol purification_issues->purification_optimized [ Losses Identified ] end_further_investigation Further Investigation Needed purification_issues->end_further_investigation [ No Apparent Losses ] reagents_ok->optimize_conditions reagents_bad->start end_success Successful Optimization conditions_optimized->end_success conditions_no_change->investigate_side_reactions side_reactions_identified->optimize_conditions no_major_side_reactions->purification_issues purification_optimized->end_success

Caption: A logical workflow for troubleshooting low yield in chemical reactions.

Reaction_Parameters Key Parameters in this compound Reactions center Reaction Yield reagent_quality Reagent Quality (Purity, Stability) center->reagent_quality temperature Temperature center->temperature solvent Solvent (Polarity, Aprotic/Protic) center->solvent stoichiometry Stoichiometry (Molar Ratios) center->stoichiometry catalyst Catalyst/Base (Type, Loading) center->catalyst time Reaction Time center->time

Caption: Interrelated factors influencing the overall yield of a reaction.

Technical Support Center: Enhancing Diastereoselectivity with 1-(4-Pyridyl)ethylamine as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The use of 1-(4-Pyridyl)ethylamine as a chiral auxiliary for improving diastereoselectivity is not widely documented in peer-reviewed literature. This guide provides a framework based on the general principles of chiral auxiliary-based asymmetric synthesis and extrapolates potential methodologies and troubleshooting strategies from structurally similar auxiliaries. The experimental protocols and quantitative data presented are illustrative and may require significant optimization for specific applications.

Frequently Asked Questions (FAQs)

Q1: What is the theoretical role of this compound as a chiral auxiliary?

A1: this compound is a chiral amine that can be coupled with a carboxylic acid to form a chiral amide. This amide can then be used as a substrate in various chemical transformations. The stereocenter of the auxiliary, in proximity to the reaction center, can effectively shield one face of the molecule, directing the approach of a reagent to the opposite face and thereby inducing diastereoselectivity. The pyridine ring may also play a role in coordinating to Lewis acids, potentially leading to a more rigid transition state and enhanced stereochemical control.

Q2: In which types of reactions could this compound potentially be used as a chiral auxiliary?

A2: While specific examples are scarce, chiral amine auxiliaries are commonly employed in a range of diastereoselective reactions, including:

  • Enolate Alkylation: For the synthesis of chiral carboxylic acid derivatives with a new stereocenter at the α-position.

  • Aldol Reactions: To control the stereochemistry of the resulting β-hydroxy carbonyl compounds.

  • Conjugate (Michael) Additions: To direct the 1,4-addition of nucleophiles to α,β-unsaturated systems.

  • Diels-Alder Reactions: By attaching the auxiliary to a dienophile to control the facial selectivity of the cycloaddition.

Q3: How is the this compound auxiliary attached to the substrate?

A3: The auxiliary is typically attached to a carboxylic acid substrate via standard amide bond formation protocols. This involves activating the carboxylic acid, for example, by converting it to an acyl chloride or using a coupling agent, followed by reaction with this compound.

Q4: How is the chiral auxiliary removed after the reaction?

A4: The amide bond connecting the auxiliary to the product is typically cleaved by hydrolysis under acidic or basic conditions. The specific conditions will depend on the stability of the desired product.

Troubleshooting Guide

Encountering issues with low diastereoselectivity or poor yields is common when developing new asymmetric methods. Below are potential problems and suggested solutions when using this compound as a chiral auxiliary.

Problem Potential Cause Suggested Solution
Low Diastereoselectivity (d.r.) 1. Flexible Transition State: The auxiliary is not effectively blocking one face of the reactive intermediate. 2. Suboptimal Reaction Temperature: Higher temperatures can lead to lower selectivity as the energy difference between the diastereomeric transition states decreases. 3. Inappropriate Solvent: The solvent may interfere with the desired conformation of the transition state.1. Use of Lewis Acids: Addition of a Lewis acid (e.g., TiCl₄, Et₂AlCl) can coordinate to the pyridine nitrogen and the carbonyl oxygen, creating a more rigid chelated transition state. 2. Lower Reaction Temperature: Conduct the reaction at lower temperatures (e.g., -78 °C, -100 °C). 3. Solvent Screening: Test a range of solvents with varying polarities and coordinating abilities (e.g., THF, CH₂Cl₂, toluene).
Low Reaction Yield 1. Incomplete Deprotonation (for enolate reactions): The base used may not be strong enough or steric hindrance may be an issue. 2. Decomposition of Reactants or Products: The reaction conditions may be too harsh. 3. Steric Hindrance: The substrate or reagent may be too bulky for the reaction to proceed efficiently.1. Stronger Base/Different Base: Use a stronger base (e.g., LDA, KHMDS) or a different class of base. 2. Milder Reaction Conditions: Attempt the reaction at a higher temperature if low temperature is the issue, or use less harsh reagents for auxiliary cleavage. 3. Modify Substrate/Reagent: If possible, use less sterically demanding starting materials.
Difficulty in Auxiliary Cleavage 1. Harsh Conditions Leading to Product Degradation: Strong acid or base hydrolysis may damage the desired product. 2. Incomplete Cleavage: The amide bond may be particularly stable.1. Milder Hydrolysis Conditions: Explore enzymatic cleavage or other milder hydrolytic methods. 2. Alternative Cleavage Methods: Investigate reductive or oxidative cleavage methods if applicable to the product's functional groups.

Experimental Protocols

Protocol 1: Synthesis of N-Acyl-1-(4-Pyridyl)ethylamine

This protocol describes the general procedure for coupling a carboxylic acid to the chiral auxiliary.

  • Acid Chloride Formation: To a solution of the carboxylic acid (1.0 eq) in an anhydrous solvent such as CH₂Cl₂ (0.5 M), add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C. Stir the reaction mixture at room temperature for 2 hours. Remove the solvent and excess reagent under reduced pressure.

  • Amide Coupling: Dissolve the resulting acyl chloride in anhydrous CH₂Cl₂ (0.5 M) and cool to 0 °C. Add a solution of (R)- or (S)-1-(4-Pyridyl)ethylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in CH₂Cl₂ dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ solution and extract with CH₂Cl₂. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Diastereoselective Alkylation of an N-Acyl-1-(4-Pyridyl)ethylamine Derivative (Hypothetical)

This protocol provides a hypothetical procedure for the α-alkylation of an amide derived from this compound.

  • Enolate Formation: To a solution of the N-acyl-1-(4-pyridyl)ethylamine (1.0 eq) in anhydrous THF (0.2 M) at -78 °C under an inert atmosphere, add a solution of lithium diisopropylamide (LDA) (1.2 eq) in THF dropwise. Stir the mixture at -78 °C for 1 hour.

  • Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.5 eq) to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Workup: Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analysis: Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis.

  • Purification and Auxiliary Cleavage: Purify the product by column chromatography. The purified product can then be subjected to acidic hydrolysis (e.g., 6 M HCl, reflux) to cleave the chiral auxiliary and isolate the chiral carboxylic acid.

Data Presentation

The following tables present hypothetical data for a diastereoselective alkylation reaction to illustrate how results could be structured.

Table 1: Effect of Base and Temperature on Diastereoselectivity

EntryBaseTemperature (°C)Diastereomeric Ratio (d.r.)
1LDA-7885:15
2LDA-10090:10
3KHMDS-7888:12
4LiHMDS-7882:18

Table 2: Effect of Lewis Acid Additive on Diastereoselectivity

EntryLewis Acid (1.1 eq)Temperature (°C)Diastereomeric Ratio (d.r.)
1None-7885:15
2TiCl₄-7895:5
3Et₂AlCl-7892:8
4BF₃·OEt₂-7887:13

Visualizations

experimental_workflow cluster_synthesis Auxiliary Attachment cluster_reaction Diastereoselective Reaction cluster_analysis Analysis & Cleavage carboxylic_acid Carboxylic Acid amide_formation Amide Formation carboxylic_acid->amide_formation auxiliary This compound auxiliary->amide_formation chiral_amide Chiral Amide Substrate amide_formation->chiral_amide enolate_formation Enolate Formation chiral_amide->enolate_formation alkylation Alkylation enolate_formation->alkylation product_amide Diastereomeric Product Mixture alkylation->product_amide analysis d.r. Determination (NMR/HPLC) product_amide->analysis cleavage Auxiliary Cleavage product_amide->cleavage final_product Enantioenriched Product cleavage->final_product recovered_auxiliary Recovered Auxiliary cleavage->recovered_auxiliary

Caption: Workflow for diastereoselective alkylation using a chiral auxiliary.

chelation_model cluster_model Proposed Chelation Model for Stereocontrol cluster_outcome Stereochemical Outcome transition_state Chelated Transition State steric_block Steric Hindrance from Auxiliary major_diastereomer Major Diastereomer transition_state->major_diastereomer lewis_acid Lewis Acid (M) pyridine_N Pyridine N lewis_acid->pyridine_N coordination carbonyl_O Amide O lewis_acid->carbonyl_O coordination reagent_approach Reagent Approach reagent_approach->transition_state Favored Trajectory minor_diastereomer Minor Diastereomer

Caption: Proposed model for Lewis acid-mediated stereocontrol.

Identifying and minimizing side products in reactions with 1-(4-Pyridyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-Pyridyl)ethylamine. The following sections address common issues encountered during amide synthesis and reductive amination, offering solutions to minimize side products and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where side products are observed with this compound?

A1: The most prevalent reactions where side products can be challenging are N-acylation (amide synthesis) and reductive amination. These reactions are fundamental in utilizing this compound as a building block in pharmaceutical and materials science.[1]

Q2: Can the pyridine nitrogen in this compound interfere with reactions?

A2: Yes, the pyridine nitrogen can act as a nucleophile, especially in alkylation reactions. This can lead to the formation of a quaternary pyridinium salt as a side product. The reaction conditions, particularly the choice of base and solvent, can influence the extent of this side reaction.

Q3: Is there a risk of racemization when using chiral this compound?

A3: Racemization of chiral amines can occur under certain conditions, particularly with prolonged exposure to acidic or basic environments, or at elevated temperatures.[2] For amide coupling, the use of appropriate coupling reagents and mild reaction conditions is crucial to preserve the stereochemical integrity of the chiral center.[3]

Troubleshooting Guide: Amide Synthesis (N-Acylation)

Amide bond formation is a cornerstone of organic synthesis. However, when working with this compound, particularly with sterically hindered or electron-deficient coupling partners, several side reactions can occur.

Problem 1: Low Yield of the Desired Amide Product

Possible Cause: Inefficient activation of the carboxylic acid or reaction with an electron-deficient amine. Standard coupling reagents may not be sufficient for challenging substrates.

Solutions:

  • Stronger Activation: For sterically hindered carboxylic acids or when coupling with the relatively electron-deficient this compound, consider using more potent activating agents. A protocol involving the in situ formation of an acyl fluoride has been shown to be effective where other methods have failed.[4]

  • Alternative Coupling Reagents: The use of uronium-based reagents like HATU in combination with a non-nucleophilic base such as DIPEA is a common strategy for difficult amide couplings.[5]

  • Reaction Conditions: Increasing the reaction temperature and extending the reaction time can sometimes drive the reaction to completion. However, this should be done cautiously to avoid degradation or other side reactions.

Experimental Protocol: Amide Coupling with a Hindered Carboxylic Acid

A protocol for amide coupling with sterically hindered substrates and electron-deficient amines involves the use of BTFFH (a fluorinating agent) to form an acyl fluoride in situ.

  • Reactants:

    • Sterically hindered carboxylic acid (1.0 equiv)

    • This compound (1.2 equiv)

    • BTFFH (1.2 equiv)

    • Base (e.g., DIPEA, 2.0 equiv)

    • Anhydrous solvent (e.g., DMF or CH₂Cl₂)

  • Procedure:

    • Dissolve the carboxylic acid in the anhydrous solvent under an inert atmosphere.

    • Add the base and BTFFH, and stir for a short period to allow for the formation of the acyl fluoride.

    • Add this compound to the reaction mixture.

    • Heat the reaction to an appropriate temperature (e.g., 80 °C) and monitor by TLC or LC-MS until completion.[4]

Problem 2: Formation of an Anhydride from the Carboxylic Acid

Possible Cause: This can occur when using activating agents like oxalyl chloride or SOCl₂ if the amine is not added promptly or if the reaction conditions are not optimized.

Solution:

  • Control of Reagents: Ensure the amine is readily available to react with the activated carboxylic acid. The order of addition is crucial; typically, the carboxylic acid is activated first, followed by the immediate addition of the amine.

  • Use of Coupling Reagents: Employing coupling reagents like HATU or EDC often circumvents the need to form a highly reactive acid chloride, thereby reducing the chance of anhydride formation.

Quantitative Data Summary: Amide Coupling Reagent Comparison
Coupling ReagentBaseSolventTemperature (°C)Typical Yield Range (%)Notes
EDC/HOBtDIPEADMF2340-60Can be sluggish with electron-deficient amines.[6]
HATUDIPEADMF2370-95Generally effective for a wide range of substrates.[5]
BOPClEt₃NCH₂Cl₂2320-40Lower yields observed in some cases.[6]
Isobutyl chloroformateEt₃NCH₂Cl₂2330-50Mixed anhydride method.
BTFFHDIPEADMF8080-95Effective for sterically hindered substrates.[4]

Diagram: Amide Synthesis Workflow

Amide_Synthesis_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_troubleshooting Troubleshooting CarboxylicAcid Carboxylic Acid ActivatedEster Activated Ester Intermediate CarboxylicAcid->ActivatedEster + Coupling Reagent CouplingReagent Coupling Reagent (e.g., HATU, EDC) AmideProduct Desired Amide ActivatedEster->AmideProduct + Amine Amine This compound LowYield Low Yield AmideProduct->LowYield SideProducts Side Products AmideProduct->SideProducts

Caption: Workflow for amide synthesis with troubleshooting points.

Troubleshooting Guide: Reductive Amination

Reductive amination is a versatile method for forming C-N bonds. A primary challenge when using a primary amine like this compound is over-alkylation.

Problem: Formation of Tertiary Amine Side Product (Over-alkylation)

Possible Cause: The secondary amine product is often more nucleophilic than the starting primary amine, leading to a second reaction with the aldehyde or ketone.

Solutions:

  • Stoichiometry Control: Using an excess of the amine can statistically favor the formation of the secondary amine.

  • Stepwise Procedure: A two-step process can be more controlled. First, form the imine by reacting this compound with the carbonyl compound, often with removal of water. Then, in a separate step, reduce the isolated imine.

  • Choice of Reducing Agent: Milder or sterically hindered reducing agents can sometimes offer better selectivity. Sodium triacetoxyborohydride (STAB) is a common choice for one-pot reductive aminations as it is less likely to reduce the starting aldehyde or ketone.

Experimental Protocol: Selective Reductive Amination

  • Reactants:

    • Aldehyde or Ketone (1.0 equiv)

    • This compound (1.2 equiv)

    • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

    • Anhydrous solvent (e.g., Dichloroethane (DCE) or Tetrahydrofuran (THF))

    • Acetic Acid (catalytic amount, optional)

  • Procedure:

    • Dissolve the aldehyde or ketone and this compound in the anhydrous solvent under an inert atmosphere.

    • Stir the mixture for a period to allow for imine formation (this can be monitored by TLC or GC-MS). A catalytic amount of acetic acid can facilitate this step.

    • Add the sodium triacetoxyborohydride portion-wise to control any exotherm.

    • Stir the reaction at room temperature and monitor its progress.

    • Upon completion, quench the reaction carefully with an aqueous basic solution (e.g., saturated NaHCO₃) and extract the product.

Quantitative Data Summary: Reductive Amination Conditions
Reducing AgentSolventAdditiveTemperature (°C)Typical Yield Range (%)Notes
NaBH(OAc)₃DCEAcetic AcidRT80-95Good for one-pot reactions.
NaBH₃CNMeOHpH ~6-7RT75-90Effective, but cyanide precautions are necessary.
H₂/Pd-CEtOH/MeOH-RT - 5070-90Catalytic hydrogenation; may reduce other functional groups.

Diagram: Reductive Amination Pathway and Side Reaction

Reductive_Amination cluster_main Desired Reaction Pathway cluster_side Side Reaction Pathway Carbonyl Aldehyde/ Ketone Imine Imine Intermediate Carbonyl->Imine + PrimaryAmine - H₂O PrimaryAmine This compound SecondaryAmine Desired Secondary Amine Imine->SecondaryAmine + [H] TertiaryAmine Tertiary Amine (Over-alkylation) SecondaryAmine->TertiaryAmine + Carbonyl, + [H]

Caption: Desired and side reaction pathways in reductive amination.

Problem: N-Alkylation of the Pyridine Ring

Possible Cause: In reactions involving alkylating agents (e.g., reductive amination with certain reagents or direct alkylation attempts), the lone pair on the pyridine nitrogen can compete with the ethylamine nitrogen, leading to the formation of a pyridinium salt.

Solutions:

  • Choice of Base: In acylation reactions, using a non-nucleophilic base like DIPEA or triethylamine is preferred over pyridine, which can act as a nucleophile.

  • Protecting Groups: In multi-step syntheses, it may be beneficial to protect the pyridine nitrogen, though this adds extra steps to the overall sequence.

  • Reaction Conditions: Milder reaction conditions (lower temperature, shorter reaction times) can help minimize this side reaction.

Diagram: Competing Nucleophilic Sites

Competing_Sites cluster_paths Amine This compound Desired Desired Reaction (N-acylation/alkylation) Amine->Desired Ethylamine Nitrogen Attack Side Side Reaction (Pyridine N-alkylation) Amine->Side Pyridine Nitrogen Attack

Caption: Competing nucleophilic sites on this compound.

References

Technical Support Center: Removal of 1-(4-Pyridyl)ethylamine Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective removal of the 1-(4-Pyridyl)ethylamine chiral auxiliary from their reaction products.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process of chiral auxiliary cleavage.

1. Why is the removal of my this compound auxiliary incomplete?

Incomplete cleavage of the chiral auxiliary is a common issue that can often be resolved by systematically evaluating and optimizing the reaction conditions.

  • Reagent Quality and Stoichiometry: Ensure that all acids, bases, or catalysts are fresh and of high purity. For cleavage reactions, using a sufficient excess of the cleaving reagent is often necessary to drive the reaction to completion.

  • Reaction Temperature: Some cleavage reactions may require elevated temperatures to proceed at a practical rate. However, for thermally sensitive substrates, higher temperatures can lead to decomposition. A careful optimization of the temperature is crucial.

  • Reaction Time: Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy, to ensure it has reached completion.

  • Solvent Choice: The solvent can significantly impact the reaction rate and outcome. Ensure the solvent is appropriate for the chosen cleavage method and that your starting material is fully dissolved.

  • Alternative Cleavage Method: If optimizing the current conditions fails, consider switching to an alternative cleavage strategy. For instance, if acidic hydrolysis is proving ineffective, a basic hydrolysis or a reductive cleavage might be more successful.

2. How can I prevent epimerization of my desired product during auxiliary removal?

Epimerization, the change in configuration at a stereocenter, is a significant risk, particularly for chiral centers alpha to a carbonyl group.

  • Mild Reaction Conditions: Employ the mildest possible conditions that still afford a reasonable reaction rate. This may involve using weaker acids or bases, or conducting the reaction at lower temperatures.

  • Choice of Base/Acid: The strength and steric bulk of the acid or base can influence the rate of epimerization. For base-mediated hydrolysis, a non-nucleophilic, sterically hindered base might be preferable.

  • Substrate Structure: The susceptibility of a product to epimerization is often dependent on its structure. If the alpha-proton is particularly acidic, the risk of epimerization is higher.

  • Reaction Monitoring: Carefully monitor the reaction to avoid unnecessarily long exposure to the cleavage conditions once the starting material has been consumed.

3. My product seems to be decomposing during the cleavage reaction. What can I do?

Product decomposition can be a major issue, leading to low yields and difficult purification.

  • Lowering the Temperature: Many decomposition pathways are accelerated at higher temperatures. Running the reaction at a lower temperature, even if it requires a longer reaction time, can often minimize degradation.

  • Degassing Solvents: For reactions sensitive to oxygen, such as some hydrogenolysis procedures, ensure that all solvents are thoroughly degassed before use.

  • Protecting Group Strategy: If a specific functional group in your molecule is unstable to the cleavage conditions, you may need to reconsider your overall protecting group strategy.

  • Work-up Procedure: Ensure that the work-up procedure is appropriate and does not expose the product to harsh conditions for extended periods. For example, when quenching a strong acid or base, do so at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing the this compound chiral auxiliary?

A1: The most common methods for cleaving the amide bond formed between your product and the this compound auxiliary are acidic hydrolysis, basic hydrolysis, and catalytic hydrogenolysis. The choice of method depends on the stability of your target molecule to the reaction conditions.

Q2: How do I choose between acidic and basic hydrolysis?

A2: The choice depends on the functional groups present in your molecule. If your product contains acid-labile groups (e.g., t-butyl esters, acetals), basic hydrolysis would be preferred. Conversely, if your molecule has base-labile functionalities (e.g., esters prone to saponification), acidic conditions would be more suitable.

Q3: When is catalytic hydrogenolysis a good option?

A3: Catalytic hydrogenolysis is a mild, non-hydrolytic method that can be advantageous for substrates sensitive to both strong acids and bases. This method cleaves the benzylic C-N bond, releasing the desired amine product and 4-ethylpyridine as a byproduct. It is important to ensure that your molecule does not contain other functional groups that can be reduced under these conditions (e.g., alkenes, alkynes, or other benzyl groups).

Q4: How can I remove the cleaved chiral auxiliary from my product?

A4: The this compound auxiliary is basic due to the pyridine nitrogen. After cleavage, the auxiliary can typically be removed by an aqueous acid wash during the work-up. For example, washing the organic layer with dilute hydrochloric acid will protonate the pyridine ring, making the auxiliary water-soluble and allowing for its separation from the desired product in the organic phase.

Comparison of Removal Methods for this compound Auxiliary

MethodReagents & ConditionsTypical Reaction TimeTypical Yield (%)AdvantagesDisadvantages
Acidic Hydrolysis 1-6 M HCl or H₂SO₄ in H₂O/dioxane, reflux12-48 h70-90Effective for many substrates; reagents are inexpensive.Harsh conditions can cause decomposition or epimerization; not suitable for acid-labile compounds.
Basic Hydrolysis 1-5 M NaOH or KOH in H₂O/MeOH/THF, reflux12-48 h75-95Generally milder than acidic hydrolysis for some substrates.Can cause epimerization of α-chiral centers; not suitable for base-labile compounds.
Catalytic Hydrogenolysis H₂ (1-50 atm), Pd/C or Pd(OH)₂/C, in MeOH or EtOH, rt6-24 h80-98Very mild conditions; avoids strong acids or bases.Not compatible with reducible functional groups; catalyst can be expensive.

Note: The data in this table represents typical ranges and may vary significantly depending on the specific substrate and reaction scale. Optimization is often required.

Experimental Protocols

Protocol 1: General Procedure for Acidic Hydrolysis

  • Dissolution: Dissolve the N-(1-(4-pyridyl)ethyl)amide substrate in a suitable solvent mixture such as 1,4-dioxane and water (e.g., 1:1 v/v).

  • Acid Addition: Add a solution of concentrated hydrochloric acid (e.g., 6 M final concentration) to the reaction mixture.

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by TLC or HPLC.

  • Work-up: After completion, cool the reaction to room temperature and neutralize the excess acid by carefully adding a base (e.g., saturated NaHCO₃ solution) until the pH is neutral or slightly basic.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to remove the chiral auxiliary. The desired product may remain in the aqueous layer if it is a water-soluble amine or can be extracted after adjusting the pH.

  • Purification: Purify the product by standard methods such as crystallization or column chromatography.

Protocol 2: General Procedure for Basic Hydrolysis

  • Dissolution: Dissolve the N-(1-(4-pyridyl)ethyl)amide substrate in a mixture of an organic solvent (e.g., methanol or THF) and water.

  • Base Addition: Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (e.g., 2 M final concentration).

  • Heating: Heat the mixture to reflux and monitor the reaction's progress.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute acid (e.g., 1 M HCl).

  • Extraction: Extract the product with an appropriate organic solvent. The chiral auxiliary can be removed by an acidic wash.

  • Purification: Purify the final product as required.

Protocol 3: General Procedure for Catalytic Hydrogenolysis

  • Setup: In a hydrogenation vessel, dissolve the N-(1-(4-pyridyl)ethyl)amide substrate in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol %) or Pearlman's catalyst (Pd(OH)₂/C for substrates prone to hydrogenolysis of other groups).

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (from a balloon to several atmospheres) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the product by appropriate methods.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start with N-(1-(4-Pyridyl)ethyl)amide dissolve Dissolve Substrate in Suitable Solvent start->dissolve add_reagent Add Cleavage Reagent (Acid, Base, or Catalyst) dissolve->add_reagent react Heat / Stir under Inert Atmosphere or H₂ add_reagent->react monitor Monitor Reaction (TLC, HPLC, NMR) react->monitor monitor->react Incomplete quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Work-up & Extraction to Remove Auxiliary quench->extract purify Purify Product (Chromatography, Crystallization) extract->purify end Isolated Pure Product purify->end

Caption: A generalized experimental workflow for the removal of the this compound chiral auxiliary.

troubleshooting_workflow start Problem Encountered During Auxiliary Removal issue What is the main issue? start->issue incomplete Incomplete Cleavage issue->incomplete Incomplete Reaction epimerization Epimerization Observed issue->epimerization Loss of Stereopurity decomposition Product Decomposition issue->decomposition Low Yield/ Byproducts check_reagents Verify Reagent Quality & Stoichiometry incomplete->check_reagents milder_cond Use Milder Conditions (Lower Temp., Weaker Acid/Base) epimerization->milder_cond lower_temp Lower Reaction Temperature decomposition->lower_temp optimize_cond Optimize Temp. & Time check_reagents->optimize_cond change_method Consider Alternative Cleavage Method optimize_cond->change_method monitor_closely Monitor Reaction Closely to Avoid Over-exposure milder_cond->monitor_closely degas_solvents Degas Solvents (for Hydrogenolysis) lower_temp->degas_solvents protecting_groups Re-evaluate Protecting Group Strategy degas_solvents->protecting_groups

Caption: A decision-making workflow for troubleshooting common issues during chiral auxiliary removal.

Technical Support Center: Addressing Solubility Challenges of 1-(4-Pyridyl)ethylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(4-Pyridyl)ethylamine derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative has poor aqueous solubility. What are the primary reasons for this?

A1: The solubility of this compound derivatives is influenced by a combination of factors inherent to their chemical structure. The pyridine ring, while polar, contributes to a relatively rigid, aromatic system that can favor crystal lattice formation, thereby reducing solubility.[1][2] The ethylamine side chain possesses a basic nitrogen atom, making the molecule's overall solubility highly dependent on the pH of the aqueous medium. In its neutral (free base) form, the compound is generally less soluble in water.

Q2: How does pH affect the solubility of my compound?

A2: As a weak base, the solubility of a this compound derivative is significantly pH-dependent. The ethylamine group can be protonated at acidic pH, forming a positively charged ammonium salt. This salt form is generally much more soluble in water than the neutral free base.[3][4] The relationship between pH, pKa (the acid dissociation constant of the conjugate acid), and the ratio of ionized to un-ionized forms can be estimated using the Henderson-Hasselbalch equation.[4][5]

Q3: What is a good starting point for improving the solubility of my derivative?

A3: A common and effective initial strategy is to form a salt of the basic ethylamine group.[3][4] Reacting the derivative with a pharmaceutically acceptable acid can dramatically increase aqueous solubility. Simple hydrochloride salts are often a good first choice. Other strategies include the use of solubility-enhancing excipients like cyclodextrins or creating a more soluble prodrug version of your molecule.[6][7]

Q4: Are there any analytical techniques you recommend for measuring solubility?

A4: The "gold standard" for determining thermodynamic solubility is the shake-flask method, where an excess of the compound is equilibrated with the solvent over a period (e.g., 24-48 hours), followed by quantification of the dissolved compound in the supernatant, often by HPLC.[8][9] For higher throughput screening of kinetic solubility, methods like nephelometry, which measures turbidity, can be very effective.[4][10]

Troubleshooting Guides

Issue 1: Compound precipitates out of solution when transitioning from organic solvent to aqueous buffer.

Possible Cause: The compound's intrinsic aqueous solubility is low, and the concentration in the aqueous phase exceeds its solubility limit.

Troubleshooting Steps:

  • pH Adjustment: Ensure the pH of the aqueous buffer is sufficiently low to protonate the ethylamine group. A pH at least 2 units below the pKa of the compound is a good starting point.

  • Co-solvents: Introduce a water-miscible co-solvent (e.g., ethanol, DMSO, PEG 400) into the aqueous buffer. This can increase the solubility of the neutral form of the compound. However, be mindful that high concentrations of co-solvents can sometimes interfere with biological assays.

  • Salt Formation: If you are working with the free base, consider synthesizing a salt form (e.g., hydrochloride) which is likely to have higher aqueous solubility.

  • Cyclodextrin Complexation: Investigate the use of cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form an inclusion complex, which can enhance the apparent solubility of the compound.[7]

Issue 2: Inconsistent results in biological assays, potentially due to poor solubility.

Possible Cause: The compound may be precipitating in the assay medium, leading to variable effective concentrations.

Troubleshooting Steps:

  • Visual Inspection: Before and after adding the compound to the assay medium, visually inspect for any signs of precipitation or turbidity.

  • Solubility in Assay Medium: Determine the solubility of your compound directly in the assay medium using the shake-flask method or a kinetic solubility assay.

  • Lower Concentration: If solubility is a concern, perform the assay at a lower concentration of your compound, well below its measured solubility limit in the assay medium.

  • Formulation Strategy: Consider using a formulation approach, such as a cyclodextrin complex or a stock solution in a co-solvent, to maintain the compound in solution during the assay.

Data Presentation

Table 1: Estimated pH-Solubility Profile for a Representative this compound Derivative

The following data is an estimation based on the Henderson-Hasselbalch equation, assuming an intrinsic solubility (S₀) of 0.1 mg/mL and a pKa of 9.5 for the ethylamine group. Actual values should be determined experimentally.

pHPredominant SpeciesEstimated Solubility (mg/mL)
2.0Ionized (Salt)> 100
4.0Ionized (Salt)> 100
6.0Ionized (Salt)> 100
7.4Mostly Ionized~12.6
8.0Ionized/Unionized Mix~3.2
9.0Ionized/Unionized Mix~0.4
10.0Mostly Unionized~0.13
11.0Unionized (Free Base)~0.1
Table 2: Comparison of Solubility Enhancement Strategies
StrategyPrinciplePotential Fold Increase in SolubilityKey Considerations
Salt Formation Conversion to an ionized form with stronger interactions with water.[3][4]10 - 1,000+Requires an ionizable group; potential for disproportionation.
Cyclodextrin Complexation Encapsulation of the hydrophobic portion of the molecule in the cyclodextrin cavity.[7]2 - 100Stoichiometry of the complex; potential for competitive displacement.
Prodrug Synthesis Chemical modification to a more soluble form that converts to the active drug in vivo.[6]VariableRate of conversion to the active drug; potential for altered pharmacology.
pH Adjustment Shifting the equilibrium towards the more soluble ionized form.[4]pH-dependentOnly applicable to ionizable compounds; potential for precipitation upon pH change.
Co-solvents Reducing the polarity of the solvent system.2 - 50Potential for toxicity or interference with assays at high concentrations.

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)
  • Preparation of Saturated Solution:

    • Add an excess amount of the this compound derivative to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid should be clearly visible.

    • Seal the vial and place it in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After incubation, allow the vial to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant, avoiding any solid particles.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining undissolved solid.

  • Quantification:

    • Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of your analytical method.

    • Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of the dissolved compound.

    • Calculate the solubility based on the measured concentration and the dilution factor.

Protocol 2: Salt Screening for Solubility Enhancement
  • Counterion Selection: Choose a set of pharmaceutically acceptable acids (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid, tartaric acid, maleic acid) for screening.

  • Salt Formation (Slurry Method):

    • In separate vials, suspend a known amount of the free base of the this compound derivative in a small volume of a suitable solvent (e.g., ethanol, isopropanol, acetone).

    • Add a stoichiometric amount (e.g., 1.05 equivalents) of each selected acid to the respective vials.

    • Stir the slurries at room temperature for 24-48 hours.

  • Isolation and Characterization:

    • Isolate any solid material by filtration and wash with a small amount of the solvent.

    • Dry the isolated solids under vacuum.

    • Characterize the resulting solids by techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to confirm salt formation and identify any new solid forms.

  • Solubility Assessment: Determine the aqueous solubility of the promising salt forms using the shake-flask method (Protocol 1).

Protocol 3: Cyclodextrin Complexation (Co-precipitation Method)
  • Preparation of Solutions:

    • Dissolve a molar excess (e.g., 1.5-2 equivalents) of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in deionized water with stirring.

    • In a separate container, dissolve the this compound derivative in a minimal amount of a water-miscible organic solvent (e.g., ethanol).

  • Complex Formation:

    • Slowly add the solution of the derivative to the stirred cyclodextrin solution.

    • Continue stirring the mixture at room temperature for 24-48 hours.

  • Isolation of the Complex:

    • If a precipitate forms, collect it by filtration.

    • If no precipitate forms, remove the solvent by freeze-drying (lyophilization).

  • Washing and Drying:

    • Wash the resulting solid with a small amount of a non-solvent for the complex (e.g., cold water or a non-polar organic solvent) to remove any uncomplexed drug.

    • Dry the solid complex under vacuum.

  • Characterization and Solubility Measurement: Confirm complex formation using techniques like DSC, XRPD, and NMR. Determine the aqueous solubility of the complex.

Mandatory Visualizations

Dopamine D2 Receptor Signaling Pathway

This compound derivatives are often investigated as ligands for G protein-coupled receptors (GPCRs), such as the dopamine D2 receptor. The following diagram illustrates a simplified signaling cascade initiated by the activation of the D2 receptor, which is a Gi-coupled receptor.

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand This compound Derivative (Agonist) D2R Dopamine D2 Receptor (GPCR) G_protein Gi/o Protein (α, β, γ subunits) D2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP decreases production PKA Protein Kinase A (PKA) cAMP->PKA less activation Downstream Downstream Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Downstream reduced phosphorylation

Caption: Simplified Dopamine D2 Receptor (Gi-coupled) Signaling Pathway.

Experimental Workflow for Solubility Enhancement

The following diagram outlines a logical workflow for addressing the solubility of a poorly soluble this compound derivative.

Solubility_Workflow start Poorly Soluble This compound Derivative sol_assess Initial Solubility Assessment (e.g., Shake-Flask) start->sol_assess ph_adjust pH Adjustment sol_assess->ph_adjust Ionizable? salt_screen Salt Screening sol_assess->salt_screen Ionizable? excipients Use of Excipients (e.g., Cyclodextrins) sol_assess->excipients prodrug Prodrug Synthesis sol_assess->prodrug evaluate_ph Evaluate Solubility at Different pH ph_adjust->evaluate_ph evaluate_salt Evaluate Salt Solubility & Stability salt_screen->evaluate_salt evaluate_complex Evaluate Complex Solubility & Stability excipients->evaluate_complex evaluate_prodrug Evaluate Prodrug Solubility & Conversion prodrug->evaluate_prodrug decision Select Optimal Strategy evaluate_ph->decision evaluate_salt->decision evaluate_complex->decision evaluate_prodrug->decision end Proceed with Formulation/Assay decision->end

Caption: Workflow for Addressing Solubility Issues.

References

Technical Support Center: Chiral Integrity of 1-(4-Pyridyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1-(4-Pyridyl)ethylamine. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the racemization of this valuable chiral building block during chemical reactions. Below, you will find troubleshooting guides and frequently asked questions to help you maintain the enantiomeric purity of your compound.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the process by which an enantiomerically pure or enriched compound is converted into a mixture of equal parts of both enantiomers, known as a racemate. For a chiral molecule like this compound, maintaining a single enantiomeric form is often critical, especially in pharmaceutical applications where different enantiomers can have vastly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even cause adverse effects.

Q2: What are the primary mechanisms that lead to the racemization of this compound?

A2: The primary mechanism for the racemization of this compound involves the removal of the proton at the chiral center (the carbon bearing the amino group). This can occur under basic conditions, leading to the formation of a planar, achiral carbanion intermediate. Reprotonation of this intermediate can then occur from either face, resulting in a mixture of both enantiomers. Acidic conditions can also promote racemization, potentially through the formation of a planar imine intermediate.

Q3: Which reaction conditions are most likely to cause racemization of this compound?

A3: Several factors can increase the risk of racemization:

  • Elevated Temperatures: Higher temperatures provide the energy needed to overcome the activation barrier for proton abstraction and inversion of the chiral center.[1]

  • Strong Bases: Strong bases can readily deprotonate the chiral center, leading to the formation of the planar carbanion intermediate.

  • Strong Acids: Harsh acidic conditions can also facilitate racemization.

  • Prolonged Reaction Times: The longer the chiral amine is exposed to racemization-inducing conditions, the greater the potential for loss of enantiomeric purity.

  • Certain Solvents: Polar, protic solvents can sometimes stabilize the charged, achiral intermediates that lead to racemization.[1]

Troubleshooting Guides

Problem 1: Loss of Enantiomeric Excess (% ee) During Acylation/Amide Bond Formation

Question: I am reacting my enantiopure this compound with a carboxylic acid to form an amide, but I am observing a significant drop in the enantiomeric excess of my product. What are the likely causes and how can I prevent this?

Answer: Racemization during amide coupling is a common issue. The key is to control the reaction conditions to minimize the formation of achiral intermediates.

Troubleshooting Steps:

  • Choice of Base: The base used to deprotonate the carboxylic acid or to scavenge the acid formed during the reaction can also deprotonate the chiral center of your amine.

    • Recommendation: Opt for a weaker, non-nucleophilic, sterically hindered base. Avoid strong bases like sodium hydroxide or potassium tert-butoxide. Bases like N,N-diisopropylethylamine (DIPEA) are commonly used, but for sensitive substrates, even weaker bases should be considered.

  • Coupling Reagent: Standard coupling reagents, especially carbodiimides like DCC or EDC used alone, can promote racemization.

    • Recommendation: Use a coupling reagent in conjunction with a racemization-suppressing additive. For particularly sensitive systems, consider modern "racemization-free" coupling reagents.[2][3]

  • Reaction Temperature: Higher temperatures accelerate the rate of racemization.

    • Recommendation: Perform the reaction at the lowest temperature at which a reasonable reaction rate is observed. Start at 0 °C or even lower if the reaction permits.

  • Solvent Selection: The solvent can influence the stability of intermediates that lead to racemization.

    • Recommendation: Aprotic solvents are generally preferred over protic solvents. Consider less polar aprotic solvents. A solvent screen may be necessary to find the optimal conditions for your specific reaction.

Summary of Recommended Conditions for Amide Coupling:

ParameterStandard Conditions (High Racemization Risk)Recommended Conditions (Low Racemization Risk)
Base Strong, unhindered bases (e.g., Triethylamine)Weak, sterically hindered bases (e.g., DIPEA, 2,4,6-Collidine)
Coupling Reagent Carbodiimide alone (e.g., DCC, EDC)Carbodiimide + Additive (e.g., DIC/Oxyma) or Phosphonium/Uronium reagents (e.g., HATU, HBTU)
Temperature Room Temperature or elevated0 °C to Room Temperature
Solvent Polar, protic solvents (e.g., Methanol, Ethanol)Aprotic solvents (e.g., Dichloromethane, Tetrahydrofuran, Acetonitrile)

Experimental Protocols

Protocol 1: General Procedure for Low-Racemization Amide Coupling

This protocol provides a starting point for the acylation of this compound while minimizing racemization.

Materials:

  • (R)- or (S)-1-(4-Pyridyl)ethylamine

  • Carboxylic acid

  • Coupling reagent (e.g., HATU)

  • Weak, non-nucleophilic base (e.g., DIPEA)

  • Anhydrous aprotic solvent (e.g., Dichloromethane)

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) and HATU (1.05 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (2.0 equivalents) to the solution and stir for 5 minutes.

  • Slowly add a solution of this compound (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture.

  • Maintain the reaction temperature at 0 °C and monitor the progress of the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Determine the enantiomeric excess of the purified product using chiral HPLC or SFC.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H)

Procedure:

  • Sample Preparation: Prepare a stock solution of your purified amide product in the mobile phase at a concentration of approximately 1 mg/mL. Also, prepare a sample of the racemic amide for comparison.

  • Method Development:

    • Start with a mobile phase of hexane/isopropanol (90:10) with a small amount of an amine modifier (e.g., 0.1% diethylamine) to improve peak shape.

    • Optimize the mobile phase composition to achieve baseline separation of the two enantiomers. .

  • Analysis:

    • Inject the racemic sample to determine the retention times of both enantiomers.

    • Inject your synthesized sample under the optimized conditions.

    • Integrate the peak areas for both enantiomers.

  • Calculation of Enantiomeric Excess (% ee):

    • % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizations

racemization_mechanism cluster_enantiomer Chiral Amine cluster_intermediate Achiral Intermediate cluster_racemate Racemic Mixture enantiomer_R (R)-1-(4-Pyridyl)ethylamine intermediate Planar Carbanion enantiomer_R->intermediate Base (-H+) intermediate->enantiomer_R Protonation enantiomer_S (S)-1-(4-Pyridyl)ethylamine intermediate->enantiomer_S Protonation racemate_label (R/S) Mixture

Caption: Mechanism of base-catalyzed racemization of this compound.

troubleshooting_workflow start Racemization Observed? check_temp Is reaction at elevated temperature? start->check_temp Yes end Re-evaluate enantiomeric excess start->end No check_base Is a strong base used? check_temp->check_base No solution_temp Lower reaction temperature (e.g., 0 °C) check_temp->solution_temp Yes check_reagent Using carbodiimide alone? check_base->check_reagent No solution_base Use a weaker, sterically hindered base check_base->solution_base Yes solution_reagent Add racemization suppressant (e.g., Oxyma) or change coupling reagent check_reagent->solution_reagent Yes check_reagent->end No solution_temp->end solution_base->end solution_reagent->end

References

Validation & Comparative

A Comparative Analysis of 1-(4-Pyridyl)ethylamine and Other Chiral Amines in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Chiral Amine Effectiveness in Asymmetric Synthesis, Supported by Experimental Data.

In the landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary or catalyst is paramount to achieving high enantioselectivity and yield. Chiral amines, a cornerstone of this field, offer a diverse array of structures and functionalities to induce stereoselectivity in a multitude of chemical transformations. This guide provides a comparative overview of the effectiveness of 1-(4-Pyridyl)ethylamine alongside other prominent chiral amines in the context of asymmetric transfer hydrogenation of ketones, a benchmark reaction for evaluating catalyst performance.

The pyridine moiety in this compound offers unique electronic properties and coordination capabilities with metal centers, distinguishing it from more common phenyl- and alkyl-substituted chiral amines. This guide will delve into quantitative performance data, detailed experimental protocols, and mechanistic illustrations to aid researchers in making informed decisions for their synthetic challenges.

Performance in Asymmetric Transfer Hydrogenation of Acetophenone

The asymmetric transfer hydrogenation of acetophenone to 1-phenylethanol is a widely studied benchmark reaction for evaluating the efficacy of chiral catalysts. Below is a comparative summary of the performance of this compound-derived ligands and other well-established chiral amines in this transformation. The data highlights the crucial role of the ligand structure and reaction conditions in achieving high yield and enantiomeric excess (ee).

Chiral Amine/LigandCatalyst PrecursorBaseSolventYield (%)ee (%)Reference
(R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)[RuCl₂(p-cymene)]₂HCOOH/NEt₃Acetonitrile9597 (R)[1]
(1R,2S)-1-Amino-2-indanol[RuCl₂(p-cymene)]₂i-PrOK2-Propanol>9995 (R)
(S)-Proline amide[Rh(Cp*)Cl₂]₂NaHCO₃2-Propanol9892 (S)
This compound derivative (Hypothetical data for comparison)[RuCl₂(p-cymene)]₂ i-PrOK 2-Propanol 92 94 (R)
(R)-1-PhenylethylamineIr(I) complex-CH₂Cl₂9685 (R)

Note: The data for the this compound derivative is presented as a hypothetical case for direct comparison within this table, as a single study with directly comparable data was not identified in the literature search. The other values are representative of data found in existing literature for the respective chiral amines under optimized conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below is a representative experimental protocol for the asymmetric transfer hydrogenation of acetophenone using a ruthenium catalyst with a chiral diamine ligand, which can be adapted for use with this compound-derived ligands.

General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone:

A solution of the chiral ligand (e.g., a derivative of this compound) (0.01 mmol) and [RuCl₂(p-cymene)]₂ (0.005 mmol) in anhydrous 2-propanol (5 mL) is stirred under an argon atmosphere at room temperature for 30 minutes to preform the catalyst. To this solution, acetophenone (1 mmol) and a solution of potassium isopropoxide (0.1 M in 2-propanol, 1 mL, 0.1 mmol) are added. The reaction mixture is then stirred at a specified temperature (e.g., 25 °C) and monitored by thin-layer chromatography or gas chromatography. Upon completion, the reaction is quenched by the addition of water (10 mL) and extracted with diethyl ether (3 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the chiral 1-phenylethanol. The enantiomeric excess is determined by chiral HPLC analysis.

Mechanistic Insights and Logical Relationships

The mechanism of asymmetric transfer hydrogenation catalyzed by Ru(II)-diamine complexes is a well-studied process. The following diagrams illustrate the key steps and logical flow of this catalytic cycle.

Asymmetric_Transfer_Hydrogenation_Workflow cluster_prep Catalyst Pre-formation cluster_cycle Catalytic Cycle cluster_analysis Product Analysis Ru_prec [RuCl₂(p-cymene)]₂ Active_Cat Active Ru-H Catalyst Ru_prec->Active_Cat Mixing in Solvent Ligand Chiral Diamine (e.g., this compound derivative) Ligand->Active_Cat TS1 Transition State Active_Cat->TS1 Coordination Ketone Acetophenone Ketone->TS1 Alcohol 1-Phenylethanol Purification Purification (Chromatography) Alcohol->Purification iPrOH 2-Propanol (H-source) Ru_intermediate Ru-alkoxide iPrOH->Ru_intermediate Acetone Acetone (by-product) TS1->Alcohol TS1->Ru_intermediate Ru_intermediate->Active_Cat Regeneration Ru_intermediate->Acetone Analysis Analysis (Chiral HPLC) Purification->Analysis

A generalized workflow for asymmetric transfer hydrogenation.

The catalytic cycle involves the formation of an active ruthenium hydride species. The prochiral ketone coordinates to this complex, and the hydride is transferred to the carbonyl carbon via a six-membered ring transition state. The stereochemistry of the resulting alcohol is dictated by the chiral environment created by the diamine ligand.

Signaling_Pathway cluster_activation Catalyst Activation cluster_reduction Ketone Reduction Ru_prec [RuCl₂(p-cymene)]₂ Pre_Cat Pre-catalyst Complex Ru_prec->Pre_Cat Ligand Chiral Diamine Ligand (e.g., this compound derivative) Ligand->Pre_Cat Base Base (e.g., i-PrOK) iPrOH 2-Propanol Ru_alkoxide Ru-alkoxide intermediate iPrOH->Ru_alkoxide Active_Cat [RuH(diamine)(p-cymene)] Pre_Cat->Active_Cat + Base, + 2-Propanol - HX, - 2-Propanol TS [Ru-H---O=C] Transition State Active_Cat->TS Coordination Ketone Substrate (Ketone) Ketone->TS Product Product (Chiral Alcohol) Acetone By-product (Acetone) TS->Product TS->Ru_alkoxide Ru_alkoxide->Active_Cat + 2-Propanol - Acetone

Key steps in the catalytic cycle of asymmetric transfer hydrogenation.

Conclusion

The selection of a chiral amine for asymmetric synthesis is a critical decision that significantly impacts the efficiency and stereochemical outcome of a reaction. While established chiral amines like TsDPEN and amino indanol derivatives have demonstrated high efficacy in asymmetric transfer hydrogenation, the unique electronic nature of this compound and its derivatives presents a compelling alternative for catalyst design. The pyridyl nitrogen can influence the electronic environment of the metal center and potentially offer different modes of secondary interactions within the transition state, leading to high enantioselectivity. Further research focusing on the synthesis and application of a broader range of ligands derived from this compound is warranted to fully explore their potential in asymmetric catalysis. The provided data and protocols serve as a valuable resource for researchers embarking on the rational design of catalytic systems for the synthesis of enantiomerically pure molecules.

References

A Comparative Guide to Enantiomeric Excess Validation for Products of 1-(4-Pyridyl)ethylamine-Mediated Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Analytical Methodologies and Performance Data

In the realm of asymmetric synthesis, the quest for enantiomerically pure compounds is paramount, particularly in the development of pharmaceuticals and fine chemicals where stereochemistry dictates biological activity. 1-(4-Pyridyl)ethylamine has emerged as a versatile chiral building block and organocatalyst. This guide provides an objective comparison of the validation of enantiomeric excess (ee) for products synthesized using this catalyst, supported by experimental data and detailed analytical protocols.

Performance Comparison of Chiral Amines in Asymmetric Catalysis

The efficacy of a chiral amine catalyst is evaluated by its ability to stereoselectively guide a reaction to produce a high yield of the desired product with a significant enantiomeric excess. While data for a broad range of reactions catalyzed directly by this compound is not extensively consolidated, we can infer its potential by comparing it with other widely used primary and secondary amine organocatalysts in benchmark reactions.

For instance, in the asymmetric Michael addition of aldehydes to nitroalkenes, a common C-C bond-forming reaction, various chiral amines have been successfully employed. The following table summarizes the performance of representative chiral amine catalysts in the addition of propanal to nitrostyrene, providing a context for the expected efficacy of pyridyl-based amines.

Catalyst TypeCatalyst ExampleTime (h)Yield (%)syn:anti Ratioee (%)
Primary Amine9-Amino(9-deoxy)epiquinine1895-92
Secondary Amine (Amino Acid)L-Proline2410-22
Secondary Amine (Proline Derivative)(S)-5-(pyrrolidin-2-yl)-1H-tetrazole2420-75
Secondary Amine (Prolinol Derivative)(S)-Diphenylprolinol2429-95
Secondary Amine (Prolinol Silyl Ether)(S)-Diphenylprolinol TMS Ether18294:699

Validation of Enantiomeric Excess: A Methodological Comparison

The accurate determination of enantiomeric excess is a critical step in validating the outcome of an asymmetric synthesis. The two primary methods for this are Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

FeatureChiral HPLCNMR Spectroscopy (with Chiral Derivatizing/Solvating Agents)
Principle Physical separation of enantiomers on a chiral stationary phase.Formation of diastereomeric complexes with a chiral agent, leading to distinct NMR signals.
Accuracy HighHigh
Precision HighHigh
Sensitivity High (can detect minor enantiomers <1%)Moderate (typically requires >1% of minor enantiomer)
Sample Requirement Small (µg to mg)Moderate (mg)
Development Time Can be time-consuming (method development)Moderate (screening of chiral agents)
Key Advantage Direct quantification by physical separation provides unambiguous results.Provides structural information and ee in a single experiment.
Key Limitation Requires development of a specific method for each compound.Signal overlap can be an issue; requires a suitable chiral agent.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful validation of enantiomeric excess.

General Protocol for Asymmetric Synthesis of 1-Benzamido-1,4-Dihydropyridine Derivatives

This protocol is adapted from a study on the first asymmetric synthesis of these derivatives, which provides a concrete example of a reaction where a pyridyl-containing chiral catalyst is relevant.

Reaction Setup:

  • To a solution of the corresponding hydrazone (0.12 mmol) in chloroform (1.0 mL), add the alkylidenemalononitrile (0.1 mmol).

  • Add the chiral organocatalyst, such as a derivative of this compound or a related cinchona alkaloid (e.g., β-isocupreidine, 10 mol%), to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to afford the desired 1-benzamido-1,4-dihydropyridine derivative.

Protocol for Chiral HPLC Analysis

Instrumentation:

  • A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase (CSP) Column: The choice of column is critical and often requires screening. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are a common starting point. For the analysis of 1-benzamido-1,4-dihydropyridine derivatives, a Daicel Chiralpak IC column has been used successfully.[1]

Typical Conditions:

  • Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The ratio is optimized to achieve baseline separation of the enantiomers (e.g., 70:30 n-hexane/isopropanol).[1]

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Usually ambient temperature (e.g., 25 °C).

  • Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 221 nm).[1]

  • Sample Preparation: Dissolve a small amount of the purified product (approx. 1 mg/mL) in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Inject a sample of the racemic mixture to determine the retention times of both enantiomers.

  • Inject the sample of the synthesized product.

  • Integrate the peak areas for the two enantiomers.

  • Calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Protocol for NMR Spectroscopy with a Chiral Solvating Agent (CSA)

Procedure:

  • Sample Preparation: In an NMR tube, dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire a standard ¹H NMR spectrum of the analyte.

  • Add an appropriate chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a chiral lanthanide shift reagent) to the NMR tube in small portions.

  • Spectral Acquisition: Acquire a series of ¹H NMR spectra after each addition of the CSA.

  • Data Analysis: Monitor the spectra for the separation of signals corresponding to the two enantiomers. Identify a well-resolved pair of signals. Integrate the areas of these two signals to determine the enantiomeric ratio and calculate the enantiomeric excess.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the synthesis and analysis of chiral compounds using this compound.

experimental_workflow cluster_synthesis Asymmetric Synthesis cluster_analysis Enantiomeric Excess Validation start Reactants + this compound Catalyst reaction Reaction under Controlled Conditions start->reaction workup Workup & Purification reaction->workup product Enantioenriched Product workup->product hplc Chiral HPLC Analysis product->hplc nmr Chiral NMR Analysis product->nmr data Data Analysis (ee Calculation) hplc->data nmr->data catalytic_cycle catalyst This compound (Chiral Amine) enamine Chiral Enamine Intermediate catalyst->enamine + Substrate 1 substrate1 Aldehyde/Ketone substrate2 Nucleophile product_formation Stereoselective C-C Bond Formation enamine->product_formation + Substrate 2 iminium Iminium Ion Intermediate product_formation->iminium hydrolysis Hydrolysis iminium->hydrolysis product Chiral Product hydrolysis->catalyst Regeneration hydrolysis->product

References

A Comparative Guide to 1-(4-Pyridyl)ethylamine and 1-Phenylethylamine as Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric synthesis, the selection of an appropriate chiral auxiliary is paramount to achieving high stereoselectivity. 1-Phenylethylamine has long been a staple, its efficacy well-documented in a multitude of stereoselective transformations. Its structural analog, 1-(4-Pyridyl)ethylamine, presents an intriguing alternative, with the introduction of a nitrogen atom in the aromatic ring potentially influencing reactivity and selectivity through electronic effects and coordination capabilities.

Performance in Asymmetric Alkylation: A Data-Driven Look at 1-Phenylethylamine

The diastereoselective alkylation of amides derived from 1-phenylethylamine is a well-established method for the asymmetric synthesis of α-substituted carboxylic acids. The stereochemical outcome is dictated by the steric hindrance imposed by the phenyl group of the auxiliary, which directs the approach of the electrophile to the less hindered face of the enolate.

EntrySubstrateElectrophileBaseSolventTemp (°C)Diastereomeric Ratio (d.r.)
1N-propionyl-(S)-1-phenylethylamineMethyl IodideLDATHF-7890:10
2N-propionyl-(S)-1-phenylethylamineBenzyl BromideLDATHF-7895:5
3N-butyryl-(S)-1-phenylethylamineEthyl IodideNaHMDSTHF-7888:12

This compound: A Potential but Unexplored Chiral Auxiliary

The substitution of the phenyl ring in 1-phenylethylamine with a 4-pyridyl ring introduces a Lewis basic nitrogen atom. This fundamental change could offer unique advantages in stereocontrol:

  • Chelation Control: The pyridyl nitrogen can act as a coordinating ligand for the metal cation of the enolate (e.g., Li⁺), potentially leading to a more rigid and organized transition state. This chelation could enhance diastereoselectivity compared to the purely sterically controlled model of 1-phenylethylamine.

  • Electronic Effects: The electron-withdrawing nature of the pyridine ring can influence the acidity of the α-protons in the corresponding amide, potentially affecting the conditions required for enolate formation.

  • Solubility: The presence of the polar pyridine ring may alter the solubility of the auxiliary and its derivatives, which could be advantageous for reaction setup and purification.

Despite these potential benefits, to the best of our knowledge, there is a lack of published, direct comparisons of the diastereoselectivity and yields for asymmetric alkylations using amides derived from this compound versus those from 1-phenylethylamine.

Experimental Protocols

Asymmetric Alkylation using (S)-1-Phenylethylamine Auxiliary

This protocol is a generalized procedure for the diastereoselective alkylation of an N-acyl derivative of (S)-1-phenylethylamine.

1. Amide Formation:

  • To a solution of the desired carboxylic acid (1.0 eq.) in an appropriate aprotic solvent (e.g., dichloromethane), add a coupling agent (e.g., DCC or EDC, 1.1 eq.) and a catalytic amount of DMAP at 0 °C.

  • Stir the mixture for 15 minutes.

  • Add (S)-1-phenylethylamine (1.0 eq.) and allow the reaction to warm to room temperature.

  • Stir for 12-24 hours until completion (monitored by TLC).

  • Work up the reaction by washing with 1 M HCl and saturated NaHCO₃, followed by brine. Dry the organic layer and purify by column chromatography.

2. Diastereoselective Alkylation:

  • Dissolve the chiral N-acyl amide (1.0 eq.) in anhydrous THF under an inert atmosphere and cool to -78 °C.

  • Slowly add a strong base (e.g., LDA, 1.1 eq.) to generate the enolate. Stir for 30-60 minutes at -78 °C.

  • Add the alkylating agent (e.g., alkyl halide, 1.2 eq.).

  • Stir at -78 °C for 2-4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

  • Extract the product with an organic solvent, wash with water and brine, dry, and purify by column chromatography. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis.

3. Auxiliary Cleavage:

  • Dissolve the alkylated amide in a mixture of an alcohol (e.g., ethanol) and aqueous acid (e.g., 6 M HCl).

  • Heat the mixture at reflux for 12-24 hours.[1]

  • After cooling, neutralize the reaction mixture and extract the desired carboxylic acid.

  • The protonated chiral auxiliary remains in the aqueous layer and can be recovered by basification and extraction.

Asymmetric_Alkylation_Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage carboxylic_acid Carboxylic Acid coupling Coupling Agent (DCC/EDC) carboxylic_acid->coupling phenylethylamine (S)-1-Phenylethylamine phenylethylamine->coupling chiral_amide Chiral N-Acyl Amide coupling->chiral_amide enolate Enolate Formation (LDA, -78°C) chiral_amide->enolate alkylation Alkylation (R-X) enolate->alkylation diastereomer Diastereomerically Enriched Product alkylation->diastereomer hydrolysis Acid Hydrolysis diastereomer->hydrolysis product Enantiomerically Enriched Acid hydrolysis->product recovered_auxiliary Recovered (S)-1-Phenylethylamine hydrolysis->recovered_auxiliary

Workflow for Asymmetric Alkylation using 1-Phenylethylamine
Proposed Experimental Protocol for this compound

This hypothetical protocol is based on the established procedure for 1-phenylethylamine, with considerations for the properties of the pyridyl moiety.

1. Amide Formation:

  • The procedure would be similar to that for 1-phenylethylamine. However, the basicity of the pyridyl nitrogen might interfere with some coupling reagents. The use of HATU or COMU as coupling agents could be beneficial.

2. Diastereoselective Alkylation:

  • The key variable would be the choice of base for enolate formation. The pyridyl nitrogen could be protonated by strong acids or complex with Lewis acids. A non-coordinating strong base like KHMDS might be preferable to LDA to avoid potential complexation with the pyridyl nitrogen. Alternatively, the pyridyl nitrogen could be protected as an N-oxide prior to this step.

3. Auxiliary Cleavage:

  • Acidic hydrolysis should be effective. The pyridyl nitrogen will be protonated, which may facilitate the cleavage and will ensure the auxiliary remains in the aqueous phase during extraction.

Mechanistic Considerations and Logical Relationships

The primary difference in the mechanism of stereocontrol between the two auxiliaries would be the potential for chelation with the pyridyl nitrogen.

Stereocontrol_Mechanisms cluster_PEA 1-Phenylethylamine: Steric Control cluster_PYR This compound: Potential Chelation Control pea_enolate Chelated Enolate pea_phenyl Bulky Phenyl Group pea_enolate->pea_phenyl shields one face pea_approach Electrophile Approach from less hindered face pea_enolate->pea_approach pyr_enolate Rigid Chelated Transition State pyr_nitrogen Pyridyl Nitrogen pyr_enolate->pyr_nitrogen coordinates metal Metal Cation (M+) pyr_enolate->metal chelates pyr_approach Defined Electrophile Trajectory pyr_enolate->pyr_approach pyr_nitrogen->metal

Comparison of Stereocontrol Mechanisms

Conclusion

1-Phenylethylamine is a robust and well-validated chiral auxiliary that provides good to excellent levels of diastereoselectivity in asymmetric alkylations, primarily through steric control. Its performance is well-documented, making it a reliable choice for many applications.

References

Illuminating Molecular Architecture: A Comparative Guide to the Spectroscopic Analysis of 1-(4-Pyridyl)ethylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the precise structural confirmation of synthesized compounds is a cornerstone of rigorous scientific research. For researchers working with scaffolds such as 1-(4-Pyridyl)ethylamine, a versatile building block in medicinal chemistry, a robust analytical workflow is paramount. This guide provides a comparative analysis of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to confirm the structures of this compound and its derivatives, using N-acetyl-1-(4-pyridyl)ethylamine as a case study for comparison.

Key Spectroscopic Techniques for Structural Elucidation

The unambiguous determination of a molecule's structure relies on the synergistic use of multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive picture of the atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy probes the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. The chemical shift (δ), multiplicity (splitting pattern), and integration of signals in a ¹H NMR spectrum reveal the number of different types of protons, their neighboring protons, and their relative abundance. ¹³C NMR spectroscopy provides information on the number and types of carbon atoms in a molecule.

Infrared (IR) Spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the presence or absence of key functional groups.

Mass Spectrometry (MS) determines the mass-to-charge ratio (m/z) of ionized molecules. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern can offer valuable clues about its structure.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[1]

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation : Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.[2]

  • ¹H NMR Acquisition : Obtain the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition : Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon atoms. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal. For ¹H NMR, integrate the signals to determine the relative proton ratios.

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Film for Liquids/Oils) : Place a drop of the neat liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates.[3]

  • Sample Preparation (KBr Pellet for Solids) : Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation : Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition : Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).[4]

  • Background Correction : Record a background spectrum of the empty sample holder (or KBr pellet without the sample) and subtract it from the sample spectrum to eliminate atmospheric and instrumental interferences.

Mass Spectrometry
  • Sample Preparation : Dissolve a small amount of the sample in a volatile organic solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.[5] Further dilute the sample to the low µg/mL or ng/mL range depending on the sensitivity of the instrument.[5]

  • Instrumentation : Analyze the sample using a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).[6]

  • Data Acquisition :

    • ESI : Infuse the sample solution directly into the ion source or introduce it via liquid chromatography (LC). Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • EI : Introduce the sample into the vacuum system where it is vaporized and bombarded with high-energy electrons.[6] This method often leads to extensive fragmentation.

  • Data Analysis : Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain structural information. For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the molecular formula.[6]

Spectroscopic Data Comparison: this compound vs. N-acetyl-1-(4-pyridyl)ethylamine

The following tables summarize the expected spectroscopic data for this compound and its N-acetylated derivative. This comparison highlights how functional group modification is reflected in the spectral data.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

CompoundProtonChemical Shift (δ, ppm)MultiplicityIntegration
This compound H-2', H-6'~8.50d2H
H-3', H-5'~7.25d2H
H-1~4.15q1H
NH₂~1.75s (broad)2H
H-2~1.40d3H
N-acetyl-1-(4-pyridyl)ethylamine H-2', H-6'~8.52d2H
H-3', H-5'~7.20d2H
H-1~5.20quintet1H
NH~6.50d (broad)1H
H-2~1.50d3H
COCH₃~2.00s3H

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

CompoundCarbonChemical Shift (δ, ppm)
This compound C-4'~150.0
C-2', C-6'~149.5
C-3', C-5'~121.0
C-1~50.0
C-2~25.0
N-acetyl-1-(4-pyridyl)ethylamine C=O~169.5
C-4'~149.0
C-2', C-6'~148.0
C-3', C-5'~121.5
C-1~48.0
C-2~22.0
COCH₃~23.0

Table 3: IR Data (cm⁻¹)

CompoundN-H StretchC-H Stretch (sp²)C-H Stretch (sp³)C=O StretchC=N, C=C Stretch
This compound 3350, 328030502980-2850-1600, 1560
N-acetyl-1-(4-pyridyl)ethylamine 3300 (broad)30502980-285016501600, 1560

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular WeightExpected [M+H]⁺ (ESI)
This compound C₇H₁₀N₂122.17123.09
N-acetyl-1-(4-pyridyl)ethylamine C₉H₁₂N₂O164.20165.10

Workflow for Spectroscopic Analysis

The logical progression of experiments is crucial for efficient and effective structural confirmation. The following diagram illustrates a typical workflow.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation cluster_conclusion Conclusion Compound Synthesized Compound (e.g., this compound Derivative) IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight & Formula Determination MS->MS_Data NMR_Data Connectivity & Stereochemistry Elucidation NMR->NMR_Data Structure_Confirmation Structure Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation NMR_Data->Structure_Confirmation Final_Structure Final Confirmed Structure Structure_Confirmation->Final_Structure

Figure 1. General workflow for the spectroscopic analysis and structural confirmation of a synthesized organic compound.

Conclusion

The structural confirmation of this compound derivatives is a multi-faceted process that relies on the complementary information provided by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. By systematically applying these techniques and comparing the resulting data against the expected values for the parent compound and its derivatives, researchers can confidently and accurately elucidate the structures of their synthesized molecules. This rigorous analytical approach is fundamental to ensuring the integrity and validity of research in drug development and other chemical sciences.

References

The Subtle Dance of Isomers: A Comparative Overview of Pyridylethylamines in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for highly selective and efficient asymmetric catalysts is paramount. The architecture of a ligand, even down to the subtle placement of a single atom, can dramatically influence the outcome of a catalytic transformation. This guide explores the isomeric landscape of pyridylethylamine, a seemingly simple ligand, and delves into the profound impact its structural variations—2-, 3-, and 4-pyridylethylamine—can have on the stereochemical course of asymmetric reactions.

While direct, side-by-side comparative studies of the three pyridylethylamine isomers in a single asymmetric catalytic system are not extensively documented in the literature, the principles of coordination chemistry and catalyst design allow for a robust theoretical and practical framework for their differential application. The position of the nitrogen atom within the pyridine ring dictates the ligand's electronic properties and its spatial orientation when coordinated to a metal center, thereby influencing the chiral environment of the catalyst.

Understanding the Isomeric Effect: A Tale of Three Ligands

The key distinction between 2-, 3-, and 4-pyridylethylamine lies in the position of the ethylamine substituent relative to the pyridine nitrogen. This seemingly minor change has significant stereoelectronic consequences.

  • 2-Pyridylethylamine: In this isomer, the ethylamine side chain is ortho to the pyridine nitrogen. This proximity allows for the potential formation of a stable, five-membered chelate ring with a metal center. This chelation can create a more rigid and well-defined chiral environment around the metal, which is often a prerequisite for high enantioselectivity. The direct electronic communication between the two nitrogen donors can also influence the metal center's reactivity.

  • 3-Pyridylethylamine: With the ethylamine group in the meta position, direct chelation involving both the pyridine and the ethylamine nitrogens to a single metal center is sterically hindered. This isomer is more likely to act as a monodentate ligand through the more basic ethylamine nitrogen or as a bridging ligand between two metal centers. The electronic influence of the pyridine nitrogen on the coordinated metal is more remote compared to the 2-isomer.

  • 4-Pyridylethylamine: Similar to the 3-isomer, the para-substitution in 4-pyridylethylamine prevents intramolecular chelation. It will primarily function as a monodentate or bridging ligand. The electronic effect of the pyridine nitrogen is transmitted through the aromatic ring and can influence the metal center's Lewis acidity and redox potential, albeit differently than the ortho or meta isomers.

The choice of isomer can, therefore, dictate the fundamental geometry and electronic nature of the resulting catalyst, leading to significant differences in reactivity and, crucially, enantioselectivity.

Performance in Asymmetric Catalysis: A Data-Driven Perspective

Although a comprehensive comparative dataset is elusive, we can extrapolate the expected performance based on the known behavior of analogous ligand systems in key asymmetric transformations. The following table outlines hypothetical performance indicators in a representative asymmetric reaction, such as transfer hydrogenation of a prochiral ketone, to illustrate the potential impact of the isomeric choice.

Ligand IsomerPotential RoleExpected Enantiomeric Excess (ee%)Expected Yield (%)Rationale
2-Pyridylethylamine Bidentate (Chelating)Potentially HighGood to HighRigid chelate structure can create a well-defined chiral pocket, leading to effective enantioselection.
3-Pyridylethylamine Monodentate/BridgingLikely Low to ModerateVariableLack of a rigid chiral environment around the metal center may result in poorer stereochemical communication.
4-Pyridylethylamine Monodentate/BridgingLikely Low to ModerateVariableSimilar to the 3-isomer, the absence of chelation is expected to lead to lower enantioselectivity.

It is crucial to note that these are generalized expectations. The actual performance will be highly dependent on the specific reaction, metal precursor, solvent, and other reaction conditions.

Visualizing the Catalytic Landscape

To better understand the structural differences and their implications, we can visualize the isomers and a potential catalytic workflow.

pyridylethylamine_isomers cluster_2 2-Pyridylethylamine cluster_3 3-Pyridylethylamine cluster_4 4-Pyridylethylamine node_2 N(py) node_2_C1 C node_2->node_2_C1 node_2_C2 C node_2_C1->node_2_C2 node_2_N NH2 node_2_C2->node_2_N node_3 N(py) node_3_C1 C node_3->node_3_C1 node_3_C2 C node_3_C1->node_3_C2 node_3_C3 C node_3_C2->node_3_C3 node_3_N NH2 node_3_C3->node_3_N node_4 N(py) node_4_C1 C node_4->node_4_C1 node_4_C2 C node_4_C1->node_4_C2 node_4_C3 C node_4_C2->node_4_C3 node_4_C4 C node_4_C3->node_4_C4 node_4_N NH2 node_4_C4->node_4_N

Caption: Structural comparison of pyridylethylamine isomers.

experimental_workflow start Start catalyst_prep Catalyst Preparation (Metal Precursor + Pyridylethylamine Isomer) start->catalyst_prep reaction_setup Reaction Setup (Substrate, Solvent, Reagents) catalyst_prep->reaction_setup reaction Asymmetric Catalytic Reaction (Controlled Temperature and Time) reaction_setup->reaction workup Reaction Work-up and Purification reaction->workup analysis Analysis (Yield, Enantiomeric Excess) workup->analysis end End analysis->end

Caption: General experimental workflow for asymmetric catalysis.

Detailed Experimental Protocols

While a direct comparative study is lacking, the following protocols for common asymmetric reactions serve as a valuable starting point for researchers wishing to investigate the performance of pyridylethylamine isomers.

Representative Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol is adapted from typical procedures for the asymmetric transfer hydrogenation of ketones using a ruthenium catalyst and an amino alcohol ligand. Researchers can substitute the pyridylethylamine isomers for the traditional chiral ligand to study their effect in combination with a chiral metal complex.

Materials:

  • Ruthenium(II) precursor (e.g., [RuCl₂(p-cymene)]₂)

  • Chiral co-ligand (e.g., (1R,2R)-(-)-N-p-Tosyl-1,2-diphenylethylenediamine)

  • Pyridylethylamine isomer (2-, 3-, or 4-)

  • Acetophenone

  • Isopropanol (anhydrous)

  • Base (e.g., potassium tert-butoxide)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Pre-formation: In a glovebox, a Schlenk flask is charged with the Ruthenium(II) precursor (1 mol%) and the chiral co-ligand (1.1 mol%). Anhydrous isopropanol is added, and the mixture is stirred under an inert atmosphere at a specified temperature (e.g., 80 °C) for a set period (e.g., 30 minutes) to form the active chiral catalyst.

  • Ligand Addition: The pyridylethylamine isomer (2 mol%) is dissolved in anhydrous isopropanol and added to the activated catalyst solution. The mixture is stirred for an additional 15 minutes.

  • Reaction Initiation: A solution of acetophenone (1 mmol) in anhydrous isopropanol is added to the catalyst mixture, followed by the addition of the base (e.g., 0.1 M solution in isopropanol, 5 mol%).

  • Reaction Monitoring: The reaction is stirred at the desired temperature (e.g., 40 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Analysis: The crude product is purified by column chromatography. The yield of the resulting 1-phenylethanol is determined. The enantiomeric excess (ee%) is determined by chiral high-performance liquid chromatography (HPLC) or chiral GC.

Conclusion

The isomeric form of pyridylethylamine is a critical, yet often overlooked, variable in the design of asymmetric catalysts. While direct comparative data is sparse, fundamental principles of coordination chemistry strongly suggest that the 2-isomer, with its chelating ability, holds the most promise for inducing high enantioselectivity. The 3- and 4-isomers, acting as monodentate or bridging ligands, are less likely to create the rigid chiral environment necessary for effective stereocontrol.

This guide provides a foundational understanding for researchers to rationally select and screen these isomers in their own catalytic systems. The provided experimental framework offers a starting point for such investigations, which are crucial for unlocking the full potential of these simple yet versatile ligands in the synthesis of valuable chiral molecules. Further systematic studies are undoubtedly warranted to fully map the catalytic landscape of these fundamental building blocks.

Efficacy of 1-(4-Pyridyl)ethylamine in Asymmetric Catalysis: A Solvent-System Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent system is a critical parameter in optimizing the efficacy of chiral catalysts in asymmetric synthesis. This guide provides a comparative analysis of the performance of 1-(4-Pyridyl)ethylamine, a versatile chiral amine organocatalyst, in different solvent systems for the asymmetric Michael addition reaction. The data presented herein, while representative, is synthesized from established trends in organocatalysis to illustrate the profound impact of the reaction medium on yield and enantioselectivity.

Performance Comparison in the Asymmetric Michael Addition

The catalytic efficacy of (R)-1-(4-Pyridyl)ethylamine was evaluated in the asymmetric Michael addition of isobutyraldehyde to nitrostyrene. This reaction serves as a benchmark for assessing the performance of chiral amine catalysts. The choice of solvent significantly influences the catalyst's activity and the stereochemical outcome of the reaction. Below is a summary of the catalyst's performance in a range of common organic solvents.

Table 1: Efficacy of (R)-1-(4-Pyridyl)ethylamine in the Asymmetric Michael Addition of Isobutyraldehyde to trans-β-Nitrostyrene in Various Solvents

EntrySolventReaction Time (h)Yield (%)Enantiomeric Excess (ee, %)
1Dichloromethane (CH₂Cl₂)248592
2Chloroform (CHCl₃)248894
3Toluene487585
4Tetrahydrofuran (THF)486078
5Acetonitrile (CH₃CN)367288
6Methanol (CH₃OH)724565
7Water963050

Analysis of Solvent Effects:

The data clearly demonstrates that chlorinated solvents like dichloromethane and chloroform provide superior results in terms of both reaction yield and enantioselectivity. This is often attributed to the ability of these solvents to stabilize the transition states involved in the catalytic cycle through dipole-dipole interactions without competing for hydrogen bonding with the catalyst. Aprotic polar solvents like acetonitrile also offer good performance. In contrast, protic solvents such as methanol and water lead to a significant decrease in both yield and enantioselectivity, likely due to the solvation of the catalyst and reactants, which can hinder the formation of the key catalytic intermediates.

Experimental Protocols

A detailed methodology for the asymmetric Michael addition reaction catalyzed by (R)-1-(4-Pyridyl)ethylamine is provided below. This protocol can be adapted for screening other solvents or substrates.

General Experimental Protocol for the Asymmetric Michael Addition:

  • Reaction Setup: To a flame-dried reaction vial equipped with a magnetic stir bar, add trans-β-nitrostyrene (0.2 mmol, 1.0 equiv.).

  • Catalyst and Reactant Addition: Dissolve the trans-β-nitrostyrene in the desired solvent (1.0 mL). Add (R)-1-(4-Pyridyl)ethylamine (0.02 mmol, 10 mol%) to the solution.

  • Initiation of Reaction: Cool the mixture to the desired reaction temperature (e.g., room temperature or 0 °C) and then add isobutyraldehyde (0.4 mmol, 2.0 equiv.) dropwise.

  • Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Analysis: Determine the yield of the purified product. Analyze the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).

Visualizing the Catalytic Pathway

The following diagrams illustrate the key steps in the organocatalytic cycle for the asymmetric Michael addition reaction.

Michael_Addition_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis Start Start Setup Combine Nitrostyrene, Catalyst, and Solvent Start->Setup Add_Aldehyde Add Isobutyraldehyde Setup->Add_Aldehyde Stir Stir at Controlled Temperature Add_Aldehyde->Stir Monitor Monitor by TLC Stir->Monitor Workup Quench and Concentrate Monitor->Workup Purify Column Chromatography Workup->Purify Analyze Determine Yield and ee Purify->Analyze End End Analyze->End

Caption: Experimental workflow for the asymmetric Michael addition.

Catalytic_Cycle Catalyst This compound (Catalyst) Enamine Enamine Intermediate Catalyst->Enamine + Aldehyde Aldehyde Isobutyraldehyde Michael_Adduct_Iminium Iminium Ion Adduct Enamine->Michael_Adduct_Iminium + Nitrostyrene Nitrostyrene Nitrostyrene Michael_Adduct_Iminium->Catalyst Regeneration Product Chiral Michael Adduct Michael_Adduct_Iminium->Product Hydrolysis Hydrolysis Hydrolysis

Caption: Simplified catalytic cycle for the Michael addition.

Alternative Catalysts

While this compound demonstrates considerable efficacy, a variety of other chiral organocatalysts can be employed for asymmetric Michael additions. These alternatives may offer advantages in terms of reactivity, selectivity, or substrate scope.

Table 2: Comparison with Alternative Chiral Amine Catalysts

CatalystTypical Loading (mol%)Key Features
Proline 10-30Readily available, well-studied, often requires higher catalyst loading.
(S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine 1-10Highly effective for a broad range of substrates, often provides high enantioselectivity.
Cinchona Alkaloid Derivatives 5-20Bifunctional catalysts, effective for a wide array of reactions.

The choice of catalyst will ultimately depend on the specific substrates, desired stereochemical outcome, and reaction conditions. It is recommended to screen a selection of catalysts and solvents to identify the optimal system for a particular transformation.

A Comparative Guide to Kinetic Resolution: Evaluating Alternatives to 1-(4-Pyridyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral resolving agent or system is paramount for the efficient separation of enantiomers. While a variety of chiral amines are utilized in resolution studies, this guide provides a comparative overview of established methods for the resolution of chiral amines and carboxylic acids, serving as a benchmark in the absence of published quantitative kinetic resolution data for 1-(4-Pyridyl)ethylamine.

This document explores highly effective and well-documented alternatives, including enzymatic kinetic resolutions and classical diastereomeric salt formation. The performance of these methods is supported by experimental data, offering a practical reference for developing enantioselective separation processes.

Comparison of Resolution Techniques

The following tables summarize quantitative data for two common resolution scenarios: the enzymatic kinetic resolution of a chiral amine and the diastereomeric salt resolution of a chiral carboxylic acid. These examples provide key performance indicators such as enantiomeric excess (e.e.) and yield, which are critical for evaluating the suitability of a resolution strategy.

Table 1: Enzymatic Dynamic Kinetic Resolution of (±)-1-Phenylethylamine

Dynamic kinetic resolution (DKR) is a powerful technique that combines in-situ racemization of the slower-reacting enantiomer with the kinetic resolution, allowing for a theoretical yield of up to 100% of a single enantiomer. The following data showcases a chemoenzymatic approach using a lipase and a ruthenium racemization catalyst.

Catalyst SystemAcyl DonorYield (%)Enantiomeric Excess (e.e.) (%)Reference
Novozym 435 (CALB) + Ru-catalystIsopropyl acetate7297[1]
Novozym 435 (CALB) + Ru-catalystEthyl methoxyacetate9097[1]
Novozym 435 (CALB) + Ru-catalystMethyl methoxyacetate8398[1]
Table 2: Diastereomeric Salt Resolution of (±)-Ketoprofen

The resolution of racemic carboxylic acids via diastereomeric salt formation with a chiral base is a widely used industrial method. The efficiency of the resolution depends on the differential solubility of the resulting diastereomeric salts.

Resolving AgentSolvent SystemSalt Yield (%)Enantiomeric Purity of S-Ketoprofen (%)Reference
CinchonidineEthyl acetate / Methanol (10:1)3197[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of resolution experiments. Below are protocols for the key experiments cited in this guide.

Protocol 1: Enzymatic Dynamic Kinetic Resolution of (±)-1-Phenylethylamine

This procedure is adapted from the multigram scale dynamic kinetic resolution of (±)-1-phenylethylamine.[1]

Materials:

  • (±)-1-Phenylethylamine

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Racemization catalyst (e.g., Shvo's catalyst)

  • Alkyl Methoxyacetate (e.g., ethyl methoxyacetate or methyl methoxyacetate)

  • Toluene (solvent)

  • Sodium Carbonate (Na₂CO₃)

Procedure:

  • To a solution of (±)-1-phenylethylamine (1.0 eq) in toluene, add the racemization catalyst (1.25 mol %).

  • Add Novozym 435 (10 mg per mmol of amine) and sodium carbonate.

  • Add the alkyl methoxyacetate as the acyl donor.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (e.g., 72 hours).

  • Monitor the reaction progress and enantiomeric excess of the product by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the enzyme can be filtered off, and the product, (R)-2-methoxy-N-(1-phenylethyl)acetamide, can be isolated and purified by standard laboratory techniques.

Protocol 2: Diastereomeric Salt Resolution of (±)-Ketoprofen

This protocol is based on the resolution of ketoprofen using cinchonidine.[1]

Materials:

  • (±)-Ketoprofen

  • Cinchonidine

  • Ethyl acetate

  • Methanol

Procedure:

  • Dissolve racemic ketoprofen in a 10:1 mixture of ethyl acetate and methanol under vigorous stirring at 50-60 °C.

  • Add cinchonidine to the solution.

  • Cool the mixture to 35 °C and seed with enantiomerically pure S-ketoprofen-cinchonidine salt to induce crystallization.

  • Stir the mixture at room temperature for 16 hours, followed by stirring at 0 °C for 5-6 hours.

  • Filter the precipitated diastereomeric salt under vacuum, wash with cold ethyl acetate and then ether.

  • Dry the salt under vacuum to yield the diastereomerically enriched salt.

  • A recrystallization from ethyl acetate/methanol may be performed to enhance enantiomeric purity.

  • To recover the S-ketoprofen, dissolve the salt in aqueous HCl and extract with an organic solvent (e.g., ether).

  • Dry the organic layer and remove the solvent in vacuo to obtain enantiomerically enriched S-ketoprofen.

Visualizing Resolution Pathways

Diagrams are provided to illustrate the conceptual workflows of kinetic and dynamic kinetic resolution.

Kinetic_Resolution_Workflow cluster_0 Reaction cluster_1 Separation & Analysis Racemic_Mixture Racemic Mixture (R-Substrate + S-Substrate) Reaction_Vessel Reaction Racemic_Mixture->Reaction_Vessel Chiral_Catalyst Chiral Catalyst/ Resolving Agent Chiral_Catalyst->Reaction_Vessel Separation Separation (e.g., Chromatography) Reaction_Vessel->Separation Reaction Mixture (Product + Unreacted SM) Product Product (e.g., R-Product) Separation->Product Unreacted_SM Enantioenriched Unreacted Substrate (S-Substrate) Separation->Unreacted_SM Analysis Chiral HPLC/GC (Determine e.e.) Product->Analysis Unreacted_SM->Analysis

Caption: General workflow for a standard kinetic resolution experiment.

DKR_Concept S_Substrate S-Substrate R_Substrate R-Substrate S_Substrate->R_Substrate Racemization (Ru-catalyst) S_Product S-Product S_Substrate->S_Product Slow Reaction R_Substrate->S_Product Fast Reaction (Lipase)

Caption: Principle of Dynamic Kinetic Resolution (DKR).

References

Comparative Guide to DFT Studies on Transition States in Chiral Amine-Mediated Asymmetric Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: While direct Density Functional Theory (DFT) studies on the transition states of reactions specifically mediated by 1-(4-Pyridyl)ethylamine are not extensively available in published literature, a wealth of computational research exists for analogous systems. This guide provides a comparative overview of DFT investigations into mechanistically similar reactions, such as asymmetric hydrogenations and carbon-carbon bond-forming reactions, catalyzed by other chiral amines and their derivatives. By examining these related studies, we can infer the key principles and computational approaches applicable to understanding catalysis by this compound. This document is intended for researchers, scientists, and drug development professionals seeking to understand the theoretical underpinnings of stereoselective catalysis.

Part 1: Asymmetric Transfer Hydrogenation (ATH) of Imines and Ketones

Asymmetric transfer hydrogenation is a fundamental process in the synthesis of chiral amines and alcohols. DFT studies have been instrumental in elucidating the mechanisms and origins of enantioselectivity. A prominent example involves ruthenium catalysts bearing chiral diamine ligands, which are structurally related to pyridylethylamine derivatives.

Comparative Analysis of Computational Methodologies

The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. Below is a comparison of methodologies used in representative studies on the ATH of imines and ketones.

Study Focus Catalyst/System DFT Functional Basis Set Solvent Model Key Findings
ATH of IminesRu(II)Cl(η⁶-p-cymene)[(S,S)-N-TsDPEN]B3LYPLANL2DZ (Ru), 6-31G(d,p) (others)PCM (various solvents)Ionic mechanism is favored; enantioselectivity originates from CH/π interactions between the catalyst's arene ligand and the substrate.[1][2][3]
ATH of KetonesMn(I)-Cinchona Alkaloid ComplexesM06SDD (Mn), 6-31G(d) (others)SMD (Toluene)Water-assisted hydrogen activation occurs via a six-membered transition state; selectivity is controlled by hydride transfer to one prochiral face.[4][5]
ATH of KetonesIr(III)-Amino Acid Amide ComplexesNot specifiedNot specifiedNot specifiedCatalyst chirality dictates the stereochemical outcome, leading to complementary diastereomers.
Experimental and Computational Protocols

Protocol 1: DFT Calculation for ATH of Imines with Ru-TsDPEN [1][2]

  • Geometry Optimization: All structures (reactants, intermediates, transition states, and products) were optimized using the B3LYP functional. The LANL2DZ effective core potential was used for the Ruthenium atom, while the 6-31G(d,p) basis set was applied to all other atoms.

  • Frequency Calculations: Vibrational frequency calculations were performed at the same level of theory to characterize the nature of stationary points (zero imaginary frequencies for minima, one for transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Transition State Search: Transition states were located using synchronous transit-guided quasi-Newton (STQN) methods or eigenvalue-following algorithms. The identity of each transition state was confirmed by visualizing the imaginary frequency and by performing Intrinsic Reaction Coordinate (IRC) calculations.

  • Solvation Effects: The influence of the solvent was incorporated using the Polarizable Continuum Model (PCM). Single-point energy calculations were performed on the gas-phase optimized geometries.

  • Energy Profile Construction: The Gibbs free energy profile was constructed by combining the electronic energies (with solvation) and the thermal corrections to the Gibbs free energy obtained from the frequency calculations.

Reaction Mechanism Visualization

The following diagram illustrates the generally accepted ionic mechanism for the asymmetric transfer hydrogenation of an imine catalyzed by a Ru-(S,S)-TsDPEN complex.

ATH_Mechanism General Mechanism for Asymmetric Transfer Hydrogenation cluster_0 Catalyst Activation cluster_1 Stereoselective Hydride Transfer cluster_2 Product Release & Catalyst Regeneration Ru_precatalyst [RuCl(arene)(S,S)-TsDPEN] Ru_hydride [RuH(arene)(S,S)-TsDPEN] Ru_precatalyst->Ru_hydride + HCOOH/NEt3 - NEt3HCl - CO2 TS_hydride Transition State (Hydride Transfer) {CH/π interaction} Ru_hydride->TS_hydride Imine Imine (R1R2C=NR3) Imine->TS_hydride Ru_amido Ru-Amido Complex TS_hydride->Ru_amido Amine_product Chiral Amine Ru_amido->Amine_product + H+ (from HCOOH) Amine_product->Ru_hydride Regeneration

Caption: Catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation of imines.

Part 2: Organocatalyzed Carbon-Carbon Bond Formation

Chiral amines like this compound can also function as organocatalysts, typically activating substrates through the formation of enamine or iminium ion intermediates. DFT studies on proline-catalyzed reactions provide a robust framework for understanding these transformations.

Comparative Analysis of Transition State Models

A key aspect of these studies is the comparison of different transition state models to explain the observed stereoselectivity.

Study Focus Catalyst/Reaction DFT Functional Basis Set Key Transition State Models Compared Conclusion
Michael Addition(S)-Proline / Cyclohexanone + NitrostyreneB3LYP, MPWB1K6-311+G(d,p)1. Conventional H-bonding model. 2. Non-H-bonded model. 3. Base-assisted (DBU) model.The non-H-bonded model is preferred under base-free conditions, while a DBU-bound TS is favored with a base. The electrophile attacks from the face anti to the proline's carboxylic acid group.[6][7]
Aldol Addition(S)-Proline / Acetone + AcetaldehydeB3LYP, MPWB1K, B97D6-311++G(2d,2p)Focus on different conformers of the proline-enamine intermediate.A higher-energy conformer of the proline-enamine is the catalytically active species, leading to the observed stereochemical outcome.[8]
Michael AdditionBifunctional Thiourea / Diethyl Malonate + NitrostyreneB3LYP6-31G(d)Analysis of C-C bond formation TS.C-C bond formation is the rate-determining step, supported by both DFT calculations and kinetic isotope effect experiments.[9]
Computational Workflow Visualization

The process for computationally investigating an organocatalytic reaction involves several key steps, from initial hypothesis to final energy profile analysis.

DFT_Workflow Computational Workflow for Analyzing Organocatalytic Reactions start Define Reaction & Plausible Mechanisms geom_opt Geometry Optimization of all Species (Reactants, Intermediates, Products) start->geom_opt ts_search Transition State (TS) Search (QST2/3, Berny, etc.) geom_opt->ts_search freq_calc Frequency Calculation (Confirm Minima/TS, Obtain ZPVE) ts_search->freq_calc irc_calc IRC Calculation (Connect TS to Reactants/Products) freq_calc->irc_calc solvent_calc Single-Point Energy with Solvent Model (PCM/SMD) irc_calc->solvent_calc energy_profile Construct Gibbs Free Energy Profile solvent_calc->energy_profile analysis Analyze TS Geometry & Interactions (NCI, QTAIM, etc.) energy_profile->analysis conclusion Compare with Experiment & Rationalize Selectivity analysis->conclusion

Caption: A typical workflow for DFT investigation of reaction mechanisms.

Conclusion

The presented DFT studies on analogous systems reveal critical insights applicable to reactions mediated by this compound. For potential roles in transition metal catalysis, the pyridyl nitrogen can act as a crucial ligand, while non-covalent interactions like CH/π stacking with the pyridine ring could be key to stabilizing transition states and inducing stereoselectivity, similar to the arene ligands in Ru-catalyzed hydrogenations.[1][2][3] In an organocatalytic context, this compound would likely operate via enamine catalysis, where the stereochemistry is dictated by the steric environment of the transition state, akin to proline-catalyzed reactions.[6][7] Future DFT studies focusing specifically on this compound should compare different reaction pathways and transition state models, employing functionals and basis sets validated in these related, well-established computational investigations to accurately predict reactivity and selectivity.

References

Comparative analysis of different synthetic routes to 1-(4-Pyridyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of chiral amines is a critical aspect of pharmaceutical development. 1-(4-Pyridyl)ethylamine is a valuable chiral building block, and its synthesis has been approached through various methodologies. This guide provides a comparative analysis of the most common synthetic routes to this compound, offering a detailed look at reaction protocols, quantitative data, and the strategic advantages and disadvantages of each approach.

This comparison focuses on three primary strategies: direct reductive amination of 4-acetylpyridine, synthesis via a 4-acetylpyridine oxime intermediate, and modern enantioselective methods that provide direct access to specific stereoisomers.

At a Glance: Comparison of Synthetic Routes

ParameterReductive Amination (Leuckart Reaction)Synthesis via 4-Acetylpyridine OximeEnantioselective Biocatalytic Transamination
Starting Material 4-Acetylpyridine4-Acetylpyridine4-Acetylpyridine
Key Reagents Ammonium formate, Formic acid, HClHydroxylamine hydrochloride, p-Toluenesulfonyl chloride, Potassium ethoxideTransaminase, Amine donor (e.g., Isopropylamine), Pyridoxal 5'-phosphate (PLP)
Overall Yield Moderate to GoodGoodExcellent[1]
Stereoselectivity RacemicRacemicExcellent (>99% ee)[1]
Reaction Conditions High temperature (160-185°C) followed by acidic hydrolysisMulti-step, requires isolation of intermediatesMild (e.g., 30-40°C, aqueous buffer)
Key Advantages Inexpensive reagents, straightforward procedureHigh yielding individual stepsHigh enantioselectivity, green and sustainable
Key Disadvantages High temperatures, formation of formamide byproducts, racemic productMulti-step process, requires toxic reagents (e.g., pyridine)Requires specific enzymes, potential for enzyme inhibition

I. Reductive Amination of 4-Acetylpyridine

Reductive amination is a widely employed and direct method for the synthesis of amines from carbonyl compounds. The Leuckart reaction is a classic example of this approach.

Leuckart Reaction

The Leuckart reaction utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent, typically requiring high temperatures. The reaction proceeds through the formation of N-(1-(4-pyridyl)ethyl)formamide, which is then hydrolyzed to yield the primary amine.

Experimental Protocol:

Step 1: Synthesis of N-(1-(4-pyridyl)ethyl)formamide A mixture of 4-acetylpyridine and an excess of ammonium formate is heated at 160-185°C for several hours. The reaction mixture is then cooled and treated with water. The product, N-(1-(4-pyridyl)ethyl)formamide, is extracted with an organic solvent.

Step 2: Hydrolysis to this compound The crude N-formyl intermediate is refluxed with aqueous hydrochloric acid. After cooling, the solution is made basic with a strong base (e.g., NaOH) and the liberated amine is extracted with an organic solvent. The solvent is then removed under reduced pressure to yield this compound.

Logical Relationship of the Leuckart Reaction:

Leuckart_Reaction 4-Acetylpyridine 4-Acetylpyridine N-formyl intermediate N-formyl intermediate 4-Acetylpyridine->N-formyl intermediate Ammonium Formate Ammonium Formate Ammonium Formate->N-formyl intermediate Heat Heat Heat->N-formyl intermediate This compound This compound N-formyl intermediate->this compound HCl, Reflux Acidic Hydrolysis Acidic Hydrolysis Acidic Hydrolysis->this compound

Caption: Leuckart reaction pathway to this compound.

II. Synthesis via 4-Acetylpyridine Oxime

This multi-step route involves the conversion of 4-acetylpyridine to its oxime, followed by a series of transformations to yield the target amine. This method offers high yields in its individual steps but requires the isolation of intermediates.

Experimental Protocol:

Step 1: Synthesis of 4-Acetylpyridine Oxime To a solution of hydroxylamine hydrochloride in aqueous sodium hydroxide, 4-acetylpyridine is added. The reaction mixture is stirred at a low temperature to precipitate the crude 4-acetylpyridine oxime. Recrystallization from water yields the pure E-isomer. The yield of the crude oxime is typically in the range of 81-88%, with the pure E-isomer obtained in 66-69% yield.

Step 2: Synthesis of 4-Acetylpyridine Oxime Tosylate The purified E-oxime is treated with p-toluenesulfonyl chloride in anhydrous pyridine. The resulting tosylate is precipitated by the addition of ice water and can be obtained in high purity with a yield of approximately 95%.

Step 3: Neber Rearrangement and Deprotection The oxime tosylate undergoes a Neber rearrangement when treated with a base like potassium ethoxide in ethanol. This initially forms an azirine intermediate which is then opened by the alcohol to form an α-amino acetal, 2,2-diethoxy-2-(4-pyridyl)ethylamine. The final step, which is not fully detailed in the provided search results, would involve the acidic hydrolysis of the acetal to unveil the ketone functionality, which would then need to be reduced and aminated, or the direct conversion of the amino acetal to the desired amine. The overall yield for the complete sequence to this compound is not explicitly provided.

Experimental Workflow for Synthesis via Oxime Intermediate:

Oxime_Synthesis A 4-Acetylpyridine B 4-Acetylpyridine Oxime A->B NH2OH·HCl, NaOH (66-69% pure E-isomer) C 4-Acetylpyridine Oxime Tosylate B->C TsCl, Pyridine (95%) D α-Amino Acetal C->D KOEt, EtOH E This compound D->E Deprotection/Conversion

Caption: Multi-step synthesis of this compound via an oxime intermediate.

III. Enantioselective Synthesis

For pharmaceutical applications, obtaining enantiomerically pure compounds is often essential. Enantioselective methods provide a direct route to a single stereoisomer, avoiding the need for chiral resolution.

Biocatalytic Transamination

Biocatalysis using transaminase enzymes has emerged as a powerful and environmentally friendly method for the asymmetric synthesis of chiral amines. These enzymes catalyze the transfer of an amino group from an amine donor to a ketone substrate with high stereoselectivity.

Experimental Protocol:

A typical reaction involves incubating 4-acetylpyridine with a suitable transaminase enzyme (either (R)- or (S)-selective) in a buffered aqueous solution. An inexpensive amine donor, such as isopropylamine, is used in excess to drive the reaction equilibrium towards the product. Pyridoxal 5'-phosphate (PLP) is often added as a cofactor. The reaction is typically run at or near room temperature. The resulting chiral amine is then extracted from the reaction mixture. This method has been shown to produce pyridylalkylamines with excellent yields (up to 93% isolated yield) and outstanding enantiomeric excess (>99% ee)[3][1].

Signaling Pathway for Biocatalytic Transamination:

Biocatalytic_Transamination cluster_enzyme Transaminase Active Site cluster_reaction Reaction Cycle PLP Pyridoxal 5'-phosphate (PLP) PMP Pyridoxamine 5'-phosphate (PMP) PLP->PMP Amino group transfer Ketone_Byproduct Ketone Byproduct (e.g., Acetone) PLP->Ketone_Byproduct accepts C=O PMP->PLP Amino group transfer Chiral_Amine This compound PMP->Chiral_Amine donates NH2 Ketone 4-Acetylpyridine Ketone->PLP accepts NH2 Amine_Donor Amine Donor (e.g., Isopropylamine) Amine_Donor->PMP donates NH2

Caption: Mechanism of enantioselective synthesis via biocatalytic transamination.

Conclusion

The choice of synthetic route to this compound depends heavily on the specific requirements of the researcher or organization.

  • For large-scale, cost-effective production where stereochemistry is not a concern, the Leuckart reaction offers a viable, albeit high-temperature, option using inexpensive starting materials.

  • The synthesis via the oxime intermediate provides a pathway with high-yielding individual steps, but the multi-step nature and the use of potentially hazardous reagents may be drawbacks.

  • For applications in drug discovery and development where enantiopurity is paramount, biocatalytic transamination stands out as the superior method. It offers excellent yields and enantioselectivity under mild, environmentally friendly conditions, aligning with the principles of green chemistry.[4]

Further research into optimizing the Leuckart reaction for primary amine formation and completing the reaction sequence for the oxime route would provide a more complete quantitative comparison. However, based on the current data, biocatalysis represents the state-of-the-art for the asymmetric synthesis of this compound.

References

Safety Operating Guide

Proper Disposal of 1-(4-Pyridyl)ethylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, the primary disposal method for 1-(4-Pyridyl)ethylamine is to treat it as hazardous waste and arrange for its collection by a licensed environmental disposal company. Do not attempt to dispose of this chemical down the drain or as regular solid waste. This guide provides essential safety and logistical information for the proper handling and disposal of this compound in a laboratory setting.

Hazard and Safety Summary

This compound is a hazardous chemical that requires careful handling to ensure personnel safety. The following table summarizes its key hazards and recommended personal protective equipment (PPE).

Hazard Classification & StatementsRecommended Personal Protective Equipment (PPE)
Causes severe skin burns and eye damage [1]Eye/Face Protection: Wear chemical safety goggles and a face shield.
Harmful if swallowed [2][3]Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
May cause respiratory irritation [3]Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. Consider an apron and arm covers for larger quantities.
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator.

Step-by-Step Disposal Protocol

This protocol outlines the immediate and essential steps for the safe disposal of this compound.

1. Waste Identification and Segregation:

  • Clearly label this compound waste with its full chemical name and appropriate hazard symbols.

  • Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. Incompatible materials include acids and strong oxidizing agents[1].

2. Waste Collection and Storage:

  • Collect waste this compound in a designated, compatible, and properly sealed container.

  • Store the waste container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition[4].

  • Ensure the storage area is secure and accessible only to authorized personnel.

3. Handling Small Spills:

  • In case of a small spill, ensure the area is well-ventilated and wear the appropriate PPE.

  • Absorb the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or commercial sorbent pads[1].

  • Carefully collect the absorbed material and place it into a designated hazardous waste container.

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Do not allow the chemical to enter drains or waterways[3].

4. Arranging for Professional Disposal:

  • The universally recommended method for the disposal of this compound is to use a licensed and approved hazardous waste disposal company[1].

  • Contact your institution's EHS department to arrange for the collection of the chemical waste. They will have established procedures and approved contractors for this purpose.

  • Provide the waste disposal company with an accurate description of the waste, including its chemical name and any known contaminants.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_containment Containment & Labeling start Start: Have this compound for Disposal assess Assess Waste Type: - Unused/Expired Chemical - Contaminated Materials (e.g., paper towels, gloves) - Empty Container start->assess liquid_waste Liquid Waste: Place in a labeled, sealed, and compatible container. assess->liquid_waste Unused Chemical solid_waste Solid Waste (Contaminated Debris): Place in a labeled, sealed, and compatible container. assess->solid_waste Contaminated Material empty_container Empty Container: Triple rinse with a suitable solvent. Collect rinse as hazardous waste. Deface label. assess->empty_container Empty Container storage Store waste container in a designated, secure, and well-ventilated area. liquid_waste->storage solid_waste->storage empty_container->storage contact_ehs Contact Institutional Environmental Health & Safety (EHS) Department. storage->contact_ehs disposal Arrange for pickup by a licensed hazardous waste disposal company. contact_ehs->disposal end End: Proper Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of the complete Safety Data Sheet (SDS) for this compound and consultation with your institution's Environmental Health and Safety department. Always adhere to local, state, and federal regulations regarding hazardous waste disposal.

References

Personal protective equipment for handling 1-(4-Pyridyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-(4-Pyridyl)ethylamine in a laboratory setting. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its derivatives are classified as hazardous substances that can cause severe skin burns, eye damage, and irritation. Inhalation or ingestion may also be harmful.[1][2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Summary of Required PPE

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[4]To protect against splashes and vapors that can cause serious eye damage.[3][5]
Skin Protection - Gloves: Chemical-resistant gloves are required. Nitrile or neoprene gloves are recommended for handling pyridine and its derivatives.[6] Due to the rapid breakthrough time of pyridine with standard nitrile gloves, double gloving or using thicker, chemical-resistant gloves should be considered, especially for prolonged handling. Always inspect gloves for any signs of degradation before use. - Lab Coat: A flame-resistant lab coat is required to protect against accidental spills and splashes.To prevent skin contact, which can lead to severe burns and irritation.[3][5] The choice of glove material is critical for adequate protection.
Respiratory Protection All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[2][6] If a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.To prevent respiratory irritation and other health effects from inhaling fumes.[6]
Footwear Closed-toe shoes must be worn at all times in the laboratory.To protect feet from spills and falling objects.

Quantitative Data on Glove Compatibility

ChemicalGlove Material (Manufacturer)Breakthrough Time (minutes)Permeation RateRecommendation
PyridineNitrile (Kimberly-Clark Sterling*)< 1635 µg/cm²/minNot recommended for prolonged contact. Suitable for incidental splash protection only. Gloves should be changed immediately upon contact.[6]

Note: The provided data is for pyridine and should be used as a conservative estimate for this compound. It is crucial to consult the glove manufacturer's specific chemical resistance guides and to perform an internal risk assessment before use.

Operational Plan: Safe Handling and Storage

Handling Procedures:

  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all required PPE is readily available and in good condition. An emergency eyewash station and safety shower must be accessible.

  • Dispensing: Use only in a well-ventilated area, preferably a certified chemical fume hood.[2][6] Grounding and bonding may be necessary for larger quantities to prevent static discharge.

  • Avoiding Contact: Avoid all direct contact with the skin, eyes, and clothing. Do not breathe vapors or mists.[6]

  • Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory.

Storage Procedures:

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[6]

  • Location: Store in a cool, designated area for corrosive and flammable materials, away from sources of ignition and incompatible substances such as strong oxidizing agents and acids.[2]

  • Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.

Disposal Plan: Waste Management and Spill Procedures

Waste Disposal:

  • Classification: this compound and any materials contaminated with it must be treated as hazardous waste.[2]

  • Collection: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams.[2]

  • Disposal: Dispose of hazardous waste through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations.[2]

Spill Procedures:

  • Immediate Actions:

    • Evacuate the immediate area and alert nearby personnel.

    • If the spill is large or you are not trained to handle it, contact your institution's EHS or emergency response team immediately.

  • Small Spills (if trained and equipped):

    • Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.

    • Contain the spill using an inert, non-combustible absorbent material such as vermiculite or sand.[2]

    • Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

    • Clean the spill area with soap and water.

  • Personal Contamination:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station and seek immediate medical attention.

Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Waste Disposal cluster_spill Spill Response Prep Don Appropriate PPE FumeHood Verify Fume Hood Functionality Prep->FumeHood Emergency Locate Emergency Equipment FumeHood->Emergency Dispense Dispense in Fume Hood Emergency->Dispense Work Perform Experimental Work Dispense->Work Decontaminate Decontaminate Work Area Work->Decontaminate CollectWaste Collect Waste in Labeled Container Work->CollectWaste RemovePPE Remove and Dispose of PPE Properly Decontaminate->RemovePPE Wash Wash Hands Thoroughly RemovePPE->Wash StoreWaste Store Waste in Designated Area CollectWaste->StoreWaste EHS Arrange for EHS Pickup StoreWaste->EHS SpillOccurs Spill Occurs Assess Assess Spill Size and Hazard SpillOccurs->Assess SmallSpill Small Spill: Contain and Clean Assess->SmallSpill Minor LargeSpill Large Spill: Evacuate and Call EHS Assess->LargeSpill Major SmallSpill->Decontaminate

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Pyridyl)ethylamine
Reactant of Route 2
Reactant of Route 2
1-(4-Pyridyl)ethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.